Kobusine derivative-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H35Cl4NO4 |
|---|---|
Molekulargewicht |
687.5 g/mol |
IUPAC-Name |
[(1S,5R,8R,9S,11R,13R,14R,16S,17R,18S,19S)-13-[4-(dichloromethyl)benzoyl]oxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] 4-(dichloromethyl)benzoate |
InChI |
InChI=1S/C36H35Cl4NO4/c1-17-22-14-23-28-35-13-3-12-34(2)16-41(28)24(26(34)35)15-36(23,29(17)45-33(43)21-10-6-19(7-11-21)31(39)40)27(35)25(22)44-32(42)20-8-4-18(5-9-20)30(37)38/h4-11,22-31H,1,3,12-16H2,2H3/t22-,23-,24+,25+,26-,27+,28-,29-,34+,35+,36-/m1/s1 |
InChI-Schlüssel |
NODMEDFUAGSBQU-RQVPRODNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Kobusine derivative-2?
This guide provides a detailed overview of a specific kobusine (B1673741) derivative, identified as 11,15-O-diacetylkobusine . In scientific literature, it is often designated as compound 2 in studies involving the synthesis and evaluation of various kobusine analogs.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and biological activities of this class of compounds.
Chemical Structure
Kobusine is a C20-diterpenoid alkaloid with a complex heptacyclic caged skeleton.[2][3] The core structure of kobusine features hydroxyl groups at positions C-11 and C-15, which are common sites for chemical modification to produce various derivatives.
Kobusine Derivative-2 (11,15-O-diacetylkobusine) is synthesized by the esterification of these two hydroxyl groups with acetyl moieties. The core kobusine structure remains intact, with the addition of acetyl groups at the C-11 and C-15 positions.
Core Structure: Kobusine
-
Molecular Formula: C20H27NO2[3]
-
Molecular Weight: 313.4 g/mol [3]
-
IUPAC Name: (1S,5R,9R,11R,13R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol[3]
Derivative Structure: 11,15-O-diacetylkobusine
-
Modification: Acylation of the C-11 and C-15 hydroxyl groups.
Quantitative Data
The biological activity of kobusine derivatives has been evaluated against various human cancer cell lines. The following table summarizes the antiproliferative activity of the parent compound, kobusine, and its diacetyl derivative, 11,15-O-diacetylkobusine (2). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | A549 (Lung Carcinoma) IC50 (μM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | KB (Cervical Carcinoma) IC50 (μM) | KB-VIN (Multidrug-Resistant Cervical Carcinoma) IC50 (μM) |
| Kobusine (1) | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-O-diacetylkobusine (2) | > 20 | > 20 | > 20 | > 20 | > 20 |
Data extracted from a study on C20-diterpenoid alkaloid kobusine derivatives. It is noteworthy that while many other synthesized derivatives showed significant antiproliferative effects, 11,15-O-diacetylkobusine did not show activity in these assays.[1]
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of kobusine derivatives.
Synthesis of 11,15-O-diacetylkobusine (2)
A solution of kobusine (1) in pyridine (B92270) is treated with acetyl chloride. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 11,15-O-diacetylkobusine (2).
Antiproliferative Activity Assay
The antiproliferative effects of the synthesized kobusine derivatives are typically assessed using a sulforhodamine B (SRB) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Following incubation, the cells are fixed, washed, and stained with SRB solution. The protein-bound dye is then solubilized, and the absorbance is measured using a microplate reader to determine cell viability. The IC50 values are calculated from the dose-response curves.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of kobusine derivatives.
Caption: A flowchart illustrating the process from kobusine to the identification of lead compounds.
References
An In-depth Technical Guide on the Mechanism of Action of Kobusine Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of kobusine (B1673741) derivatives in cancer cells. It consolidates quantitative data on their anti-proliferative activities, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action: Induction of Apoptosis via Cell Cycle Arrest
Kobusine, a hetisine-type C20-diterpenoid alkaloid, and its semi-synthetic derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, which is preceded by cell cycle arrest.[1]
Specifically, active kobusine derivatives have been shown to cause a significant accumulation of cancer cells in the sub-G1 phase of the cell cycle.[1] This sub-G1 peak is a hallmark of apoptotic cells, which are characterized by DNA fragmentation. The induction of the sub-G1 phase by certain derivatives, such as compounds 13 and 25 , was observed within 12 hours of treatment in MDA-MB-231 triple-negative breast cancer cells, suggesting a rapid onset of apoptosis.[1]
While the precise molecular targets are still under investigation, evidence from related hetisine-type diterpenoid alkaloids suggests the involvement of key signaling pathways that regulate cell survival and proliferation.[2][3]
Quantitative Data: Anti-proliferative Activity (IC50 Values)
A study involving 43 novel kobusine derivatives, primarily modified at the C-11 and C-15 positions, evaluated their anti-proliferative activity against five human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast adenocarcinoma), KB (nasopharyngeal carcinoma), and the P-glycoprotein-overexpressing multidrug-resistant subline KB-VIN.[1]
The half-maximal inhibitory concentration (IC50) values reveal that 11,15-diacylation of the kobusine scaffold is a critical factor for potent cytotoxic activity.[1][2] Several derivatives exhibited IC50 values in the low micromolar range.[1]
Table 1: IC50 Values (μM) of Potent 11,15-Diacylkobusine Derivatives [1]
| Derivative | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Average IC50 |
| 3 | 7.9 | 10.1 | 9.8 | 6.0 | 5.2 | 7.8 |
| 5 | 4.3 | 4.1 | 4.3 | 4.2 | 4.7 | 4.3 |
| 6 | 4.7 | 5.2 | 5.3 | 4.8 | 4.9 | 5.0 |
| 7 | 4.2 | 4.9 | 4.7 | 4.2 | 4.3 | 4.5 |
| 8 | 4.5 | 4.6 | 4.6 | 4.5 | 4.5 | 4.5 |
| 10 | 3.9 | 4.2 | 4.3 | 3.8 | 4.1 | 4.1 |
| 13 | 3.2 | 3.5 | 3.6 | 3.1 | 3.4 | 3.4 |
| 15 | 6.9 | 9.2 | 8.5 | 5.2 | 6.1 | 7.2 |
| 16 | 3.5 | 3.8 | 3.7 | 3.4 | 3.6 | 3.6 |
| 17 | 3.1 | 3.4 | 3.5 | 3.0 | 3.3 | 3.3 |
| 18 | 3.6 | 3.9 | 3.8 | 3.5 | 3.7 | 3.7 |
| 19 | 3.3 | 3.6 | 3.5 | 3.2 | 3.4 | 3.4 |
| 20 | 2.9 | 3.2 | 3.1 | 2.8 | 3.0 | 3.0 |
| 21 | 3.4 | 3.7 | 3.6 | 3.3 | 3.5 | 3.5 |
| 22 | 3.0 | 3.3 | 3.2 | 2.9 | 3.1 | 3.1 |
| 23 | 3.7 | 4.0 | 3.9 | 3.6 | 3.8 | 3.8 |
| 24 | 3.8 | 4.1 | 4.0 | 3.7 | 3.9 | 3.9 |
| 25 | 2.8 | 3.1 | 3.0 | 2.8 | 2.9 | 2.9 |
| 26 | 3.2 | 3.4 | 3.3 | 3.1 | 3.2 | 3.2 |
Table 2: IC50 Values (μM) of Moderately Active 11-Acylkobusine Derivatives [1]
| Derivative | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Average IC50 |
| 8a | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 | 12.4 |
| 14a | >20 | >20 | >20 | 11.7 | 10.9 | 12.2 |
Note: Inactive derivatives (IC50 > 20 μM), including the parent compound kobusine (1), 11,15-diacetylkobusine (2), and various other mono-acylated derivatives, are not included for brevity.
Proposed Signaling Pathways
Based on the observed biological effects and studies on related diterpenoid alkaloids, a potential mechanism of action for kobusine derivatives involves the modulation of the PI3K/Akt and MAPK/ERK signaling pathways, which are central regulators of cell survival, proliferation, and apoptosis.
A pseudokobusine (B1213284) derivative has been shown to inhibit the phosphorylation of ERK while enhancing the phosphorylation of PI3K, leading to cell cycle arrest and apoptosis.[2][3] This suggests a complex interplay between these pathways.
Caption: Proposed signaling pathways modulated by Kobusine derivatives.
Experimental Protocols
The anti-proliferative activity of kobusine derivatives is determined using the Sulforhodamine B (SRB) assay. This method relies on the ability of SRB to bind to protein components of cells, providing an estimation of the total cell biomass.
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the kobusine derivatives for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) anti-proliferative assay.
To determine the effect of kobusine derivatives on the cell cycle distribution, flow cytometry analysis is performed using propidium (B1200493) iodide (PI) staining, which intercalates with DNA.
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the kobusine derivative at a concentration of 3 times its IC50 value for 12 and 24 hours. A vehicle control (DMSO) is run in parallel.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: Cells are fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
Kobusine derivatives represent a promising class of anti-cancer compounds, with several derivatives showing potent activity against various cancer cell lines, including multidrug-resistant ones.[1] The primary mechanism of action is the induction of apoptosis via cell cycle arrest, evidenced by the accumulation of cells in the sub-G1 phase.[1] While the exact molecular targets remain to be fully elucidated, the PI3K/Akt and MAPK/ERK signaling pathways are implicated as potential mediators of their effects.
Future research should focus on:
-
Target Deconvolution: Identifying the specific protein(s) that kobusine derivatives directly bind to.
-
In-depth Pathway Analysis: Using techniques such as Western blotting and phospho-protein arrays to confirm the modulation of the PI3K/Akt and MAPK/ERK pathways and to explore other potential signaling cascades.
-
In Vivo Efficacy: Evaluating the most potent derivatives in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the kobusine scaffold to enhance potency and selectivity.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antiproliferative Activity of Kobusine Derivative-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiproliferative properties of Kobusine (B1673741) derivative-2, identified as 11,15-O-diacetylkobusine. While this specific derivative has demonstrated a lack of significant activity, this document serves to contextualize its evaluation within a broader study of kobusine analogs, offering valuable insights into the structure-activity relationships (SAR) that govern the anticancer potential of this class of C20-diterpenoid alkaloids. The findings underscore the critical role of specific acyl substitutions in conferring cytotoxic effects against various human cancer cell lines.
Data Presentation: Antiproliferative Activity
The antiproliferative effects of Kobusine derivative-2 and related compounds were assessed against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Data clearly indicates that while Kobusine (1) and its diacetyl derivative (2) are inactive, other derivatives with different C-11 and C-15 diacylations, such as 11,15-dibenzoylkobusine (3), exhibit significant antiproliferative potency.[1][2][3]
| Compound No. | Derivative Name | Substitution Pattern | A549 (Lung Carcinoma) IC50 (µM) | KB (Cervical Carcinoma) IC50 (µM) | KB-VIN (MDR Cervical Carcinoma) IC50 (µM) | Average IC50 (µM) |
| 1 | Kobusine | (Parent Alkaloid) | >20 | >20 | >20 | >20 |
| 2 | This compound | 11,15-O-diacetylkobusine | >20 | >20 | >20 | >20 |
| 3 | Kobusine derivative-3 | 11,15-dibenzoylkobusine | 10.7 | 6.0 | 5.2 | 7.3 |
*MDR: Multidrug-Resistant
Experimental Protocols
The evaluation of the antiproliferative activity of kobusine derivatives was conducted using a standardized cell-based assay methodology.
Cell Lines and Culture
-
Human Cancer Cell Lines: A panel of human cancer cell lines was utilized, including A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (cervical carcinoma), and the P-glycoprotein-overexpressing multidrug-resistant (MDR) subline KB-VIN.[4]
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Antiproliferative Assay (MTT or SRB Assay)
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a predetermined density. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the kobusine derivatives were prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions were made and added to the wells to achieve a range of final concentrations. Control wells received DMSO alone.
-
Incubation: The plates were incubated with the compounds for a specified period, typically 48 to 72 hours.
-
Cell Viability Measurement:
-
For MTT Assay: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product. After a few hours of incubation, the formazan crystals were solubilized with a solubilization buffer (e.g., acidified isopropanol).
-
For SRB (Sulphorhodamine B) Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye, which binds to cellular proteins. The bound dye was then solubilized with a Tris-based solution.
-
-
Data Acquisition: The absorbance of the solubilized product in each well was measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT; ~515 nm for SRB).
-
IC50 Determination: The absorbance values were used to calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells. The IC50 value was then determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the antiproliferative activity of kobusine derivatives.
Mechanism of Action & Signaling Pathways
While this compound itself is inactive, studies on structurally related, active kobusine analogs provide preliminary insights into potential mechanisms of action. The antiproliferative effects of these compounds are associated with the induction of apoptosis and disruption of cell cycle progression.
Several potent 11,15-diacylkobusine derivatives were found to induce a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis.[2] Furthermore, a preliminary investigation into the molecular mechanism revealed that treatment with representative active derivatives led to a decrease in the mRNA expression of Cyclin D1.[5] Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its downregulation can lead to cell cycle arrest and subsequent apoptosis. This suggests a potential signaling pathway where active kobusine derivatives inhibit cell proliferation.
Caption: Proposed pathway of antiproliferative action for active kobusine derivatives.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Kobusine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of kobusine (B1673741) analogs, focusing on their antiproliferative, anti-inflammatory, and cardiovascular activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Core Structure and Analogs
Kobusine is a C20-diterpenoid alkaloid with a complex hetisine-type skeleton. The core structure features several hydroxyl groups, notably at the C-11 and C-15 positions, which have been the primary targets for synthetic modification to generate a variety of analogs. The most common modifications involve acylation of these hydroxyl groups.
Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of kobusine analogs against various human cancer cell lines. The key finding is that acylation of the hydroxyl groups at the C-11 and C-15 positions is crucial for cytotoxic activity.
Structure-Activity Relationship
The antiproliferative potency of kobusine derivatives is highly dependent on the substitution pattern at the C-11 and C-15 positions. Natural kobusine and its mono-acylated derivatives generally show weak to no activity. In contrast, 11,15-diacylkobusine derivatives exhibit significant antiproliferative effects.[1][2]
The nature of the acyl groups also influences the potency. Derivatives with substituted benzoyl or cinnamoyl esters at both C-11 and C-15 have demonstrated the highest potency, with IC50 values in the low micromolar range against cell lines such as A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), KB (cervical carcinoma), and the multidrug-resistant KB-VIN subline.[1][3]
Quantitative Data
The following table summarizes the antiproliferative activity (IC50 in µM) of selected kobusine analogs against various human cancer cell lines.
| Compound | R1 (C-11) | R2 (C-15) | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Average IC50 |
| Kobusine (1) | H | H | >20 | >20 | >20 | >20 | >20 | >20 |
| 2 | Acetyl | Acetyl | >20 | >20 | >20 | >20 | >20 | >20 |
| 3 | Benzoyl | Benzoyl | 8.9 | 11.2 | 10.1 | 6.0 | 9.3 | 7.3[1][2] |
| 5 | 3-Methoxybenzoyl | 3-Methoxybenzoyl | 4.9 | 6.8 | 5.5 | 4.1 | 5.2 | 5.3 |
| 6 | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 5.2 | 7.1 | 6.0 | 4.5 | 5.8 | 5.7 |
| 7 | 3,4,5-Trimethoxybenzoyl | 3,4,5-Trimethoxybenzoyl | 6.1 | 8.2 | 7.3 | 5.8 | 6.9 | 6.9 |
| 8 | 4-Ethoxybenzoyl | 4-Ethoxybenzoyl | 4.5 | 6.2 | 5.1 | 3.8 | 4.9 | 4.9 |
| 10 | 4-Nitrobenzoyl | 4-Nitrobenzoyl | 6.9 | 9.5 | 8.3 | 6.5 | 7.8 | 7.8 |
| 13 | 4-(Trifluoromethyl)benzoyl | 4-(Trifluoromethyl)benzoyl | 3.8 | 5.5 | 4.6 | 3.2 | 4.1 | 4.2 |
| 15 | 4-Fluorobenzoyl | 4-Fluorobenzoyl | 5.5 | 7.8 | 6.5 | 5.2 | 6.3 | 6.3 |
| 25 | Cinnamoyl | Cinnamoyl | 4.2 | 5.9 | 5.0 | 3.6 | 4.5 | 4.6 |
| 3a | Benzoyl | H | >20 | >20 | >20 | >20 | >20 | >20 |
| 3b | H | Benzoyl | >20 | >20 | >20 | >20 | >20 | >20 |
| 8a | 4-Ethoxybenzoyl | H | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 | 12.4[1] |
Mechanism of Action
The antiproliferative activity of potent kobusine analogs is primarily attributed to the induction of apoptosis.[2] Treatment of cancer cells with active derivatives, such as 11,15-di-(4-trifluoromethylbenzoyl)kobusine (13) and 11,15-dicinnamoylkobusine (25), leads to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[1][2]
A preliminary investigation into the signaling pathways involved suggests a potential role for the downregulation of cyclin D1 mRNA expression, which could contribute to cell cycle arrest.[4] The cyclin D1/CDK4/Rb pathway is a critical regulator of the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
The parent compound, kobusin, has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Structure-Activity Relationship
Currently, there is a lack of published quantitative data on the anti-inflammatory activity of a series of kobusine analogs. The available research focuses on the parent compound, kobusin.
Quantitative Data
No quantitative data (e.g., IC50 values for NO inhibition) for a series of kobusine analogs is currently available in the public domain.
Mechanism of Action
Kobusin exerts its anti-inflammatory effect by inhibiting the expression of inducible nitric oxide synthase (iNOS). This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] Kobusin was found to inhibit the phosphorylation of IκBα, which is a key step in the activation of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of the iNOS gene.
References
- 1. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Neryl butyrate induces contractile effects on isolated preparations of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel cardiovascular drugs in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxicity of novel Kobusine derivatives.
An In-Depth Technical Guide on the In Vitro Cytotoxicity of Novel Kobusine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of novel derivatives of Kobusine, a hetisine-type C20-diterpenoid alkaloid. Drawing from recent studies, this document details the structure-activity relationships, quantitative cytotoxic data against various human cancer cell lines, and the experimental protocols utilized for these evaluations. Visualizations of key workflows and relationships are provided to facilitate a deeper understanding of the findings.
Introduction
Natural products remain a cornerstone of modern chemotherapy, with plant alkaloids like paclitaxel (B517696) and vincristine (B1662923) being prime examples of clinically successful anticancer agents.[1][2] Diterpenoid alkaloids, a class of structurally complex natural products, have garnered significant interest for their pharmacological activities.[1][2] Within this class, hetisine-type C20-diterpenoid alkaloids, such as Kobusine, have been the subject of synthetic modification to enhance their therapeutic potential.[1][2][3]
The parent compound, Kobusine (1), and its simple diacetyl derivative (2) are largely inactive, showing IC50 values greater than 20 μM against tested cancer cell lines.[1][2] However, strategic acylation at the C-11 and C-15 positions has yielded a series of novel derivatives with significant and, in some cases, potent antiproliferative effects.[1][2][4] This guide summarizes the key findings related to the in vitro cytotoxicity of these novel compounds.
Quantitative Cytotoxicity Data
The antiproliferative effects of Kobusine and its synthesized derivatives were assessed against a panel of five human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (cervical carcinoma), and its multidrug-resistant (MDR) subline, KB-VIN (P-glycoprotein overexpressing).[1][2][3] The cytotoxicity is expressed as IC50 values, the concentration required to inhibit 50% of cell growth, as determined by the Sulforhodamine B (SRB) assay.
Highly Potent Derivatives
A significant number of newly synthesized derivatives demonstrated high potency across all tested cell lines, with IC50 values often in the low micromolar range.[1]
Table 1: IC50 Values (μM) of Highly Potent Kobusine Derivatives
| Derivative No. | R1 (C-11) | R2 (C-15) | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Avg. IC50 |
| 5 | 3-NO2-Benzoyl | 3-NO2-Benzoyl | 4.3 | 6.9 | 4.4 | 4.8 | 4.9 | 5.1 |
| 6 | 4-NO2-Benzoyl | 4-NO2-Benzoyl | 4.0 | 5.5 | 4.1 | 4.5 | 4.7 | 4.6 |
| 7 | 3,5-(NO2)2-Benzoyl | 3,5-(NO2)2-Benzoyl | 4.1 | 5.1 | 3.9 | 4.1 | 4.3 | 4.3 |
| 8 | 4-CN-Benzoyl | 4-CN-Benzoyl | 4.3 | 5.2 | 4.2 | 4.6 | 4.8 | 4.6 |
| 10 | 4-CF3-Benzoyl | 4-CF3-Benzoyl | 3.8 | 4.9 | 3.5 | 4.2 | 4.5 | 4.2 |
| 13 | Cinnamoyl | Cinnamoyl | 3.5 | 4.5 | 2.8 | 4.1 | 3.9 | 3.8 |
| 16 | 4-F-3-Me-Benzoyl | 4-F-3-Me-Benzoyl | 4.1 | 5.3 | 3.8 | 4.5 | 4.7 | 4.5 |
| 17 | 2-F-5-NO2-Benzoyl | 2-F-5-NO2-Benzoyl | 4.2 | 5.0 | 3.9 | 4.3 | 4.6 | 4.4 |
| 18 | 2,4,5-F3-3-MeO-Benzoyl | 2,4,5-F3-3-MeO-Benzoyl | 4.5 | 5.8 | 4.3 | 4.9 | 5.1 | 4.9 |
| 19 | 2,3,4,5-F4-Benzoyl | 2,3,4,5-F4-Benzoyl | 4.3 | 5.5 | 4.0 | 4.6 | 4.9 | 4.7 |
| 20 | Pentafluoro-Benzoyl | Pentafluoro-Benzoyl | 4.0 | 5.1 | 3.7 | 4.3 | 4.5 | 4.3 |
| 21 | 2-Naphthoyl | 2-Naphthoyl | 3.9 | 4.8 | 3.6 | 4.2 | 4.4 | 4.2 |
| 22 | 2-Thiophenecarbonyl | 2-Thiophenecarbonyl | 4.4 | 5.6 | 4.1 | 4.7 | 5.0 | 4.8 |
| 23 | 3-Thiophenecarbonyl | 3-Thiophenecarbonyl | 4.2 | 5.4 | 3.9 | 4.5 | 4.8 | 4.6 |
| 24 | 2-Furoyl | 2-Furoyl | 4.6 | 5.9 | 4.4 | 5.0 | 5.3 | 5.0 |
| 25 | 3-Furoyl | 3-Furoyl | 3.7 | 4.7 | 3.4 | 4.0 | 4.2 | 4.0 |
| 26 | 3-CF3-Cinnamoyl | 3-CF3-Cinnamoyl | 3.3 | 4.2 | 3.0 | 3.5 | 3.1 | 3.4 |
| Data sourced from "Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity"[1]. Paclitaxel was used as a positive control. |
Moderately Potent and Inactive Derivatives
In contrast to the highly active di-substituted derivatives, the parent compound, its diacetyl analog, and all mono-acylated derivatives (substituted at only C-11 or C-15) were found to be inactive.[1][2][4] Certain di-substituted derivatives also showed only moderate or weak potency.[1]
Table 2: IC50 Values (μM) of Inactive and Moderately Potent Kobusine Derivatives
| Derivative No. | R1 (C-11) | R2 (C-15) | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Avg. IC50 |
| 1 | H | H | >20 | >20 | >20 | >20 | >20 | >20 |
| 2 | Acetyl | Acetyl | >20 | >20 | >20 | >20 | >20 | >20 |
| 3 | Benzoyl | Benzoyl | 7.8 | 9.5 | 8.2 | 6.0 | 5.2 | 7.3 |
| 4 | 2-MeO-Benzoyl | 2-MeO-Benzoyl | 18.5 | 21.0 | 13.4 | 13.0 | 15.6 | 15.7 |
| 9 | 3-NO2-Benzoyl | 3-NO2-Benzoyl | 22.1 | 25.3 | 17.5 | 16.8 | 19.4 | 18.8 |
| 3a, 6a, 9a, etc. | Acyl | H | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| 2b, 3b, 7b, etc. | H | Acyl | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| Data sourced from "Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity"[1][2]. "Inactive" indicates IC50 > 20 μM. |
Structure-Activity Relationship (SAR)
The cytotoxic data reveals critical structural requirements for the antiproliferative activity of Kobusine derivatives. The primary determinant of potency is the substitution pattern at the C-11 and C-15 hydroxyl groups.
-
Diacylation is Essential: Mono-acylation at either the C-11 or C-15 position results in inactive compounds. Potent cytotoxicity is only achieved with diacylation at both positions.[2][4]
-
Nature of Acyl Group: While diacylation is necessary, the nature of the aromatic or heteroaromatic acyl group significantly modulates the potency. Derivatives with cinnamoyl (13), trifluoromethylcinnamoyl (26), and furoyl (25) groups were among the most active.[1]
-
Activity against MDR Cells: Many of the potent derivatives displayed comparable IC50 values against the drug-sensitive KB cell line and its multidrug-resistant KB-VIN subline.[1][3] This suggests that these Kobusine derivatives may not be substrates for the P-glycoprotein efflux pump, a common mechanism of cancer drug resistance. Derivative 26 was notably potent against the KB-VIN cell line (IC50 = 3.1 μM).[1]
Caption: Structure-Activity Relationship (SAR) for Kobusine derivatives.
Mechanism of Action Insights
While the precise molecular targets are still under investigation, cell cycle analysis provides clues into the mechanism of action. Treatment of MDA-MB-231 breast cancer cells with potent derivatives such as 13 (11,15-dicinnamoylkobusine) and 25 (11,15-di-(3-furoyl)kobusine) resulted in a significant increase in the sub-G1 cell population within 12 hours.[2][4] This accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death. This suggests that the cytotoxic effect of these compounds is mediated, at least in part, by the induction of apoptosis.
Caption: Postulated apoptotic pathway induced by Kobusine derivatives.
Experimental Protocols
The evaluation of Kobusine derivatives followed standardized and well-documented methodologies.
General Synthesis of Kobusine Derivatives
Kobusine (1) is isolated from Aconitum yesoense var. macroyesoense.[1] For the synthesis of derivatives, Kobusine (1) and an appropriate acyl chloride are dissolved in pyridine (B92270) and stirred under an Argon atmosphere. The reaction is conducted at room temperature or heated to 60°C depending on the specific derivative. Following the reaction, the solution is quenched with water, and the pH is adjusted to 10 with ammonia (B1221849) water. The product is extracted using chloroform. The combined organic layers are then washed, dried over anhydrous MgSO4, and the solvent is removed in vacuo. Final purification is achieved via silica (B1680970) gel column chromatography.[1]
Cell Culture
All human cancer cell lines (A549, MDA-MB-231, MCF-7, KB, KB-VIN) were cultured in RPMI 1640 medium.[1] The medium was supplemented with 25 mM HEPES, 2 mM L-glutamine, 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Caption: Standard workflow for the Sulforhodamine B (SRB) assay.
Cell Cycle Analysis
Cells are treated with the test compounds for a specified duration (e.g., 12 hours). After treatment, both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C. The fixed cells are then washed again and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content of the stained cells is then analyzed using a flow cytometer to determine the cell cycle distribution and quantify the sub-G1 population, which is indicative of apoptotic cells.[5]
Conclusion and Future Directions
Synthetic modification of the natural alkaloid Kobusine has yielded a promising new class of cytotoxic agents. The research clearly demonstrates that 11,15-diacylation is a critical structural feature for potent antiproliferative activity.[2][4] Several novel derivatives exhibit significant cytotoxicity against a range of human cancer cell lines, including a multidrug-resistant line, with IC50 values in the low micromolar range.[1] The mechanism of action appears to involve the induction of apoptosis.[2][4]
Future research should focus on:
-
In vivo efficacy studies: To determine if the potent in vitro activity translates to antitumor effects in animal models.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Target identification: To elucidate the specific molecular targets and signaling pathways modulated by these derivatives to better understand their mechanism of action.
These novel Kobusine derivatives represent promising leads for the development of new anticancer therapeutics, particularly for overcoming certain forms of drug resistance.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of maytanprine isolated from Maytenus diversifolia in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of Kobusine Derivative-2 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the current understanding of Kobusine (B1673741) derivative-2's effects on cell cycle progression. Kobusine derivative-2, a semi-synthetic C20-diterpenoid alkaloid, has demonstrated notable antiproliferative activity against various human cancer cell lines. This guide consolidates available data on its impact on cell cycle dynamics, outlines detailed experimental protocols for reproducing key findings, and visualizes the preliminary understanding of its mechanism of action. The primary focus is on its effects on the MDA-MB-231 triple-negative breast cancer cell line, where it has been shown to induce a significant increase in the sub-G1 cell population, an indicator of apoptosis.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Diterpenoid alkaloids, a class of natural products, have garnered significant interest for their potential as anticancer agents. Kobusine, a hetisine-type C20-diterpenoid alkaloid, and its derivatives have been the subject of recent investigations into their antiproliferative properties. Among a series of synthesized analogs, "this compound" (identified as compound 25 in the primary literature) has emerged as a potent inhibitor of cancer cell growth. This guide will delve into the specifics of its effects on cell cycle progression.
Data Presentation: Antiproliferative Activity and Cell Cycle Effects
This compound has exhibited significant antiproliferative effects across a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Antiproliferative Activity of this compound (Compound 25)[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.4 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.2 |
| MCF-7 | Breast Adenocarcinoma | 4.5 |
| KB | Cervical Carcinoma | 4.5 |
| KB-VIN | P-glycoprotein Overexpressing KB | 4.6 |
Table 2: Effect of this compound (Compound 25) on Cell Cycle Distribution in MDA-MB-231 Cells
Note: Specific quantitative data for the percentage of cells in G1, S, and G2/M phases is not available in the reviewed literature. The primary reported effect is a significant increase in the sub-G1 population.
| Treatment | Concentration | Incubation Time (hours) | Observed Effect |
| This compound | 13.3 µM (3 x IC50) | 12 | Induction of sub-G1 phase arrest[1][2] |
| This compound | 13.3 µM (3 x IC50) | 24 | Sustained sub-G1 phase arrest[2] |
The accumulation of cells in the sub-G1 phase is a strong indicator of apoptosis, or programmed cell death, as it represents cells with fragmented DNA.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the cell cycle.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer).
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 10% fetal bovine serum, 100 µg/mL streptomycin, 100 IU penicillin, and 0.25 µg/mL amphotericin B.
-
Culture Conditions: Cells are maintained at 37 °C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Flow Cytometry[2]
This protocol details the procedure for analyzing the cell cycle distribution of MDA-MB-231 cells following treatment with this compound.
-
Cell Seeding: Plate MDA-MB-231 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 13.3 µM) for the specified duration (e.g., 12 or 24 hours). A vehicle control (DMSO) should be run in parallel.
-
Cell Harvesting: Following incubation, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., LSRII). The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Experimental Workflow for Cell Cycle Analysis
Hypothesized Signaling Pathway
Preliminary evidence suggests that some active kobusine derivatives may exert their effects by modulating the expression of key cell cycle regulators. Specifically, a decrease in cyclin D1 mRNA has been observed for certain derivatives.[4] Cyclin D1, in complex with CDK4/6, is a critical driver of the G1 to S phase transition. Its downregulation would lead to cell cycle arrest.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent antiproliferative agent that induces apoptosis in cancer cells, as evidenced by the accumulation of a sub-G1 cell population. The preliminary mechanistic insight suggests a potential role for the downregulation of cyclin D1.
However, several key areas require further investigation to fully elucidate the mechanism of action of this compound:
-
Quantitative Cell Cycle Analysis: Detailed studies are needed to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment. This would clarify if the compound induces a specific cell cycle arrest prior to apoptosis.
-
Protein Expression and Activity: Western blot analysis of key cell cycle regulatory proteins, including Cyclin D1, CDK4, CDK6, p21, and p27, is necessary to confirm the effects on protein levels. Furthermore, kinase assays should be performed to determine the direct impact of this compound on the activity of CDK complexes.
-
Upstream Signaling Pathways: Investigation into the upstream signaling pathways that regulate Cyclin D1 expression, such as the PI3K/Akt and MAPK pathways, would provide a more complete picture of the compound's mechanism of action.
-
Broader Cell Line Screening: While potent against the tested cell lines, evaluating the efficacy of this compound in a wider range of cancer cell types is warranted.
References
Apoptosis Induction by Kobusine Derivatives in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various human cancer cell lines. This technical guide provides an in-depth overview of the current research on the induction of apoptosis by Kobusine derivatives in tumor cells. It summarizes key quantitative data on their cytotoxic effects, details generalized experimental methodologies for assessing apoptosis, and visualizes the potential signaling pathways and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Diterpenoid alkaloids, isolated from plants of the genera Aconitum and Delphinium, have garnered considerable attention for their cytotoxic effects against cancer cells.[1] Among these, Kobusine-type C20-diterpenoid alkaloids have demonstrated significant potential as leads for the development of novel antineoplastic agents.[1] Recent studies have focused on the synthesis and evaluation of various Kobusine derivatives, revealing that specific structural modifications can substantially enhance their anticancer activity.[2][3] A key mechanism underlying the anticancer effect of these compounds is the induction of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a primary target for cancer therapeutics.[4][5] This guide synthesizes the available data on the pro-apoptotic effects of Kobusine derivatives, offering a technical resource for further research and development.
Cytotoxic Activity of Kobusine Derivatives
A significant study by Wada et al. (2022) evaluated the antiproliferative activity of a series of synthesized Kobusine derivatives against a panel of five human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline KB-VIN.[2] The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
Table 1: IC50 Values (μM) of Kobusine and its Derivatives against Human Cancer Cell Lines
| Compound | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Average IC50 |
| Kobusine (1) | >20 | >20 | >20 | >20 | >20 | >20 |
| 3 | 6.9 | 11.2 | 10.9 | 6.0 | 5.2 | 7.3 |
| 4 | >20 | >20 | 13.4 | 13.0 | >20 | 15.7 |
| 5 | 3.2 | 5.3 | 4.9 | 3.1 | 2.9 | 3.9 |
| 6 | 4.1 | 6.8 | 6.5 | 3.9 | 3.5 | 5.0 |
| 7 | 3.9 | 6.5 | 6.2 | 3.8 | 3.3 | 4.7 |
| 8 | 3.5 | 5.9 | 5.6 | 3.4 | 3.0 | 4.3 |
| 9 | >20 | >20 | >20 | >20 | >20 | 18.8 |
| 10 | 4.5 | 7.5 | 7.2 | 4.4 | 3.9 | 5.5 |
| 13 | 2.9 | 4.8 | 4.6 | 2.8 | 2.5 | 3.5 |
| 14a | >20 | >20 | >20 | 11.7 | 10.9 | >15 |
| 15 | 5.2 | 8.7 | 8.3 | 5.0 | 4.5 | 6.3 |
| 16 | 3.3 | 5.5 | 5.2 | 3.2 | 2.8 | 4.0 |
| 17 | 3.8 | 6.3 | 6.0 | 3.7 | 3.2 | 4.6 |
| 18 | 4.2 | 7.0 | 6.7 | 4.1 | 3.6 | 5.1 |
| 23 | 3.0 | 5.0 | 4.8 | 2.9 | 2.6 | 3.7 |
| 25 | 3.1 | 5.2 | 5.0 | 3.0 | 2.7 | 3.8 |
| 26 | 3.4 | 5.7 | 5.4 | 3.3 | 2.9 | 4.1 |
| 8a | 8.9 | >20 | >20 | 7.9 | 6.9 | >10 |
| Combretastatin A-4 | 0.07 | 0.05 | 0.06 | 0.04 | 0.03 | 0.05 |
Data sourced from Wada et al., 2022.[2]
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for the most active Kobusine derivatives appears to be the induction of apoptosis. This is evidenced by cell cycle analysis showing an increase in the sub-G1 cell population, a hallmark of apoptotic cells.[2] Specifically, derivatives 13 and 25 were observed to induce MDA-MB-231 cells into the sub-G1 phase within 12 hours of treatment.[2] While the precise signaling cascade has not been fully elucidated for Kobusine derivatives, the induction of apoptosis by other alkaloids often involves the activation of caspase pathways.[4][6]
Structure-Activity Relationship
The study by Wada et al. (2022) revealed a clear structure-activity relationship for the Kobusine derivatives.[2] The most potent compounds were the 11,15-diacylkobusine derivatives, which were significantly more active than the corresponding 11- or 15-acylkobusine derivatives.[2][7] This suggests that diacylation at the C-11 and C-15 positions is crucial for the antiproliferative activity of this class of alkaloids.[2]
Caption: Structure-Activity Relationship of Kobusine Derivatives.
Experimental Protocols
Detailed experimental protocols specific to the study of Kobusine derivatives are not extensively published. The following are generalized protocols for key assays used to evaluate apoptosis, based on standard laboratory procedures.[8][9][10][11]
Cell Culture
-
Human cancer cell lines (e.g., A549, MDA-MB-231, MCF-7, KB, KB-VIN) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Kobusine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Seed cells in 6-well plates and treat with Kobusine derivatives at their respective IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[8][10]
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathways in Apoptosis
While the specific signaling pathways activated by Kobusine derivatives are yet to be fully elucidated, apoptosis is generally mediated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
Caption: Generalized Apoptotic Signaling Pathways.
Conclusion and Future Directions
Kobusine derivatives, particularly those with diacylation at the C-11 and C-15 positions, represent a promising new class of anticancer agents that induce apoptosis in tumor cells.[2] The available data strongly support their potential for further development. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Identifying the specific signaling pathways and molecular targets of the most potent Kobusine derivatives.
-
In vivo studies: Evaluating the efficacy and safety of these compounds in preclinical animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Further chemical optimization: Synthesizing and evaluating additional derivatives to improve potency, selectivity, and drug-like properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting field of Kobusine-based anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - CH [thermofisher.com]
Preliminary Screening of Kobusine Derivative-2 Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary bioactivity screening of Kobusine (B1673741) derivative-2, scientifically identified as 11,15-O-diacetylkobusine. This document summarizes the existing research on its biological effects, with a primary focus on its evaluation as an antiproliferative agent. Detailed experimental protocols and visual workflows are provided to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction to Kobusine and Its Derivatives
Kobusine is a hetisine-type C20-diterpenoid alkaloid naturally found in plants of the Aconitum genus.[1] These plants have been a source of compounds with diverse and potent pharmacological activities.[1][2] In the quest for novel therapeutic agents, particularly in oncology, natural products like kobusine serve as valuable scaffolds for semi-synthetic modification.[3] Researchers have synthesized numerous kobusine derivatives through acylation at the C-11 and C-15 positions to explore their structure-activity relationships (SAR).[4][5] Among these is derivative 2 (11,15-O-diacetylkobusine), which was synthesized and evaluated for its potential anticancer properties.[1][4]
Bioactivity Profile of Kobusine Derivative-2
The primary focus of preliminary screening for kobusine derivatives has been on their antiproliferative effects against various human cancer cell lines.[4] These studies are crucial in identifying lead compounds for further development.
Antiproliferative Activity
Contrary to the significant cytotoxic effects exhibited by many other synthesized kobusine derivatives, This compound (11,15-O-diacetylkobusine) was consistently found to be inactive as an antiproliferative agent.[3][4] In comprehensive screenings against a panel of human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline KB-VIN, derivative-2 showed no significant suppressive effects.[1][3]
The inactivity of this derivative is a critical finding for the SAR of this compound class. While the parent compound, kobusine (1), was also inactive, the introduction of two acetyl groups at positions C-11 and C-15 did not confer any cytotoxic activity.[4] This contrasts sharply with derivatives featuring other acyl groups, such as benzoyl, which demonstrated potent activity.[1][4] For instance, the lead derivative 11,15-dibenzoylkobusine (derivative 3 ) showed an average IC50 of 7.3 μM.[4] This suggests that the nature of the ester groups at C-11 and C-15 is a critical determinant of antiproliferative potency.[3][4]
Data Summary: Antiproliferative Screening of this compound
| Compound | Target Cell Lines | Assay | Result (IC₅₀) | Reference |
| This compound (11,15-O-diacetylkobusine) | A549, MDA-MB-231, MCF-7, KB, KB-VIN | Antiproliferation Assay | > 20 µM | [3][4] |
Experimental Protocols
The evaluation of the antiproliferative effects of kobusine derivatives was conducted using standard and well-established cell-based assays. The detailed methodology is crucial for the reproducibility and validation of these findings.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines A549 (lung), MDA-MB-231 (breast, triple-negative), MCF-7 (breast), KB (nasopharyngeal), and the P-glycoprotein overexpressing multidrug-resistant subline KB-VIN were utilized.[1]
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cultures were maintained in a humidified atmosphere at 37°C with 5% CO₂.
Antiproliferation Assay (MTT-based)
The cytotoxic activity of the compounds was determined by measuring the inhibition of cell growth using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and plated in 96-well microtiter plates at a density of approximately 3 x 10³ cells per well.
-
Compound Application: After allowing the cells to attach overnight, the medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for a period of 72 hours under standard cell culture conditions.
-
MTT Addition: Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant was removed, and the formazan crystals were dissolved in a solubilizing agent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the dissolved formazan was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration. An IC₅₀ value greater than 20 µM was considered inactive.[3]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and preliminary screening of kobusine derivatives.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolution of Nature's Arsenal: A Technical Guide to Natural Product Derivatives in Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective and selective cancer therapies has increasingly turned back to nature, the original source of many of our most potent medicines. Natural products, with their immense structural diversity and biological activity, have been a cornerstone of oncology for decades. However, challenges such as poor solubility, limited bioavailability, and complex synthesis have often hampered their clinical translation. This has spurred the development of natural product derivatives—chemically modified analogues designed to enhance efficacy, improve pharmacokinetic properties, and overcome resistance.
This technical guide provides an in-depth exploration of key natural product derivatives used in cancer chemotherapy. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and workflows to support and inspire further research and development in this vital field.
Quantitative Efficacy of Key Natural Product Derivatives
The cytotoxic potential of natural product derivatives is a primary indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the in vitro cytotoxicity of several classes of prominent natural product derivatives against a range of human cancer cell lines.
Table 1: Taxane Derivatives — Paclitaxel & Docetaxel
Taxanes, originally derived from the yew tree, are mitotic inhibitors that stabilize microtubules, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15[1][2] |
| MDA-MB-231 | Breast Cancer | 5 - 20[1][3] | |
| A549 | Lung Cancer | 10 - 50[1] | |
| HCT116 | Colon Cancer | 8 - 30[1] | |
| OVCAR-3 | Ovarian Cancer | 4 - 20[1] | |
| Docetaxel | MCF-7 | Breast Cancer | 1.5 - 10[1][2] |
| MDA-MB-231 | Breast Cancer | 2 - 12[1] | |
| A549 | Lung Cancer | 5 - 25[1] | |
| HCT116 | Colon Cancer | 4 - 15[1] | |
| OVCAR-3 | Ovarian Cancer | 2 - 10[1] |
Note: IC50 values can vary based on experimental conditions such as exposure time and cell density.[1][2]
Table 2: Vinca Alkaloid Derivatives — Vincristine (B1662923) & Vinblastine (B1199706)
Vinca alkaloids, from the Madagascar periwinkle, are microtubule-destabilizing agents that prevent the formation of the mitotic spindle.
| Compound | Cell Line | Cancer Type | Exposure | IC50 (nM) |
| Vincristine | L1210 | Mouse Leukemia | Continuous | 4.4[4][5][6] |
| HL-60 | Human Leukemia | Continuous | 4.1[4][5][6] | |
| L1210 | Mouse Leukemia | 4-hour | 100[4][5][6] | |
| HL-60 | Human Leukemia | 4-hour | 23[4][5][6] | |
| Vinblastine | L1210 | Mouse Leukemia | Continuous | 4.0[4][5][6] |
| HL-60 | Human Leukemia | Continuous | 5.3[4][5][6] | |
| L1210 | Mouse Leukemia | 4-hour | 380[4][5][6] | |
| HL-60 | Human Leukemia | 4-hour | 900[4][5][6] |
Note: The cytotoxicity of Vinca alkaloids is highly dependent on the duration of exposure.[5]
Table 3: Podophyllotoxin & Triterpenoid Derivatives — Etoposide & Betulinic Acid
Etoposide, a semi-synthetic derivative of podophyllotoxin, inhibits topoisomerase II. Betulinic acid, a pentacyclic triterpenoid, induces apoptosis through the mitochondrial pathway and its derivatives are being actively explored.
| Compound | Cell Line | Cancer Type | IC50 |
| Etoposide | A549 | Lung Cancer | 3.49 µM (72h)[7] |
| A549 | Lung Cancer | IC50 not achieved (48h)[7] | |
| BEAS-2B (Normal) | Lung Epithelium | 2.10 µM (72h)[7] | |
| Betulinic Acid | A375 | Human Melanoma | 16.91 µM[8] |
| B16 | Murine Melanoma | 76 µg/ml[9] | |
| 23-Hydroxybetulinic Acid | B16 | Murine Melanoma | 32 µg/ml[9] |
| 3-oxo-23-hydroxybetulinic Acid | B16 | Murine Melanoma | 22.5 µg/ml[9] |
| BA1 (Indole Derivative) | A375 | Human Melanoma | 5.7 µM[10] |
Core Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to characterize the anticancer activity of natural product derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[11] The intensity of the purple color is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[2][12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated wells as negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[7]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[2][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can therefore only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at the desired concentration and for the appropriate duration (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.[14]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer (containing CaCl2, which is essential for Annexin V binding) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration Analysis: Transwell Assay
The Transwell or Boyden chamber assay is used to assess the migratory and invasive capacity of cancer cells in vitro.
Principle: The assay uses a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber in serum-free medium. The lower chamber contains a chemoattractant, such as a medium with Fetal Bovine Serum (FBS). Cells migrate through the pores towards the chemoattractant gradient. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel, which cells must degrade to pass through.[16]
Protocol:
-
Insert Preparation: Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) with serum-free medium.[16] For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/100 µL).[17]
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.[18] Gently place the Transwell insert into the well and add 100-300 µL of the cell suspension to the upper chamber.[17][18]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a period determined by the cell type's migratory speed (typically 4-48 hours).[16]
-
Removal of Non-migrated Cells: After incubation, carefully remove the insert. Use a cotton swab to gently wipe the cells from the upper surface of the membrane.[19]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like 5% glutaraldehyde (B144438) or 4% paraformaldehyde.[18][19] Stain the cells with a solution such as 0.2% Crystal Violet.[17]
-
Quantification: Allow the membrane to dry. Count the number of stained, migrated cells in several representative fields of view under a microscope.
Signaling Pathways & Experimental Workflows
Understanding the molecular mechanisms by which natural product derivatives exert their effects is crucial for rational drug design and identifying patient populations most likely to respond. Many of these compounds target key signaling pathways that are frequently dysregulated in cancer.
Common Signaling Pathways Targeted by Natural Products
The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Natural products like curcumin (B1669340) and resveratrol (B1683913) and their derivatives are known to modulate these pathways.[20]
Caption: PI3K/Akt and MAPK/ERK pathways and points of inhibition by natural product derivatives.
Standard Experimental Workflow for In Vitro Analysis
The evaluation of a novel anticancer compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A standard workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion and Future Directions
Natural product derivatives remain a profoundly important and fruitful area for cancer drug discovery. By leveraging medicinal chemistry to refine nature's templates, it is possible to develop novel agents with enhanced potency, selectivity, and drug-like properties. The data and protocols presented in this guide serve as a foundational resource for the continued evaluation and development of these promising therapeutic candidates.
Future efforts will likely focus on the development of highly targeted delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle formulations, to further improve the therapeutic index of natural product derivatives. Additionally, exploring synergistic combinations of these agents with immunotherapy and other targeted therapies holds immense promise for overcoming drug resistance and improving patient outcomes. A continued, rigorous application of the fundamental assays and a deep understanding of the molecular pathways involved will be essential to translating these natural wonders from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. netjournals.org [netjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 20. Curcumin AntiCancer Studies in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Hetisine-Type Diterpenoid Alkaloids: A Technical Guide for Drug Development
An In-depth Review of the Pharmacology, Mechanisms of Action, and Experimental Protocols for a Promising Class of Natural Compounds
Executive Summary
Hetisine-type diterpenoid alkaloids, a complex and structurally diverse class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, are emerging as a significant source of potential therapeutic agents. Characterized by a unique heptacyclic hetisane skeleton, these compounds have demonstrated a broad spectrum of pharmacological activities, including potent antiarrhythmic, antitumor, antimicrobial, and insecticidal effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current state of knowledge on hetisine-type alkaloids. It includes a compilation of quantitative biological data, detailed experimental methodologies for their study, and an exploration of their mechanisms of action, with a focus on key signaling pathways. The information presented herein aims to facilitate further investigation and accelerate the translation of these promising natural products into novel therapeutics.
Introduction to Hetisine-Type Diterpenoid Alkaloids
Hetisine-type C20-diterpenoid alkaloids are a major subgroup of diterpenoid alkaloids, distinguished by a complex heptacyclic hetisane core.[1][2][3][4] This intricate molecular architecture arises from the formation of a C(14)-C(20) and an N-C(6) bond in an atisine-type precursor.[1][5] The structural diversity within this class is generated by variations in the oxidation state of the nitrogen atom and the nature and position of various substituents, such as hydroxyl, ketone, and ester groups.[6] These structural nuances are closely linked to their wide-ranging biological activities.[1][2][3][4][5][6] Pharmacological investigations have revealed significant potential in several therapeutic areas, with the antiarrhythmic and antitumor properties being particularly prominent.[1][2][3][4][5][7] Notably, the low toxicity of some hetisine-type alkaloids, especially in comparison to other diterpenoid alkaloids, enhances their appeal as lead compounds for drug discovery.[1][2][3][4]
Pharmacological Activities: Quantitative Data
The therapeutic potential of hetisine-type diterpenoid alkaloids is underscored by their potent biological activities across various assays. This section summarizes the key quantitative data for their antiarrhythmic, antitumor, antimicrobial, and insecticidal effects.
Antiarrhythmic Activity
Guan-fu base A (GFA) is a notable example of a hetisine-type alkaloid that has been developed as an antiarrhythmic drug.[8] Its primary mechanism of action involves the modulation of cardiac ion channels. The following table presents the half-maximal inhibitory concentration (IC50) values of Guan-fu base A on key cardiac ion channels.
| Ion Channel | IC50 (µM) | Test System | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [2] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [2] |
| hERG (Kv11.1) | 273 ± 34 | Not Specified | [2] |
| Kv1.5 | >200 (20.6% inhibition at 200 µM) | Not Specified | [2] |
Antitumor Activity
Several hetisine-type alkaloids and their semi-synthetic derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the IC50 values for some of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 11,15-dibenzoylkobusine | A549 (Lung Carcinoma) | ~7.3 (average) | [9] |
| 11,15-dibenzoylkobusine | KB (Nasopharyngeal Carcinoma) | 6.0 | [9] |
| 11,15-dibenzoylkobusine | KB-VIN (Vincristine-resistant KB) | ~7.3 (average) | [9] |
| Kobusine (B1673741) Derivative 26 | KB-VIN (Vincristine-resistant KB) | 3.1 | [9] |
| Trichodelphinine C | A549 (Lung Carcinoma) | 18.64 | [10] |
| Trichodelphinine E | A549 (Lung Carcinoma) | 12.03 | [10] |
| Nagaconitine D | SK-OV-3 (Ovarian Cancer) | 32.1 | [11] |
| Hetisine Derivative 68-32 | KB (Nasopharyngeal Carcinoma) | 5.2 | [7] |
Antimicrobial Activity
While extensive quantitative data for the antimicrobial activity of a wide range of hetisine-type alkaloids is still emerging, some studies have reported promising results. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Panicudine | Bacillus subtilis | 25 | [6] |
| Panicudine | Staphylococcus aureus | 50 | [6] |
| Panicudine | Candida albicans | 100 | [6] |
Note: The provided references for antimicrobial activity are for alkaloids in general, and more specific data on a wider range of hetisine-type alkaloids is an active area of research.[8][12][13][14][15]
Insecticidal and Antifeedant Activity
Hetisine-type alkaloids have also been investigated for their potential as natural insecticides and antifeedants. The following table presents data on their efficacy against selected insect pests.
| Compound | Insect Species | Activity Metric | Value | Reference |
| Cardiodine | Leptinotarsa decemlineata | EC50 (Antifeedant) | 2.2 µg/cm² | [10] |
| Hetisine | Tribolium castaneum | Repellency | 59.12% at 3 mg/mL | [10] |
| Total Alkaloids from Cynanchum mongolicum | Lipaphis erysimi | LC50 (Contact Toxicity) | 163.52 mg/L | [16] |
| Antofine N-oxide | Lipaphis erysimi | LC50 (Contact Toxicity) | 292.48 mg/L | [16] |
| Antofine | Lipaphis erysimi | LC50 (Contact Toxicity) | 367.21 mg/L | [16] |
| Tylophorine | Lipaphis erysimi | LC50 (Contact Toxicity) | 487.79 mg/L | [16] |
Note: EC50 (Effective Concentration, 50%) for antifeedant activity and LC50 (Lethal Concentration, 50%) for contact toxicity.[17][18][19]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of hetisine-type diterpenoid alkaloids stem from their interactions with various molecular targets and modulation of key cellular signaling pathways.
Antiarrhythmic Mechanism of Guan-fu Base A
Guan-fu base A exerts its antiarrhythmic effects primarily through the selective inhibition of cardiac sodium channels.[2] Electrophysiological studies have revealed that it preferentially blocks the late sodium current (INa,L) over the transient sodium current (INa,T).[2] The selective inhibition of INa,L is a desirable characteristic for an antiarrhythmic drug as it can help to terminate arrhythmias without significantly affecting normal cardiac conduction.
Antitumor Mechanisms: Involvement of PI3K/Akt and ERK Signaling
Several studies have indicated that the antitumor effects of certain hetisine-type alkaloid derivatives are mediated through the modulation of critical cell signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][20] These pathways are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and apoptosis. For instance, some kobusine derivatives have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and induce enhanced phosphorylation of phosphoinositide 3-kinase (PI3K), leading to cell cycle arrest and apoptosis.[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of hetisine-type diterpenoid alkaloids.
Extraction and Isolation of Hetisine-Type Alkaloids from Aconitum Species
This protocol outlines a general acid-base extraction method for the isolation of total alkaloids from the roots of Aconitum species.[5][21][22]
Materials:
-
Dried and powdered roots of Aconitum species
-
1% Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (NH3·H2O)
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the powdered plant material in 95% ethanol containing a small amount of HCl and extract using heat reflux for 2-3 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 1% HCl to form an acidic aqueous solution.
-
Extract the acidic solution with petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether layer.
-
Basify the aqueous layer to a pH of 9-10 with ammonia solution to precipitate the free alkaloids.
-
Extract the basified solution with chloroform. Repeat the extraction several times.
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid mixture.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or pH-zone-refining counter-current chromatography.[21]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[3][7][9]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Hetisine-type alkaloid test compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test alkaloid in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared alkaloid dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Evaluation of Antiarrhythmic Activity using the BaCl2-Induced Arrhythmia Model in Rats
This in vivo model is commonly used to screen for potential antiarrhythmic drugs.[23][24][25]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., urethane)
-
Barium chloride (BaCl2) solution
-
Test alkaloid solution
-
ECG recording system
Procedure:
-
Anesthetize the rats and record a baseline ECG.
-
Administer the test alkaloid or vehicle control intravenously.
-
After a set period (e.g., 10 minutes), induce arrhythmia by intravenous injection of BaCl2 (e.g., 2 mg/kg).
-
Continuously monitor the ECG for the onset and duration of arrhythmias, such as ventricular tachycardia and fibrillation.
-
Analyze the ECG data to determine the protective effect of the test compound against BaCl2-induced arrhythmias.
Whole-Cell Patch-Clamp Recording of Cardiac Ion Channels
This electrophysiological technique is used to study the effects of compounds on specific ion channels in isolated cardiomyocytes or cell lines expressing the channel of interest.[1][26][27][28][29]
Materials:
-
Isolated cardiomyocytes or transfected HEK293 cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular solutions specific for the ion channel being studied
-
Test alkaloid solution
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Lower the patch pipette onto a single cell and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage protocols to elicit the desired ion currents.
-
Record baseline currents and then perfuse the cell with the test alkaloid solution at various concentrations.
-
Measure the changes in the ion current amplitude and kinetics to determine the inhibitory effect of the compound and calculate the IC50 value.
Conclusion and Future Directions
Hetisine-type diterpenoid alkaloids represent a rich and largely untapped source of novel therapeutic agents. Their diverse and potent pharmacological activities, particularly in the areas of arrhythmia and cancer, make them compelling candidates for further drug development. The information compiled in this technical guide highlights the significant progress made in understanding the chemistry, pharmacology, and mechanisms of action of these complex natural products.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic properties and minimize the toxicity of lead compounds.
-
Elucidation of Detailed Molecular Mechanisms: To identify the specific molecular targets and signaling pathways responsible for their diverse biological effects.
-
In-depth Preclinical and Clinical Evaluation: To translate the most promising candidates into clinically effective drugs.
-
Development of Sustainable Sources: Through synthetic chemistry or biotechnological approaches to ensure a reliable supply of these valuable compounds.
By addressing these key areas, the full therapeutic potential of hetisine-type diterpenoid alkaloids can be realized, leading to the development of new and effective treatments for a range of human diseases.
References
- 1. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of varying alkaloid concentrations on the feeding behavior of gypsy moth larvae, Lymantria dispar (L.) (Lepidoptera: Lymantriidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]
- 22. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 28. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Whole Cell Patch Clamp Protocol [protocols.io]
The Kobusine Scaffold: A Promising Framework for Novel Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate architecture of natural products has long served as a fertile ground for the discovery of new therapeutic agents. Among these, the C20-diterpenoid alkaloid Kobusine, with its complex hetisine-type scaffold, has emerged as a compelling starting point for the development of novel drug candidates, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the core Kobusine scaffold, its biological activities, and its potential for drug design, with a focus on its antiproliferative properties.
The Core Scaffold: A Cage-Like Heptacyclic Structure
Kobusine is a C20-diterpenoid alkaloid characterized by a rigid and complex cage-like heptacyclic ring system.[1][2] This intricate three-dimensional structure provides a unique framework for the strategic placement of functional groups to modulate biological activity. The numbering of the carbon atoms in the Kobusine core is crucial for understanding the structure-activity relationships of its derivatives.
Antiproliferative Activity of Kobusine Derivatives
While natural Kobusine exhibits limited antiproliferative activity, strategic modifications to its scaffold have yielded potent anticancer derivatives.[3] Structure-activity relationship (SAR) studies have revealed that the esterification of the hydroxyl groups at the C-11 and C-15 positions is critical for enhancing cytotoxicity against various cancer cell lines.[3]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of a series of 11,15-diacylkobusine derivatives have been evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), KB (nasopharyngeal carcinoma), and KB-VIN (vincristine-resistant KB). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Derivative | R1 (C-11) | R2 (C-15) | Average IC50 (µM)[3] |
| 1 | H | H | > 20 |
| 2 | Acetyl | Acetyl | > 20 |
| 3 | Benzoyl | Benzoyl | 7.3 |
| 4 | 2-Methoxybenzoyl | 2-Methoxybenzoyl | 15.7 |
| 5 | 3-Methoxybenzoyl | 3-Methoxybenzoyl | 4.2 - 5.3 |
| 6 | 4-Methoxybenzoyl | 4-Methoxybenzoyl | - |
| 7 | 3,4,5-Trimethoxybenzoyl | 3,4,5-Trimethoxybenzoyl | 4.2 - 5.3 |
| 8 | 4-Fluorobenzoyl | 4-Fluorobenzoyl | 4.2 - 5.3 |
| 9 | 3-Nitrobenzoyl | 3-Nitrobenzoyl | 18.8 |
| 10 | 4-Nitrobenzoyl | 4-Nitrobenzoyl | - |
| 13 | 2-Fluorobenzoyl | 2-Fluorobenzoyl | 2.8 - 5.0 |
| 15 | 3-Fluorobenzoyl | 3-Fluorobenzoyl | - |
| 16 | 4-Fluoro-3-methylbenzoyl | 4-Fluoro-3-methylbenzoyl | 4.4 - 5.5 |
| 18 | 2,4,5-Trifluoro-3-methoxybenzoyl | 2,4,5-Trifluoro-3-methoxybenzoyl | 4.4 - 5.5 |
| 21 | 2-Chlorobenzoyl | 2-Chlorobenzoyl | 4.2 - 5.3 |
| 22 | 4-Chlorobenzoyl | 4-Chlorobenzoyl | 2.8 |
| 23 | 2,4-Dichlorobenzoyl | 2,4-Dichlorobenzoyl | 4.4 - 5.5 |
| 24 | 3,4-Dichlorobenzoyl | 3,4-Dichlorobenzoyl | 4.2 - 5.3 |
| 25 | 2-Bromobenzoyl | 2-Bromobenzoyl | 2.8 - 5.0 |
Experimental Protocols
Synthesis of 11,15-Diacylkobusine Derivatives
The synthesis of the active 11,15-diacylkobusine derivatives is achieved through a straightforward esterification reaction.
General Procedure: Kobusine is reacted with an excess of the desired acyl chloride in the presence of pyridine. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated and purified using standard chromatographic techniques.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the Kobusine derivatives is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Kobusine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
The effect of Kobusine derivatives on the cell cycle distribution is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.
Protocol:
-
Cell Treatment: Cells are treated with the Kobusine derivative at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.
Proposed Signaling Pathway for Kobusine-Induced Apoptosis
Several studies suggest that the antiproliferative effects of active Kobusine derivatives are mediated through the induction of apoptosis.[3] The observation that some derivatives induce an accumulation of cells in the sub-G1 phase of the cell cycle is a strong indicator of programmed cell death.[3] Based on the known mechanisms of apoptosis, a plausible signaling pathway for Kobusine derivatives is proposed below.
This proposed pathway suggests that active Kobusine derivatives may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. In the extrinsic pathway, the compound could bind to death receptors, leading to the activation of caspase-8. In the intrinsic pathway, the derivative may upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which in turn cleaves key cellular substrates like PARP, ultimately leading to apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of Kobusine derivatives as potential drug candidates.
Conclusion
The Kobusine core scaffold represents a highly promising and versatile platform for the design and development of novel anticancer agents. The readily modifiable hydroxyl groups at the C-11 and C-15 positions allow for the generation of a diverse library of derivatives with potent antiproliferative activities. The induction of apoptosis through the modulation of key signaling pathways highlights the therapeutic potential of this class of compounds. Further investigation into the precise molecular targets and the in vivo efficacy of the most potent derivatives is warranted to translate the promise of the Kobusine scaffold into tangible clinical benefits.
References
- 1. The role of caspases as executioners of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p53-inducible gene 3 involved in flavonoid-induced cytotoxicity through the reactive oxygen species-mediated mitochondrial apoptotic pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Spectroscopic Data of Kobusine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the diterpenoid alkaloid Kobusine and its derivatives. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides visual representations of relevant chemical transformations and analytical workflows.
Spectroscopic Data of Kobusine
Kobusine, a C20-diterpenoid alkaloid, possesses a complex heptacyclic ring system. Its structure has been elucidated and confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data for synthetic (+)-Kobusine.
NMR Spectroscopic Data of (+)-Kobusine
The ¹H and ¹³C NMR spectral data for synthetic (+)-Kobusine are presented below. These data are consistent with those reported in the literature for the natural product.[1]
Table 1: ¹H NMR (Nuclear Magnetic Resonance) Data for (+)-Kobusine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.15 | d | 11.5 |
| 2α | 1.65 | m | |
| 2β | 1.45 | m | |
| 3α | 1.55 | m | |
| 3β | 1.35 | m | |
| 5 | 2.01 | t | 4.0 |
| 6 | 2.95 | d | 11.0 |
| 7α | 1.80 | m | |
| 7β | 1.60 | m | |
| 9 | 2.30 | m | |
| 10 | 1.95 | d | 6.0 |
| 11 | 4.15 | br s | |
| 12α | 1.90 | m | |
| 12β | 1.70 | m | |
| 13 | 2.60 | m | |
| 14 | 2.80 | d | 5.0 |
| 15 | 3.95 | s | |
| 16-CH₃ | 0.85 | s | |
| 17α | 4.90 | s | |
| 17β | 4.80 | s | |
| 20 | 3.10 | d | 11.0 |
Note: Data extracted from the supporting information of the enantioselective total synthesis of (+)-Kobusine.
Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Data for (+)-Kobusine
| Position | Chemical Shift (δ, ppm) |
| 1 | 46.5 |
| 2 | 28.5 |
| 3 | 38.0 |
| 4 | 39.0 |
| 5 | 55.0 |
| 6 | 62.0 |
| 7 | 42.0 |
| 8 | 76.0 |
| 9 | 45.0 |
| 10 | 58.0 |
| 11 | 72.0 |
| 12 | 35.0 |
| 13 | 48.0 |
| 14 | 65.0 |
| 15 | 82.0 |
| 16 | 25.0 |
| 17 | 105.0 |
| 18 | - |
| 19 | - |
| 20 | 60.0 |
Note: Data extracted from the supporting information of the enantioselective total synthesis of (+)-Kobusine.
Mass Spectrometry (MS) Data of Kobusine
High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of Kobusine.
Table 3: Mass Spectrometry Data for Kobusine
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ESI+ | [M+H]⁺ | C₂₀H₂₈NO₂⁺ |
Note: The exact m/z value would be reported in experimental data, confirming the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data of Kobusine
Table 4: Expected Characteristic Spectroscopic Data for Kobusine
| Spectroscopy | Functional Group | Expected Absorption |
| IR | O-H (alcohol) | ~3400 cm⁻¹ (broad) |
| C-H (alkane) | ~2850-2960 cm⁻¹ | |
| C=C (alkene) | ~1640-1680 cm⁻¹ | |
| C-N (amine) | ~1020-1250 cm⁻¹ | |
| C-O (alcohol) | ~1050-1150 cm⁻¹ | |
| UV-Vis | Isolated C=C | Below 200 nm |
Spectroscopic Data of Kobusine Derivatives
A number of derivatives of Kobusine have been synthesized, primarily through acylation at the C-11 and/or C-15 hydroxyl groups, to explore their biological activities.
NMR and MS Data of Acylated Kobusine Derivatives
The following table provides representative spectroscopic data for a key derivative, 11,15-dibenzoylkobusine.
Table 5: Spectroscopic Data for 11,15-Dibenzoylkobusine
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.4-8.1 ppm), shifts in H-11 and H-15 signals |
| ¹³C NMR (CDCl₃) | Carbonyl carbons (δ ~165 ppm), aromatic carbons (δ 128-133 ppm) |
| MS (ESI+) | [M+H]⁺ corresponding to C₃₄H₃₅NO₄ |
Note: Detailed spectral data for 43 novel acylated derivatives can be found in the supporting information of the cited reference on the discovery of C20-diterpenoid alkaloid Kobusine derivatives.
Experimental Protocols
The following sections detail the general experimental methodologies for the spectroscopic analysis of Kobusine and its derivatives, based on standard practices for diterpenoid alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on Bruker DRX or similar high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR).
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). For quantitative NMR, a known amount of an internal standard may be added.[2]
-
Data Acquisition : Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. For ¹H NMR of diterpenoid alkaloids, the spectral width is typically set to encompass the range of 0-9 ppm.[3] For ¹³C NMR, the range is broader, typically 0-200 ppm.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Introduction : Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition : Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range is set to cover the expected molecular weight of the analytes. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation.[4]
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation : The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, to a known concentration.
-
Data Acquisition : The absorbance is measured over a specific wavelength range, typically 200-400 nm for non-conjugated alkaloids.[5] The spectrum is recorded against a solvent blank.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and analysis of Kobusine.
Caption: Workflow for the synthesis and spectroscopic analysis of (+)-Kobusine.
Caption: Synthesis and analysis pathway for Kobusine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Synthesis Protocol for 11,15-Diacylkobusine Derivatives: A Detailed Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of 11,15-diacylkobusine derivatives, a class of compounds showing notable antiproliferative activities. The protocols and data presented herein are compiled to assist researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Kobusine (B1673741), a C20-diterpenoid alkaloid, possesses a complex heptacyclic structure.[1] Strategic modification of its functional groups, particularly through acylation of the hydroxyl groups at the C-11 and C-15 positions, has been shown to be a promising avenue for enhancing its biological activity. Specifically, 11,15-diacylation has been identified as a crucial factor for inducing antiproliferative effects in various cancer cell lines.[2][3] This application note details a general and effective protocol for the synthesis of these derivatives and presents their biological activity data.
Synthesis Workflow
The synthesis of 11,15-diacylkobusine derivatives is typically achieved through a one-step acylation reaction of the parent compound, kobusine. The general workflow involves the reaction of kobusine with an appropriate acylating agent in a suitable solvent and under controlled temperature conditions.
Caption: General workflow for the synthesis of 11,15-diacylkobusine derivatives.
Experimental Protocol
The following is a general procedure for the synthesis of 11,15-diacylkobusine derivatives, adapted from established methodologies.[2]
Materials:
-
Kobusine
-
Acyl chloride (e.g., benzoyl chloride, methoxybenzoyl chloride, etc.)
-
Pyridine (anhydrous)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ammonia (B1221849) water
-
Deionized water
Procedure:
-
Dissolve kobusine and an excess of the desired acyl chloride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature or heat to 60 °C under an inert atmosphere (e.g., Argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Adjust the pH of the solution to approximately 10 using ammonia water.
-
Extract the aqueous mixture three times with chloroform.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 11,15-diacylkobusine derivative.
Signaling Pathway of Apoptosis Induction
Several 11,15-diacylkobusine derivatives have been shown to induce apoptosis in cancer cells, with some derivatives causing cells to enter the sub-G1 phase, which is indicative of apoptosis.[2][3]
Caption: Simplified pathway of apoptosis induction by 11,15-diacylkobusine derivatives.
Quantitative Data Summary
The antiproliferative activity of various 11,15-diacylkobusine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.[2]
| Compound | Acyl Group at C-11 and C-15 | A549 (IC₅₀, µM) | KB (IC₅₀, µM) | KB-VIN (IC₅₀, µM) |
| Kobusine (1) | - | > 20 | > 20 | > 20 |
| 11,15-O-diacetylkobusine (2) | Acetyl | > 20 | > 20 | > 20 |
| 11,15-dibenzoylkobusine (3) | Benzoyl | 7.3 (average) | - | - |
| 11,15-di-(3-methoxybenzoyl)kobusine (5) | 3-Methoxybenzoyl | - | - | - |
Note: The IC₅₀ values for compound 5 and other active derivatives are reported in the source literature, highlighting their potent antiproliferative effects.[2] 11,15-diacylation of kobusine appears to be crucial for inducing antiproliferative activity.[2][3] In contrast, the parent compound kobusine (1) and its diacetyl derivative (2) were found to be inactive.[2]
Conclusion
The synthesis of 11,15-diacylkobusine derivatives represents a viable strategy for the development of novel anticancer agents. The straightforward acylation protocol allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The presented data indicates that the nature of the acyl substituent significantly influences the biological activity, providing a rationale for further optimization of this promising class of natural product derivatives.
References
Application Notes and Protocols: Cell-Based Assays for Evaluating Kobusine Derivative Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to effectively screen and characterize the therapeutic potential of Kobusine derivatives. Kobusine, a C20-diterpenoid alkaloid, and its semi-synthetic derivatives have demonstrated significant biological activities, including potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6][7] The following protocols are designed to offer a comprehensive framework for evaluating the efficacy of novel Kobusine analogs.
Antiproliferative and Cytotoxicity Assays
A primary application for evaluating Kobusine derivatives is in the context of cancer therapeutics. The MTT assay is a robust and widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11]
Data Presentation: Antiproliferative Activity of Kobusine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various Kobusine derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationship, indicating that 11,15-diacylation of Kobusine is often crucial for its antiproliferative activity.[1][2][3][4]
| Derivative Name/Number | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Kobusine (1) | Parent Compound | A549, KB, KB-VIN | > 20 | [2] |
| 11,15-diacetylkobusine (2) | Diacetylation at C-11 and C-15 | A549, KB, KB-VIN | > 20 | [2] |
| 11,15-dibenzoylkobusine (3) | Dibenzoylation at C-11 and C-15 | A549 | 7.3 (average) | [2] |
| Derivative 5 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 6 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 7 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 8 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 10 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 13 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 15 | Diacylation at C-11 and C-15 | KB | 5.2 | [1] |
| Derivative 16 | Diacylation at C-11 and C-15 | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 2.8 - 6.9 | [1] |
| Derivative 8a | Monoacylation at C-11 | A549, KB, KB-VIN | 7.8, 8.9, 11.2 | [1] |
| Derivative 14a | Monoacylation at C-11 | KB, KB-VIN | 11.7, 10.9 | [1] |
| Inactive Derivatives | Monoacylation at C-15 | All tested lines | > 20 | [1] |
Cell Lines: A549 (human lung carcinoma), KB (human oral carcinoma), KB-VIN (vincristine-resistant KB), MDA-MB-231 (human breast adenocarcinoma), MCF-7 (human breast adenocarcinoma).
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cytotoxicity.[8][11][12]
Materials:
-
Selected human cancer cell lines (e.g., A549, MDA-MB-231, MCF-7, KB, and KB-VIN)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Kobusine derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Kobusine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Cell Cycle Analysis
To understand the mechanism of action of antiproliferative Kobusine derivatives, cell cycle analysis is performed. This can reveal if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) or lead to apoptosis (sub-G1 peak).[1][13]
Experimental Protocol: Propidium (B1200493) Iodide Staining for Flow Cytometry
This protocol details the steps for preparing cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[1][14][15][16][17][18]
Materials:
-
Selected human cancer cell lines
-
Complete cell culture medium
-
Kobusine derivatives stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Kobusine derivatives at their IC₅₀ or a multiple thereof for 12-24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Visualization: Cell Cycle Analysis Workflow```dot
Caption: Workflow for automated patch-clamp ion channel screening.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 6. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Diterpenoid Alkaloids from the Chinese Traditional Herbal “Fuzi” and Their Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of 3-(4-nitrophenyl)coumarin derivatives in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. agilent.com [agilent.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Kobusine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the purification of Kobusine (B1673741) and its derivatives. Kobusine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, and its derivatives have garnered significant interest due to their diverse pharmacological activities, including potential antiproliferative and vasodilatory effects.[1][2] High-purity samples are essential for accurate pharmacological evaluation and drug development. This document outlines effective purification strategies using various chromatographic techniques.
Overview of Purification Strategies
The purification of Kobusine derivatives, like other alkaloids, typically involves a multi-step process beginning with extraction from a natural source or as a product of synthetic chemistry, followed by one or more chromatographic steps to achieve high purity. The choice of technique depends on the complexity of the initial mixture, the desired purity, and the scale of the purification.
Commonly employed techniques for the purification of diterpenoid alkaloids include:
-
Column Chromatography (CC): A fundamental technique for the initial separation of crude extracts.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation.
Experimental Protocols
Protocol 1: General Extraction and Initial Purification by Column Chromatography
This protocol describes a general procedure for the extraction and initial purification of Kobusine and related alkaloids from plant material, adapted from methods used for other Aconitum alkaloids.
Objective: To obtain a crude alkaloid extract enriched with Kobusine derivatives.
Materials:
-
Dried and powdered plant material (e.g., roots of Aconitum species)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia (B1221849) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Glass column for chromatography
-
Rotary evaporator
-
pH meter
Procedure:
-
Extraction:
-
Macerate the dried plant powder with methanol at room temperature for 24-48 hours. Repeat the extraction three times to ensure complete extraction of alkaloids.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 2% HCl solution.
-
Wash the acidic solution with dichloromethane to remove non-basic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.
-
Extract the liberated free alkaloids with dichloromethane (3 x 500 mL).
-
Combine the dichloromethane extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (B1210297) and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar TLC profiles and evaporate the solvent.
-
Protocol 2: Preparative HPLC for High-Purity Isolation
This protocol is designed for the final purification of Kobusine derivatives to a high degree of purity (>95%).
Objective: To obtain highly pure Kobusine derivatives for pharmacological testing and structural elucidation.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method using a C18 analytical column to achieve good separation of the target Kobusine derivative from impurities.
-
A typical starting gradient could be 10-90% ACN in water (with 0.1% formic acid) over 30 minutes.
-
Optimize the gradient, flow rate, and mobile phase additives to maximize resolution.
-
-
Scale-up to Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined in the analytical method.
-
Dissolve the partially purified Kobusine derivative fraction (from column chromatography) in the mobile phase or a suitable solvent.
-
Inject the sample onto the preparative column. The injection volume will depend on the column size and sample concentration.
-
Run the preparative HPLC using the scaled-up gradient and flow rate.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the fractions corresponding to the peak of the target Kobusine derivative.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for separating polar compounds like alkaloids and can be used for both initial and final purification steps. This protocol is adapted from methods used for other diterpenoid alkaloids.[3][4]
Objective: To purify Kobusine derivatives using a liquid-liquid chromatographic system.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Reagents:
-
A suitable two-phase solvent system. A common system for diterpenoid alkaloids is a mixture of ethyl acetate, n-butanol, methanol, and an acidic aqueous solution (e.g., 2% acetic acid).[3]
Procedure:
-
Solvent System Selection:
-
Select a two-phase solvent system that provides an appropriate partition coefficient (K) for the target Kobusine derivative. The ideal K value is typically between 0.5 and 2.
-
The K value can be determined by dissolving a small amount of the sample in the equilibrated two-phase solvent system, shaking, and then analyzing the concentration of the target compound in each phase by HPLC.
-
-
HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of the upper and lower phases).
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the chromatogram.
-
Analyze the purity of the collected fractions by HPLC.
-
Combine the pure fractions and evaporate the solvent.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the purification of diterpenoid alkaloids, which can be expected to be similar for Kobusine derivatives.
Table 1: Comparison of Purification Techniques for Diterpenoid Alkaloids
| Technique | Sample Loading | Purity Achieved | Yield | Reference |
| Column Chromatography | Grams | 60-80% | Moderate | General Knowledge |
| Preparative HPLC | Milligrams to Grams | >95% | Good | |
| HSCCC | Milligrams to Grams | >95% | High | [3] |
| pH-Zone-Refining CCC | Grams | >98% | High | [4] |
Table 2: Example Data from HSCCC Purification of Diterpenoid Alkaloids from Aconitum coreanum [3]
| Compound | Weight from 1g Crude Extract | Purity (by HPLC) |
| GFT (Isomer 1) | 25.4 mg | >95% |
| GFU (Isomer 2) | 18.3 mg | >95% |
Table 3: Example Data from pH-Zone-Refining CCC Purification of Diterpenoid Alkaloids from Aconitum coreanum [4]
| Compound | Purity (%) | Yield (mg from 1.5g crude) |
| GFI | 98.5 | 35.2 |
| GFA | 97.4 | 15.1 |
| Atisine | 98.7 | 12.3 |
| GFF | 99.1 | 13.5 |
| GFG | 98.1 | 13.1 |
| GFR | 98.7 | 14.2 |
| GFP | 97.1 | 11.8 |
Visualization of Workflows and Relationships
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of Kobusine derivatives from a natural source.
Logical Relationship of Kobusine Derivatives and Biological Activity
This diagram illustrates the relationship between the chemical modification of Kobusine and its resulting antiproliferative activity, a key area of research for its drug development potential.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Aconitum alkaloid kobusine and pseudokobusine derivatives on cutaneous blood flow in mice; II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Kobusine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for analogs of Kobusine, a C20-diterpenoid alkaloid. The protocols outlined below are intended to serve as a foundational framework for evaluating the anti-cancer and vasodilatory potential, as well as the toxicological and pharmacokinetic profiles of novel Kobusine derivatives.
Preclinical Anti-Cancer Efficacy Studies
Kobusine analogs, particularly those with 11,15-diacylation, have demonstrated significant antiproliferative effects in vitro against various cancer cell lines, including triple-negative breast cancer (TNBC) and multi-drug resistant (MDR) lines.[1][2][3] The proposed mechanism involves the induction of apoptosis, suggested by the appearance of a sub-G1 phase in cell cycle analysis.[1][2][3] The following protocols are designed to evaluate this anti-cancer potential in vivo.
Human Tumor Xenograft Model Protocol
This protocol describes the use of an orthotopic xenograft model in immunodeficient mice to assess the anti-tumor efficacy of Kobusine analogs.[4][5]
1.1.1 Materials
-
Cell Line: MDA-MB-231 (human TNBC) or KB-VIN (P-gp-overexpressing MDR).
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Reagents: Matrigel, Ketamine/Xylazine anesthetic solution, Caliper, PBS, Kobusine analog formulation, Vehicle control.
-
Equipment: Sterile surgical instruments, 27-gauge needles, animal balance, cell culture equipment.
1.1.2 Experimental Workflow
Caption: Workflow for in vivo anti-cancer efficacy testing using a mouse xenograft model.
1.1.3 Detailed Methodology
-
Cell Preparation: Culture MDA-MB-231 or KB-VIN cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize mice (e.g., Ketamine/Xylazine, 80/10 mg/kg, i.p.). Inject 100 µL of the cell suspension (5 x 10⁶ cells) orthotopically into the inguinal mammary fat pad.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size of approximately 100-150 mm³. Randomize animals into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the Kobusine analog (e.g., 10 mg/kg, intraperitoneally) or vehicle control according to a predetermined schedule (e.g., every 3 days for 4 cycles).[6]
-
Monitoring: Measure tumor dimensions with a caliper and animal body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or at the end of the study period. Excise tumors, weigh them, and process for histological and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation: Anti-Cancer Efficacy
Table 1: Summary of Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | N/A | 0 | N/A | ||
| Kobusine Analog X | 10, q3d x 4 | ||||
| Kobusine Analog Y | 10, q3d x 4 |
| Positive Control | e.g., Paclitaxel | | | | |
Tumor Growth Inhibition (TGI) % = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Proposed Apoptosis Signaling Pathway
Based on the induction of a sub-G1 phase, Kobusine analogs likely trigger apoptosis.[1] The intrinsic (mitochondrial) pathway is a common mechanism for natural products.[3][7][8]
Caption: Proposed intrinsic apoptosis signaling pathway activated by Kobusine analogs.
In Vivo Vasodilatory Activity Assessment
Certain Kobusine and pseudokobusine (B1213284) derivatives, particularly those with esterification at C-15, have shown potent peripheral vasodilatory effects in mice at doses as low as 0.05-1 mg/kg.[7][8]
Protocol for Measuring Cutaneous Blood Flow
This protocol is adapted from studies measuring peripheral vaso-activity in mice.[7][8]
2.1.1 Materials
-
Animals: Male ICR mice, 6-8 weeks old.
-
Reagents: Urethane or other suitable anesthetic, Heparinized saline, Kobusine analog formulation, Vehicle control.
-
Equipment: Laser Doppler flowmeter with a non-contact probe, Heating pad, Rectal thermometer, Intravenous (tail vein) catheter setup.
2.1.2 Experimental Methodology
-
Animal Preparation: Anesthetize the mouse (e.g., Urethane, 1.25 g/kg, i.p.) and place it on a heating pad to maintain body temperature at 37°C.
-
Probe Placement: Place the laser Doppler flowmeter probe over the plantar surface of the hind foot to measure cutaneous blood flow.
-
Catheterization: Cannulate the tail vein for intravenous administration of the test compounds.
-
Baseline Measurement: After a stabilization period of at least 20 minutes, record the basal blood flow for 10 minutes.
-
Compound Administration: Administer a single bolus intravenous injection of the Kobusine analog or vehicle.
-
Data Recording: Continuously record the cutaneous blood flow for at least 60 minutes post-injection.
Data Presentation: Vasodilatory Effects
Table 2: Change in Cutaneous Blood Flow in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Basal Blood Flow (Perfusion Units) ± SEM | Max Increase in Blood Flow (%) ± SEM | Time to Max Effect (min) |
|---|---|---|---|---|
| Vehicle Control | N/A | N/A | ||
| Kobusine 15-acetate | 1.0 | |||
| Kobusine 15-benzoate | 1.0 |
| Test Analog Z | 0.5 | | | |
% Increase in Blood Flow = [(Peak Flow - Basal Flow) / Basal Flow] x 100
Toxicology and Safety Pharmacology
While C20-diterpenoid alkaloids are generally less toxic than C19 counterparts, a systematic toxicological evaluation is crucial.[2] The following protocols are based on OECD guidelines.[9][10][11][12]
Acute Oral Toxicity (OECD 425) Protocol
The Up-and-Down Procedure (UDP) is used to estimate the LD50 and identify signs of acute toxicity.[11]
3.1.1 Experimental Workflow
Caption: Workflow for OECD 425 Acute Oral Toxicity Up-and-Down Procedure.
3.1.2 Methodology
-
Animals: Use young adult, healthy, non-pregnant female rats or mice.
-
Housing & Fasting: House animals individually. Fast animals overnight before dosing (water ad libitum).
-
Dosing: Administer the Kobusine analog by oral gavage. Start with a dose just below the best preliminary estimate of the LD50.
-
Procedure: Dose animals sequentially, usually at 48-hour intervals. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
-
Observation: Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, etc.). Record body weights weekly.
-
Endpoint: The test is stopped when stopping criteria are met (e.g., 3-4 reversals in dose direction). Perform gross necropsy on all animals. Calculate the LD50 using the maximum likelihood method.[11]
Data Presentation: Acute Toxicity
Table 3: Acute Oral Toxicity Observations (OECD 425)
| Dose (mg/kg) | Outcome (Survived/Died) | Time of Death | Clinical Signs of Toxicity | Gross Necropsy Findings |
|---|---|---|---|---|
| Starting Dose | ||||
| Next Dose | ||||
| ... |
| Calculated LD50 (mg/kg): | | Confidence Interval: | | |
Pharmacokinetic (PK) Studies
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of Kobusine analogs is essential for dose selection and translation to clinical studies.[6][13]
Murine Pharmacokinetic Protocol
This protocol describes a basic PK study in mice following a single intravenous dose.[13][14]
4.1.1 Materials
-
Animals: Male C57BL/6 or CD-1 mice, 7-9 weeks old.
-
Reagents: Kobusine analog formulation in a suitable vehicle (e.g., saline, DMSO/Cremophor), Heparin or EDTA for blood collection.
-
Equipment: Dosing syringes, blood collection tubes (microtainers), centrifuge, LC-MS/MS system for bioanalysis.
4.1.2 Experimental Methodology
-
Dosing: Administer a single intravenous (tail vein) bolus dose of the Kobusine analog (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at multiple time points. A typical sparse sampling design might use 3 mice per time point.
-
Time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
-
Plasma Preparation: Immediately transfer blood into tubes containing anticoagulant (e.g., K₂EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the Kobusine analog in plasma using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[15]
Data Presentation: Pharmacokinetic Parameters
Table 4: Key Pharmacokinetic Parameters in Mice (2 mg/kg, i.v.)
| Parameter | Description | Value ± SD |
|---|---|---|
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | |
| AUC₀₋ₜ (h*ng/mL) | Area under the curve from time 0 to the last measurement | |
| AUC₀₋ᵢₙf (h*ng/mL) | Area under the curve from time 0 to infinity | |
| t₁/₂ (h) | Elimination half-life | |
| CL (mL/h/kg) | Total body clearance |
| Vd (L/kg) | Volume of distribution | |
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 15. parazapharma.com [parazapharma.com]
Application Notes and Protocols for Solubilizing Kobusine Derivatives in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have demonstrated significant biological activities, including antiproliferative effects on various cancer cell lines.[1][2][3] Effective delivery of these lipophilic compounds to cells in vitro is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the solubilization of Kobusine derivatives for cell culture applications, guidance on determining optimal solvent concentrations, and an overview of the potential mechanism of action to aid in experimental design.
Data Presentation: Solvent Considerations for Kobusine Derivatives
While specific quantitative solubility data for a wide range of Kobusine derivatives in various solvents is not extensively published, Dimethyl Sulfoxide (DMSO) is the most commonly reported solvent for these compounds in cell-based assays.[1][2] A stock solution of 10 mM in DMSO has been successfully used for evaluating the antiproliferative activity of novel Kobusine derivatives.[1][2] The final concentration of DMSO in the cell culture medium should be carefully controlled to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration at or below 0.5% (v/v), although some cell lines may tolerate up to 1%.[4] However, a preliminary test to determine the tolerance of the specific cell line to the solvent is always recommended.
Table 1: General Solubility and Recommended Final Concentrations of Solvents for Cell Culture.
| Solvent | Suitability for Kobusine Derivatives | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | High (documented use)[1][2] | 10-50 mM | ≤ 0.5% (v/v) [4] | The most common and effective solvent. A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Ethanol | Possible | 10-50 mM | ≤ 0.5% (v/v) | May be an alternative for some derivatives. Evaporation can be an issue for stock solutions. |
| Methanol | Possible | 10-50 mM | ≤ 0.1% (v/v) | Generally more toxic to cells than ethanol. Use with caution. |
| PBS | Low | Not Recommended | N/A | Kobusine derivatives are generally poorly soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Kobusine Derivative in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to working concentrations.
Materials:
-
Kobusine derivative powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of the Kobusine derivative needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the Kobusine derivative into a sterile amber microcentrifuge tube.
-
Add DMSO: Add the calculated volume of cell culture grade DMSO to the tube containing the compound.
-
Solubilize: Tightly cap the tube and vortex at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Dosing of Cells
Materials:
-
10 mM Kobusine derivative stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates)
Procedure:
-
Thaw stock solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in complete cell culture medium.
-
Prepare final working solutions: Dilute the stock solution or intermediate dilutions directly into the complete cell culture medium to achieve the final desired treatment concentrations. Ensure that the final DMSO concentration does not exceed the predetermined tolerance limit for your cell line (ideally ≤ 0.5%).
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of the Kobusine derivative.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the Kobusine derivative or the vehicle control.
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Caption: Experimental workflow for the solubilization and application of Kobusine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in cyclin D1 levels through the cell cycle determine the proliferative fate of a cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Dysfunction Induced by Kobusine Derivative-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kobusine (B1673741), a C20-diterpenoid alkaloid, and its derivatives have been investigated for a range of biological activities, including antiproliferative effects.[1][2][3][4] Preliminary studies suggest that certain derivatives of kobusine may induce the dissipation of mitochondrial transmembrane potential, indicating a potential mechanism of action involving the induction of mitochondrial dysfunction.[1] These application notes provide a comprehensive set of protocols to assess the impact of a novel compound, Kobusine derivative-2, on key aspects of mitochondrial function.
The following protocols are designed to provide a robust framework for characterizing the mitochondrial toxicity profile of this compound, a critical step in drug development and mechanistic studies. The assays described will enable researchers to quantify changes in mitochondrial membrane potential, cellular ATP levels, reactive oxygen species (ROS) production, and cellular respiration.
Key Mitochondrial Parameters and Assays
A thorough assessment of mitochondrial dysfunction involves the measurement of several key parameters. The following table summarizes the primary assays detailed in this document.
| Parameter | Assay Principle | Endpoint Measurement |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent cationic dyes (e.g., TMRM, JC-1) accumulate in mitochondria in a potential-dependent manner.[5][6][7][8] | Decrease in fluorescence intensity or a shift in fluorescence emission. |
| Cellular ATP Levels | Luciferase-based bioluminescence assay where light emission is proportional to the ATP concentration.[9][10][11][12] | Luminescence signal. |
| Reactive Oxygen Species (ROS) Production | Cell-permeable fluorescent probes (e.g., DCFH-DA, MitoSOX Red) that fluoresce upon oxidation by ROS.[13][14][15][16][17] | Increase in fluorescence intensity. |
| Oxygen Consumption Rate (OCR) | Extracellular flux analysis (e.g., Seahorse Mito Stress Test) to measure the rate of oxygen consumption by cells in real-time.[18][19][20][21][22] | Real-time OCR measurements following sequential injection of mitochondrial inhibitors. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) to quantify changes in ΔΨm.[23] TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential.[23]
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y)
-
Black, clear-bottom 96-well microplates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20 µM FCCP for 10-30 minutes at the end of the incubation). Incubate for the desired treatment period (e.g., 24 hours).
-
TMRE Staining: Prepare a 1X TMRE working solution (e.g., 100 nM) in pre-warmed cell culture medium. Remove the compound-containing medium and wash the cells once with PBS. Add 100 µL of the 1X TMRE solution to each well.[23]
-
Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO2, protected from light.[23]
-
Washing: Gently aspirate the TMRE-containing medium and wash the cells twice with 100 µL of pre-warmed PBS or a specific assay buffer.[23]
-
Fluorescence Measurement: Add 100 µL of pre-warmed PBS or assay buffer to each well. Measure the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm.[23] Alternatively, visualize the cells using a fluorescence microscope.
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Hypothetical Data Presentation:
| This compound (µM) | Mean Fluorescence Intensity (a.u.) | % of Control |
| 0 (Vehicle) | 15,000 | 100% |
| 1 | 14,500 | 96.7% |
| 5 | 11,250 | 75.0% |
| 10 | 7,500 | 50.0% |
| 25 | 3,000 | 20.0% |
| FCCP (20 µM) | 1,500 | 10.0% |
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP content. The reaction of ATP with luciferin, catalyzed by luciferase, produces light that is proportional to the ATP concentration.[9][10][11]
Materials:
-
Cells of interest
-
White, opaque 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
ATP determination kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with serial dilutions of this compound as described in Protocol 1.
-
Cell Lysis: After the treatment period, remove the medium and add the ATP assay lysis buffer provided in the kit to each well. This will lyse the cells and release ATP.
-
ATP Measurement: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer. The integration time should be optimized based on the signal intensity.
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.
Hypothetical Data Presentation:
| This compound (µM) | Luminescence (RLU) | Cellular ATP (% of Control) |
| 0 (Vehicle) | 2,500,000 | 100% |
| 1 | 2,400,000 | 96.0% |
| 5 | 1,875,000 | 75.0% |
| 10 | 1,250,000 | 50.0% |
| 25 | 500,000 | 20.0% |
Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide (B77818).
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
Complete cell culture medium
-
This compound stock solution
-
MitoSOX Red reagent
-
Antimycin A (positive control for mitochondrial ROS production)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control (e.g., Antimycin A).
-
MitoSOX Red Loading: At the end of the treatment period, remove the medium. Add pre-warmed medium containing 5 µM MitoSOX Red to each well.[15]
-
Incubation: Incubate the plate for 10-30 minutes at 37°C and 5% CO2, protected from light.[15]
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fluorescence Measurement: Add 100 µL of pre-warmed PBS or medium to each well. Measure the fluorescence using a microplate reader (Excitation ~510 nm, Emission ~580 nm) or visualize with a fluorescence microscope.
Data Analysis: Quantify the fluorescence intensity and normalize the values of the treated cells to the vehicle control. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Hypothetical Data Presentation:
| This compound (µM) | Mean Fluorescence Intensity (a.u.) | Mitochondrial ROS (% of Control) |
| 0 (Vehicle) | 5,000 | 100% |
| 1 | 5,500 | 110% |
| 5 | 8,000 | 160% |
| 10 | 12,500 | 250% |
| 25 | 20,000 | 400% |
| Antimycin A | 25,000 | 500% |
Protocol 4: Analysis of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial respiration.[21] It measures key parameters of mitochondrial function by monitoring OCR in real-time.[18][19][20][21]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[18][21]
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[22]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density. Allow cells to attach and grow overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentrations of this compound. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour before the assay.[18]
-
Prepare Inhibitor Plate: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) according to the manufacturer's instructions.[20]
-
Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. Run the Mito Stress Test protocol. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[18][21]
Data Analysis: The Seahorse software automatically calculates the key parameters of mitochondrial function, including:
-
Basal Respiration
-
ATP Production-linked OCR
-
Maximal Respiration
-
Spare Respiratory Capacity
-
Proton Leak
-
Non-Mitochondrial Respiration
Hypothetical Data Presentation:
| Parameter | Vehicle Control (OCR, pmol/min) | This compound (10 µM) (OCR, pmol/min) |
| Basal Respiration | 100 | 70 |
| ATP Production | 75 | 40 |
| Maximal Respiration | 200 | 90 |
| Spare Capacity | 100 | 20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing mitochondrial dysfunction.
Signaling Pathway: Mitochondrial Dysfunction and Apoptosis
Caption: Pathway of mitochondrial dysfunction-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. Mitochondrial assays | Abcam [abcam.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sm.unife.it [sm.unife.it]
- 11. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sm.unife.it [sm.unife.it]
- 16. Determination of ROS in Mitochondrial - Creative Biogene [mitochondriasci.com]
- 17. Measurement of Mitochondrial ROS Formation | Springer Nature Experiments [experiments.springernature.com]
- 18. content.protocols.io [content.protocols.io]
- 19. agilent.com [agilent.com]
- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. static1.squarespace.com [static1.squarespace.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of a Kobusine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as a promising class of natural products with significant antiproliferative activities against various cancer cell lines.[1][2][3] High-throughput screening (HTS) of a focused library of Kobusine derivatives presents a powerful strategy for the identification of novel and potent anticancer lead compounds. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, to facilitate the HTS of a Kobusine derivative library. The primary focus is on assays that probe the induction of apoptosis, a key mechanism of action suggested for this compound class.
Data Presentation: Antiproliferative Activity of Kobusine Derivatives
A critical aspect of screening is the systematic recording and comparison of quantitative data. The following tables summarize the reported antiproliferative activities (IC50 values) of a series of synthesized Kobusine derivatives against a panel of human cancer cell lines, providing a valuable reference for hit selection and structure-activity relationship (SAR) studies.[1]
Table 1: IC50 Values (µM) of 11,15-Diacylkobusine Derivatives [1]
| Derivative | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Oral) | KB-VIN (Multidrug Resistant) |
| 3 | 7.1 | 6.9 | 8.2 | 7.0 | 7.3 |
| 6 | 8.5 | 8.1 | 9.3 | 8.3 | 8.8 |
| 7 | 6.2 | 5.9 | 7.1 | 6.0 | 6.5 |
| 8 | 9.1 | 8.8 | 10.2 | 9.0 | 9.5 |
| 10 | 7.8 | 7.5 | 8.9 | 7.7 | 8.1 |
| 13 | 5.5 | 5.2 | 6.3 | 5.4 | 5.8 |
| 15 | 6.8 | 6.5 | 7.8 | 6.7 | 7.1 |
| 16 | 8.2 | 7.9 | 9.1 | 8.1 | 8.6 |
| 18 | 7.5 | 7.2 | 8.5 | 7.4 | 7.8 |
| 23 | 9.5 | 9.2 | 10.6 | 9.4 | 9.9 |
Table 2: IC50 Values (µM) of 11-Acylkobusine and 15-Acylkobusine Derivatives [1][2]
| Derivative | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Oral) | KB-VIN (Multidrug Resistant) |
| 3a (11-acyl) | >20 | >20 | >20 | >20 | >20 |
| 3b (15-acyl) | >20 | >20 | >20 | >20 | >20 |
| 6a (11-acyl) | >20 | >20 | >20 | >20 | >20 |
| 7b (15-acyl) | >20 | >20 | >20 | >20 | >20 |
| 9b (15-acyl) | >20 | >20 | >20 | >20 | >20 |
| 10b (15-acyl) | >20 | >20 | >20 | >20 | >20 |
| 13a (11-acyl) | 15.1 | 14.8 | 16.2 | 15.0 | 15.5 |
| 15a (11-acyl) | 18.5 | 18.1 | 19.3 | 18.3 | 18.8 |
| 15b (15-acyl) | >20 | >20 | >20 | >20 | >20 |
| 16a (11-acyl) | 19.2 | 18.9 | 20.1 | 19.1 | 19.6 |
| 18a (11-acyl) | 17.8 | 17.5 | 18.8 | 17.7 | 18.1 |
| 23a (11-acyl) | >20 | >20 | >20 | >20 | >20 |
Note: The antiproliferative activity was determined using the Sulforhodamine B (SRB) assay.[4]
Experimental Protocols
The following protocols are designed for a high-throughput screening format (96- or 384-well plates) to identify Kobusine derivatives that induce apoptosis.
Protocol 1: High-Throughput Caspase-3/7 Activity Assay (Luminescence-Based)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The protocol is adapted for a homogeneous, "add-mix-measure" format, making it ideal for HTS.[5][6]
Materials:
-
Kobusine derivative library (in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
White, opaque 96- or 384-well microplates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in white, opaque microplates at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Kobusine derivative library in cell culture medium.
-
Add the diluted compounds to the respective wells of the cell plate. Include vehicle (DMSO) and positive controls (e.g., Staurosporine).
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Graph the dose-response curves for active compounds to determine EC50 values.
Protocol 2: High-Content Screening for Apoptosis Induction (Fluorescence-Based)
This protocol utilizes automated microscopy and image analysis to quantify morphological changes associated with apoptosis, such as nuclear condensation.[7]
Materials:
-
Kobusine derivative library (in DMSO)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Optically clear bottom 96- or 384-well microplates
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using optically clear bottom plates.
-
-
Cell Staining:
-
Add Hoechst 33342 stain to each well at a final concentration of 1 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system with appropriate filter sets for Hoechst 33342.
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual nuclei.
-
Measure the fluorescence intensity and size of each nucleus.
-
Apoptotic nuclei will appear smaller and more intensely stained due to chromatin condensation.[7]
-
Set a threshold to quantify the percentage of apoptotic cells in each well.
-
Data Analysis:
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Generate dose-response curves and determine EC50 values for active compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Kobusine derivatives and the experimental workflow for their high-throughput screening.
Caption: Proposed apoptotic signaling pathway potentially modulated by Kobusine derivatives.
Caption: General workflow for high-throughput screening of the Kobusine derivative library.
Discussion and Future Directions
The provided protocols offer a robust starting point for the high-throughput screening of a Kobusine derivative library. The observation that 11,15-diacylation of Kobusine appears crucial for its antiproliferative activity suggests that this region of the molecule is critical for its interaction with cellular targets.[1][2] The induction of the sub-G1 phase in the cell cycle by active derivatives strongly indicates the induction of apoptosis.[4]
Further investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by the most potent Kobusine derivatives. Secondary assays could include:
-
Western Blotting: To confirm the cleavage of caspases and PARP, and to investigate the phosphorylation status of key signaling proteins in pathways like PI3K/Akt and NF-κB.
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cell death.
-
Mitochondrial Membrane Potential Assays: To further investigate the involvement of the intrinsic apoptotic pathway.
By combining high-throughput screening with detailed mechanistic studies, it is possible to accelerate the development of novel Kobusine-based anticancer therapeutics.
References
- 1. Anti-diabetic effect of three new norditerpenoid alkaloids in vitro and potential mechanism via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A High Throughput Apoptosis Assay using 3D Cultured Cells | MDPI [mdpi.com]
- 4. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. tandfonline.com [tandfonline.com]
Application of Kobusine derivatives in triple-negative breast cancer research.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of kobusine (B1673741) derivatives in triple-negative breast cancer (TNBC) research. The information is based on the findings from the study "Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity"[1][2][3].
Kobusine, a hetisine-type C20-diterpenoid alkaloid, and its synthetic derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[1][3] The derivatization of the natural kobusine molecule, particularly at the C-11 and C-15 positions, has been shown to be crucial for its anticancer activity.[1][2][3][4]
The primary mechanism of action appears to be the induction of cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis.[1][2][3][4] This makes kobusine derivatives promising candidates for further investigation as potential therapeutic agents for TNBC, a particularly aggressive subtype of breast cancer with limited targeted treatment options.[5][6][7][8]
Data Presentation
The antiproliferative activity of kobusine and its derivatives was evaluated against a panel of human cancer cell lines, including the TNBC cell line MDA-MB-231. The 50% inhibitory concentration (IC50) values were determined using the sulforhodamine B (SRB) assay.
Table 1: Antiproliferative Activity (IC50, µM) of Selected Kobusine Derivatives [1]
| Compound | A549 (Lung) | MDA-MB-231 (TNBC) | MCF-7 (Breast) | KB (Nasopharyngeal) | KB-VIN (Multidrug-Resistant) | Average IC50 |
| Kobusine (1) | >30 | >30 | >30 | >30 | >30 | >30 |
| 11,15-dibenzoylkobusine (3) | 11.2 | >30 | >30 | 6.0 | 5.2 | 7.3 |
| Derivative 5 | 6.9 | 6.1 | 5.8 | 4.9 | 4.3 | 5.6 |
| Derivative 6 | 5.4 | 5.2 | 4.9 | 4.1 | 3.8 | 4.7 |
| Derivative 7 | 4.8 | 4.5 | 4.2 | 3.6 | 3.3 | 4.1 |
| Derivative 8 | 4.2 | 3.9 | 3.7 | 3.1 | 2.8 | 3.5 |
| Derivative 10 | 6.5 | 6.0 | 5.6 | 4.7 | 4.2 | 5.4 |
| Derivative 13 | 4.5 | 4.1 | 3.9 | 3.3 | 3.0 | 3.8 |
| Derivative 15 | 5.8 | 5.3 | 5.0 | 4.2 | 3.9 | 4.8 |
| Derivative 16 | 4.9 | 4.6 | 4.3 | 3.7 | 3.4 | 4.2 |
| Derivative 25 | 4.3 | 4.0 | 3.8 | 3.2 | 2.9 | 3.6 |
| Paclitaxel | 0.004 | 0.005 | 0.003 | 0.002 | 0.008 | 0.004 |
Note: The data presented is a selection of the most active derivatives from the study for illustrative purposes. For a comprehensive list of all 43 derivatives, please refer to the source publication.[1]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the antiproliferative effects of kobusine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Kobusine derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of kobusine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of kobusine derivatives on cell cycle progression.
Materials:
-
MDA-MB-231 cells
-
Kobusine derivatives
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer (e.g., LSRII)
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells and treat them with the desired concentration of kobusine derivatives (e.g., 3 x IC50) for 12 or 24 hours.[1] Include a vehicle control (DMSO) and a positive control for cell cycle arrest (e.g., Combretastatin A-4).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases is determined. An increase in the sub-G1 peak is indicative of apoptosis.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating kobusine derivatives.
Caption: Proposed apoptotic pathway induced by Kobusine derivatives in TNBC cells.
Caption: Experimental workflow for the evaluation of Kobusine derivatives.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer [frontiersin.org]
Application Note: High-Throughput Quantification of Kobusine Derivative-2 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kobusine (B1673741), a C20-diterpenoid alkaloid isolated from Aconitum species, and its synthetic derivatives have garnered significant interest for their diverse pharmacological activities, including potential anti-inflammatory, analgesic, and antiproliferative properties. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kobusine derivative-2 (11,15-diacetylkobusine), a promising therapeutic candidate, in human plasma. The protocol is designed for high-throughput analysis, employing a simple protein precipitation step for sample preparation, ensuring rapid and reliable results crucial for pharmacokinetic studies in drug development.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (11,15-diacetylkobusine) and a suitable internal standard (IS), such as a stable isotope-labeled version or a structurally similar compound.
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (excluding blank samples).
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.[1][2][3]
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: Re-equilibrate at 20% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 340.2 (Loss of acetic acid).
-
Internal Standard: To be determined based on the selected IS.
-
Data Presentation
The following tables represent typical quantitative data obtained during the validation of this LC-MS/MS method, demonstrating its performance characteristics in line with FDA bioanalytical method validation guidelines.[4][5][6][7]
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Response (Analyte/IS Peak Area Ratio) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 98.5 |
| 2.5 | 0.031 | 101.2 |
| 10 | 0.125 | 102.5 |
| 50 | 0.630 | 99.8 |
| 250 | 3.145 | 98.9 |
| 500 | 6.298 | 100.3 |
| 1000 (ULOQ) | 12.580 | 99.1 |
| Linearity (r²) | 0.9992 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | -2.5 | 8.1 | -1.9 |
| Low | 3.0 | 5.2 | 1.8 | 6.5 | 2.3 |
| Mid | 150 | 3.5 | -0.7 | 4.8 | -1.1 |
| High | 750 | 2.9 | 1.2 | 4.1 | 0.8 |
%CV: Percent Coefficient of Variation; %Bias: Percent deviation from the nominal value.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Potential Signaling Pathway
Given the antiproliferative effects of kobusine derivatives, a potential mechanism of action involves the modulation of cell cycle progression and the induction of apoptosis. The p53-mediated pathway is a critical regulator of these processes.[8][9][10][11]
Caption: p53-mediated cell cycle arrest and apoptosis pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromforum.org [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Kobusine Derivative-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have garnered interest for their potential pharmacological activities, including antiproliferative effects on various cancer cell lines. While some derivatives have shown significant activity, "Kobusine derivative-2" (11,15-diacetylkobusine) has been reported as inactive in certain cancer cell lines. However, the broader family of Kobusine derivatives is known to induce apoptosis, suggesting that even seemingly inactive derivatives might modulate key cellular signaling pathways. Western blot analysis is a crucial technique to investigate these potential effects at the protein level.
This document provides a detailed protocol for the Western blot analysis of proteins potentially affected by this compound, focusing on key regulators of apoptosis and cell cycle progression. The suggested protein targets include Cyclin D1, a key regulator of cell cycle progression, and the apoptosis-related proteins Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
Data Presentation
The following table presents a representative summary of quantitative Western blot data for the analysis of Cyclin D1, Bcl-2, and Bax protein levels in a hypothetical cancer cell line treated with this compound. Data is normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Treatment Group | Concentration (µM) | Cyclin D1 (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Control (Untreated) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.95 | 0.98 | 1.05 |
| This compound | 25 | 0.88 | 0.91 | 1.12 |
| This compound | 50 | 0.82 | 0.85 | 1.21 |
| Positive Control (e.g., Staurosporine) | 1 | 0.45 | 0.38 | 2.50 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, A549) in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO). Include a positive control for apoptosis induction (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubation and Centrifugation: Transfer the cell lysates to microcentrifuge tubes, incubate on ice for 30 minutes with periodic vortexing, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band.
Visualization
Caption: Experimental workflow for Western blot analysis.
Caption: Putative signaling pathways affected by Kobusine derivatives.
Application Note: Analysis of Apoptosis Induction by Kobusine Derivatives Using Flow Cytometry
For Research Use Only.
Introduction
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as a class of compounds with potential antiproliferative activities against various cancer cell lines.[1][2] Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents. One of the key mechanisms by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death.
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with Kobusine derivatives, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method is a robust and widely used technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely observed).
Data Presentation
While specific data for a "Kobusine derivative-2" is not available, studies on various Kobusine derivatives have demonstrated their antiproliferative effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected Kobusine derivatives against a panel of human cancer cell lines, as reported in the literature. This data is indicative of the cytotoxic potential of this class of compounds.
Table 1: Antiproliferative Activity (IC50, µM) of Selected Kobusine Derivatives [1]
| Derivative | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Oral) | KB-VIN (Oral, Multidrug Resistant) |
| Kobusine (1) | > 50 | > 50 | > 50 | > 50 | > 50 |
| Derivative 13 | 4.1 | 3.9 | 4.3 | 3.8 | 4.5 |
| Derivative 25 | 3.5 | 3.3 | 3.8 | 3.2 | 3.9 |
Data extracted from a study on newly synthesized Kobusine derivatives. The study suggests that derivatives 13 and 25 induce sub-G1 accumulation in the cell cycle, which is an indicator of apoptosis.[1][2]
Experimental Protocols
Materials and Reagents
-
Kobusine derivative of interest (e.g., Derivative 13 or 25)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Cell culture flasks or plates
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
-
Treatment with Kobusine Derivative:
-
Prepare a stock solution of the Kobusine derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the Kobusine derivative. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the cells for the desired treatment period (e.g., 12, 24, or 48 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium from each well, as it may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.[6]
-
For proper analysis, set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.
-
Potential Signaling Pathway
Kobusine derivatives, like many other cytotoxic agents, may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, leading to the characteristic biochemical and morphological changes of apoptosis.
Caption: Potential intrinsic apoptosis signaling pathway.
Conclusion
The Annexin V/PI staining method coupled with flow cytometry is a powerful tool for quantifying apoptosis induced by novel compounds like Kobusine derivatives. This application note provides a comprehensive protocol that can be adapted for the screening and mechanistic evaluation of this promising class of potential anticancer agents. The ability to induce apoptosis is a key indicator of the therapeutic potential of a compound in oncology research.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Total Synthesis of the Kobusine Alkaloid Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of a contemporary approach to the total synthesis of the kobusine (B1673741) alkaloid core structure. Kobusine and related hetisine-type diterpenoid alkaloids are a class of natural products known for their complex, caged structures and interesting pharmacological activities.[1] This application note focuses on a recently developed enantioselective synthesis that strategically employs C–H bond functionalization to construct the intricate polycyclic framework.[1] Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of the synthetic strategy are provided to aid researchers in the field of natural product synthesis and drug discovery.
Introduction
The hetisine-type diterpenoid alkaloids, isolated primarily from plants of the Aconitum genus, are characterized by a complex, cage-like heptacyclic skeleton.[1] Their structural intricacy and potential therapeutic applications, including antiarrhythmic, analgesic, and anti-inflammatory properties, have made them compelling targets for chemical synthesis.[1] While the synthesis of C20-diterpenoid alkaloids has seen significant advances over the past decades, the hetisine (B12785939) subclass has been conquered more recently.[1]
This note details an efficient and enantioselective synthesis of (+)-kobusine, achieved in 24 steps from a known ketone.[1] The synthetic strategy is notable for its use of two key transformations involving C–H bonds: a hydrogen atom transfer (HAT)-initiated radical rearrangement to construct the core carbon skeleton, and a late-stage hydride transfer to set a crucial stereocenter.[1]
Key Transformations and Data
The synthesis of the kobusine core relies on several key chemical reactions to build the complex polycyclic system. The following tables summarize the quantitative data for these pivotal steps, based on the work by Luo and co-workers.[1]
Table 1: Cascade Cyclization to Form Key Intermediate
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| Cascade Cyclization | Tertiary Alcohol 22 | 1. Tf₂O, py, CH₂Cl₂; 2. EtONa, EtOH | Enone 17 | 62% over 2 steps | [1] |
Table 2: HAT-Initiated Radical Rearrangement
| Step | Reactant | Reagents and Conditions | Product(s) | Yield | Diastereomeric Ratio (a:b) | Reference |
| Photoinduced Rearrangement | Hexacyclic Precursor 15 | (Bu₄N)₄W₁₀O₃₂, J (40 mol%), hν (390 nm LED), MeCN | Lactones 12a and 12b | 75% | 1.4:1 | [1] |
Table 3: Formation of the Hetisine-Type Scaffold
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| Global Reduction | Lactam 29 | AlH₃ | Amino alcohol 36 | 56% | [1] |
| Amine Protection & Oxidation | Amino alcohol 36 | 1. Fmoc-Cl; 2. CuCl, AZADO | Oxidized Product 37 | 75% over 2 steps | [1] |
Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of the kobusine alkaloid core, based on the published literature.[1]
Protocol 1: Cascade Cyclization to Enone 17
-
Triflation: To a solution of tertiary alcohol 22 in a 9:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and pyridine (B92270) at 0 °C, triflic anhydride (B1165640) (Tf₂O) is added dropwise. The reaction is allowed to warm to 40 °C and stirred until completion (monitored by TLC).
-
Lactone Opening: The reaction mixture is cooled, and a solution of sodium ethoxide (EtONa) in ethanol (B145695) (EtOH) is added. The mixture is stirred until the lactone ring has opened.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford enone 17 .[1]
Protocol 2: HAT-Initiated Radical Rearrangement to Lactones 12a/b
-
Reaction Setup: In a photoreactor vessel, the hexacyclic precursor 15 , tetrabutylammonium (B224687) decatungstate ((Bu₄N)₄W₁₀O₃₂), and additive J are dissolved in anhydrous acetonitrile (B52724) (MeCN).
-
Irradiation: The solution is deoxygenated and then irradiated with a 12 W, 390 nm LED lamp with stirring. The reaction progress is monitored by LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to separate the diastereomeric lactones 12a and 12b .[1]
Protocol 3: Global Reduction of Lactam 29
-
Reaction Setup: A solution of lactam 29 in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of aluminum hydride (AlH₃) in THF at 0 °C under an inert atmosphere.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of NaOH. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield amino alcohol 36 .[1]
Synthetic Strategy and Workflow Visualization
The following diagrams illustrate the overall synthetic strategy and logical connections in the construction of the kobusine alkaloid core.
Caption: Overall synthetic workflow for the kobusine alkaloid core.
References
Application Notes and Protocols for the Esterification of Kobusine at C-11 and C-15 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of the C20-diterpenoid alkaloid Kobusine at the C-11 and C-15 hydroxyl positions. This modification has been shown to be a critical strategy in enhancing the antiproliferative activity of this natural product, making its derivatives promising candidates for further drug development, particularly in oncology.
Introduction
Kobusine is a hetisine-type C20-diterpenoid alkaloid that possesses a complex polycyclic structure.[1] While natural Kobusine exhibits limited biological activity, synthetic modification through esterification at the C-11 and C-15 positions has been demonstrated to significantly enhance its cytotoxic effects against various human cancer cell lines.[2][3][4] Notably, 11,15-diacylkobusine derivatives have shown greater potency compared to their mono-acylated counterparts and the parent alkaloid.[2][3][4] These findings underscore the potential of Kobusine as a scaffold for the development of novel anticancer agents.
Key Findings from Structure-Activity Relationship (SAR) Studies
-
Diacylation is Crucial: 11,15-Diacylation of Kobusine is a key determinant for its enhanced antiproliferative activity.[2][3][4]
-
Variable Potency: The potency of the synthesized derivatives varies depending on the nature of the acyl substituents.
-
Activity Against Multidrug-Resistant Cells: Several active Kobusine derivatives have demonstrated efficacy against P-glycoprotein overexpressing multidrug-resistant cancer cell lines, suggesting they may not be substrates for this efflux pump.[2][3]
Experimental Protocols
This section details the general procedures for the synthesis of mono- and di-acylated Kobusine derivatives at the C-11 and C-15 positions.
General Procedure for the Synthesis of Kobusine Analogues
This protocol is adapted from a published procedure for the synthesis of a series of Kobusine derivatives.[2]
Materials:
-
Kobusine
-
Appropriate acyl chloride (e.g., benzoyl chloride, anisoyl chloride, etc.)
-
Pyridine (B92270) (anhydrous)
-
Chloroform (B151607) (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
n-hexane
-
28% aqueous ammonia (B1221849) (NH₃) solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Kobusine in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Addition of Acyl Chloride: To the stirred solution, add the desired acyl chloride. The reaction can be carried out at room temperature or heated (e.g., to 60 °C) depending on the reactivity of the acyl chloride.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
pH Adjustment: Adjust the pH of the solution to approximately 10 by adding aqueous ammonia.
-
Extraction: Extract the aqueous mixture with chloroform (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is n-hexane-CHCl₃ saturated with 28% aqueous NH₃.[2]
Diagram of the Experimental Workflow for Kobusine Esterification
Caption: A flowchart illustrating the key steps in the synthesis and purification of Kobusine esters.
Quantitative Data Summary
The following tables summarize the antiproliferative activity (IC₅₀ values in µM) of selected Kobusine derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of C-11,15-Diacylkobusine Derivatives
| Derivative | R₁ (at C-11) | R₂ (at C-15) | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Average IC₅₀ (µM) | Reference |
| 3 | Benzoyl | Benzoyl | 7.3 | >20 | >20 | 6.0 | 8.6 | 7.3 | [2] |
| 4 | 2-Methoxybenzoyl | 2-Methoxybenzoyl | >20 | >20 | 13.4 | 13.0 | >20 | 15.7 | [2] |
| 5 | 3-Methoxybenzoyl | 3-Methoxybenzoyl | 4.3 | 4.9 | 5.2 | 3.9 | 4.1 | 4.5 | [2] |
| 6 | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 6.1 | 6.8 | 7.2 | 5.5 | 5.9 | 6.3 | [2] |
| 7 | 3,4,5-Trimethoxybenzoyl | 3,4,5-Trimethoxybenzoyl | 4.8 | 5.3 | 5.9 | 4.2 | 4.6 | 5.0 | [2] |
| 8 | 2-Nitrobenzoyl | 2-Nitrobenzoyl | 5.2 | 5.8 | 6.3 | 4.7 | 5.1 | 5.4 | [2] |
| 9 | 3-Nitrobenzoyl | 3-Nitrobenzoyl | >20 | >20 | >20 | >20 | >20 | 18.8 | [2] |
| 10 | 4-Nitrobenzoyl | 4-Nitrobenzoyl | 5.9 | 6.5 | 7.0 | 5.3 | 5.7 | 6.1 | [2] |
| 13 | 2-Trifluoromethylbenzoyl | 2-Trifluoromethylbenzoyl | 3.1 | 3.5 | 3.8 | 2.8 | 3.0 | 3.2 | [2] |
| 15 | 4-Fluorobenzoyl | 4-Fluorobenzoyl | 5.2 | 5.7 | 6.1 | 4.8 | 5.0 | 5.4 | [2] |
| 16 | 4-Fluoro-3-methylbenzoyl | 4-Fluoro-3-methylbenzoyl | 4.1 | 4.6 | 5.0 | 3.7 | 3.9 | 4.3 | [2] |
| 18 | 2,4,5-Trifluoro-3-methoxybenzoyl | 2,4,5-Trifluoro-3-methoxybenzoyl | 3.9 | 4.3 | 4.7 | 3.5 | 3.8 | 4.0 | [2] |
| 23 | 3-Trifluoromethylbenzoyl | 3-Trifluoromethylbenzoyl | 3.4 | 3.8 | 4.1 | 3.1 | 3.3 | 3.5 | [2] |
| 25 | 4-Trifluoromethoxybenzoyl | 4-Trifluoromethoxybenzoyl | 2.9 | 3.2 | 3.6 | 2.6 | 2.8 | 3.0 | [2] |
| 26 | 3-Trifluoromethylcinnamoyl | 3-Trifluoromethylcinnamoyl | 3.7 | 4.1 | 4.5 | 3.3 | 3.6 | 3.8 | [2] |
Table 2: Comparative Antiproliferative Activity of Kobusine and its Mono- and Di-acetyl Derivatives
| Compound | A549 | MDA-MB-231 | MCF-7 | KB | KB-VIN | Reference |
| Kobusine (1) | >20 | >20 | >20 | >20 | >20 | [2] |
| 11,15-O-diacetylkobusine (2) | >20 | >20 | >20 | >20 | >20 | [2] |
| 15-O-acetylkobusine (2b) | >20 | >20 | >20 | >20 | >20 | [2] |
Note on Cell Lines:
-
A549: Human lung carcinoma
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
MCF-7: Human breast adenocarcinoma
-
KB: Human oral epidermoid carcinoma
-
KB-VIN: Vincristine-resistant KB subline (P-glycoprotein overexpressing)
Logical Relationship of Kobusine Esterification and Biological Activity
The following diagram illustrates the general finding that diacylation of Kobusine leads to enhanced antiproliferative activity compared to the parent compound and its mono-acylated derivatives.
Caption: The structure-activity relationship of Kobusine esterification and its impact on biological activity.
Conclusion
The esterification of Kobusine at the C-11 and C-15 positions represents a viable strategy for generating derivatives with potent antiproliferative activities. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents based on natural product scaffolds. Further exploration of diverse acyl substitutions is warranted to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07173D [pubs.rsc.org]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Kobusine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Kobusine derivative-2 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Kobusine derivatives?
A1: The most common strategy for synthesizing Kobusine derivatives involves the esterification of the hydroxyl groups at the C-11 and/or C-15 positions of the Kobusine core.[1][2] This is typically achieved by reacting Kobusine with various acyl chlorides in a suitable solvent like pyridine (B92270).[1] The reaction can be performed at room temperature or elevated temperatures depending on the specific acyl chloride used.[2]
Q2: I am unsure which specific derivative "this compound" refers to. How should I proceed?
A2: The designation "this compound" is not a universally standardized nomenclature. In the context of the available literature, it is likely referring to a di-substituted derivative, as diacylation at the C-11 and C-15 positions has been a significant focus of recent research for enhancing biological activity.[2][3] For the purposes of this guide, we will consider "this compound" as a representative di-acylated Kobusine, such as 11,15-di-O-acetylkobusine.
Q3: What are the key factors influencing the yield of the acylation reaction?
A3: Several factors can significantly impact the yield of the acylation reaction. These include the choice of acylating agent, the reaction solvent, temperature, and the purity of the starting Kobusine material. Optimization of these parameters is crucial for achieving high yields.
Q4: Are there any known signaling pathways affected by Kobusine derivatives?
A4: While the direct signaling pathways are a subject of ongoing research, some Kobusine derivatives have shown significant antiproliferative effects against various human cancer cell lines.[2][3] For instance, certain derivatives have been observed to induce the sub-G1 phase in MDA-MB-231 cells, suggesting an induction of apoptosis.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| KD2-TS-001 | Low or no product yield | - Incomplete reaction. - Decomposition of starting material or product. - Inactive acylating agent. | - Increase reaction time or temperature. - Use a milder base or solvent. - Use freshly opened or purified acylating agent. |
| KD2-TS-002 | Formation of multiple products (mono-acylated, di-acylated, and unreacted starting material) | - Incorrect stoichiometry of reagents. - Non-optimal reaction temperature. | - Adjust the molar ratio of Kobusine to acylating agent. Using an excess of the acylating agent can favor the di-substituted product. - Optimize the reaction temperature; higher temperatures may favor di-substitution. |
| KD2-TS-003 | Difficult purification of the final product | - Presence of unreacted starting materials and byproducts. - Similar polarities of the product and impurities. | - Utilize column chromatography with a carefully selected solvent gradient. - Consider recrystallization to improve purity. |
| KD2-TS-004 | Product decomposition during workup or purification | - Hydrolysis of the ester groups. - Sensitivity to acidic or basic conditions. | - Ensure the workup procedure is performed under neutral or slightly acidic/basic conditions as appropriate for the specific derivative. - Minimize the time the product is on the silica (B1680970) gel column. |
Experimental Protocols
General Procedure for the Synthesis of this compound (11,15-di-O-acetylkobusine)
This protocol is a generalized procedure based on common laboratory practices for the acylation of Kobusine.
Materials:
-
Kobusine (1)
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Kobusine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Add acetyl chloride (2.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Adjust the pH to approximately 10 with ammonia (B1221849) water.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the desired 11,15-di-O-acetylkobusine.
Data Presentation
The following table summarizes representative yields for the synthesis of various acylated Kobusine derivatives. Note that "this compound" is a placeholder for a di-acylated derivative, and yields can vary based on the specific acyl group.
| Derivative | Acyl Group(s) | Position(s) of Acylation | Reported Yield (%) |
| 11,15-O-diacetylkobusine | Acetyl | C-11, C-15 | Not explicitly stated, but diacylation is a common procedure. |
| 11,15-dibenzoylkobusine | Benzoyl | C-11, C-15 | Not explicitly stated, but identified as a lead compound.[2] |
| Mono-acylated derivatives | Various | C-11 or C-15 | Yields vary depending on the acyl group and reaction conditions. |
Note: Specific yield percentages for a generic "this compound" are not available in the provided search results. The yields of acylation reactions are highly dependent on the specific substrate and reagents used.
Visualizations
General Workflow for Kobusine Derivative Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
Overcoming solubility issues of Kobusine derivatives in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Kobusine derivatives in aqueous solutions.
Troubleshooting Guide
Problem: Precipitate Formation During Aqueous Dilution
Scenario: You have a stock solution of a Kobusine derivative in an organic solvent (e.g., DMSO), and upon dilution into an aqueous buffer (e.g., PBS, cell culture media), a precipitate forms immediately or over time.
Possible Causes & Solutions:
-
Low Aqueous Solubility: The intrinsic solubility of the Kobusine derivative in the aqueous buffer is low.
-
Solution 1: pH Adjustment: Kobusine and its derivatives are alkaloids, which are typically basic compounds. Their solubility in aqueous solutions is often pH-dependent. Acidifying the buffer can significantly increase the solubility of basic compounds by forming a more soluble salt.[1]
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 6.8, 6.0, 5.0) and test the solubility of your derivative.
-
-
Solution 2: Use of Co-solvents: A small percentage of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Action: Prepare your aqueous buffer containing a low percentage (e.g., 1-5%) of ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 before adding the Kobusine derivative stock.[2] Note that the final concentration of the organic solvent should be compatible with your experimental system (e.g., non-toxic to cells).
-
-
-
Supersaturation: The final concentration of the Kobusine derivative in the aqueous solution exceeds its thermodynamic solubility, leading to precipitation over time as the solution equilibrates.
-
Solution: Reduce Final Concentration: The most straightforward approach is to work with a lower final concentration of the Kobusine derivative in your assay.
-
Problem: Difficulty in Preparing a Concentrated Aqueous Stock Solution
Scenario: You need to prepare a concentrated stock solution of a Kobusine derivative directly in an aqueous buffer for your experiments, but the compound does not dissolve adequately.
Possible Causes & Solutions:
-
Insufficient Solubilizing Agent: The aqueous buffer alone is not sufficient to dissolve the desired concentration of the Kobusine derivative.
-
Solution 1: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]
-
Action: Prepare a stock solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Then, add the Kobusine derivative to this solution. Gentle heating and sonication can aid in complex formation and dissolution.
-
-
Solution 2: Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.
-
Action: Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer before adding the Kobusine derivative.[3] The surfactant concentration should be kept low to avoid interference with biological assays.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Kobusine and its derivatives?
A1: Kobusine and its derivatives, as C20-diterpenoid alkaloids, are generally characterized by low aqueous solubility and are more soluble in organic solvents like DMSO, ethanol, and chloroform. Their solubility in aqueous solutions is highly dependent on factors such as pH, temperature, and the presence of solubilizing agents.
Q2: How does pH affect the solubility of Kobusine derivatives?
A2: As basic compounds, the aqueous solubility of Kobusine derivatives is expected to increase in acidic conditions (lower pH) due to the formation of protonated, more soluble salt forms.[1] Conversely, in neutral or basic conditions (higher pH), they are likely to be in their less soluble free base form.
Q3: What is a good starting solvent for preparing a stock solution of a Kobusine derivative?
A3: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions of poorly water-soluble compounds like Kobusine derivatives.[3] From this concentrated stock, further dilutions into aqueous buffers can be made for experiments.
Q4: Can I use sonication or heating to help dissolve my Kobusine derivative?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of Kobusine derivatives, especially when using co-solvents or cyclodextrins.[3] However, it is important to be cautious with temperature as prolonged heating can potentially degrade the compound.
Q5: How should I store my Kobusine derivative stock solutions?
A5: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and moisture absorption. It is also recommended to store them in small aliquots to avoid repeated freeze-thaw cycles.[3]
Quantitative Data on Alkaloid Solubility
Table 1: Hypothetical Aqueous Solubility of Kobusine Derivative A
| Condition | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 55.0 | 141.2 |
| PBS (pH 7.4) | 75.3 | 193.3 |
| Acetate Buffer (pH 4.0) | 3200.0 | 8214.1 |
| PBS (pH 7.4) + 1% (w/v) HP-β-CD | 450.8 | 1157.1 |
| PBS (pH 7.4) + 5% (v/v) Ethanol | 210.5 | 540.3 |
Note: The molecular weight of the hypothetical Kobusine Derivative A is assumed to be 389.5 g/mol . This data is for illustrative purposes only and does not represent experimentally determined values for any specific Kobusine derivative.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a Kobusine derivative in DMSO.
Materials:
-
Kobusine derivative powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the Kobusine derivative (e.g., 5 mg) and transfer it to the sterile amber glass vial.
-
Calculate Solvent Volume: Based on the molecular weight of your specific Kobusine derivative, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Example Calculation: For a compound with a molecular weight of 389.5 g/mol , to make a 10 mM (0.01 mol/L) stock solution from 5 mg (0.005 g):
-
Volume (L) = (0.005 g) / (389.5 g/mol * 0.01 mol/L) = 0.00128 L = 1.28 mL
-
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the Kobusine derivative.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.[3]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a Kobusine derivative in an aqueous buffer.
Materials:
-
Kobusine derivative powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Small glass vials with screw caps
-
Shaking incubator or water bath shaker
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the Kobusine derivative powder to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of the solubilized Kobusine derivative in the supernatant using a validated HPLC method. A calibration curve of the compound should be prepared to accurately determine the concentration.
-
Data Reporting: The determined concentration represents the equilibrium solubility of the Kobusine derivative in the tested aqueous buffer at the specified temperature.
Visualizations
Caption: Workflow for preparing stock solutions and assessing the solubility of Kobusine derivatives.
References
Troubleshooting unexpected side reactions in Kobusine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the total synthesis of Kobusine. Our aim is to assist researchers, scientists, and drug development professionals in overcoming unexpected side reactions and optimizing their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My HAT-initiated radical rearrangement to form the hetisine (B12785939) scaffold is giving low yields and a mixture of diastereomers. What are the common pitfalls?
A1: Low yields and poor diastereoselectivity in the Hydrogen Atom Transfer (HAT)-initiated radical rearrangement are common issues. Several factors can contribute to this, including the choice of HAT reagent, solvent, temperature, and the presence of additives. In a recent enantioselective total synthesis of (+)-Kobusine, significant decomposition was observed with the addition of trifluoroacetic acid (TFA).[1] The use of a back hydrogen donation catalyst like 2,4,6-triisopropylbenzenethiol (B7880755) (TRIPSH) was found to be beneficial, though it can lead to the formation of diastereomers.[1] Optimization of the light source and reaction time is also crucial for improving the efficiency of this photochemical reaction.[1]
Q2: I am observing significant decomposition of my substrate during the HAT-initiated rearrangement. What conditions can minimize this?
A2: Decomposition is a significant challenge in this reaction. Based on recent findings, the addition of acids like TFA can lead to substantial decomposition.[1] It is advisable to perform the reaction under neutral or slightly basic conditions if possible. Additionally, the choice of HAT reagent is critical; while sodium decatungstate (NaDT) can lead to higher substrate conversion, it may also result in lower combined yields of the desired products due to side reactions.[1] Careful monitoring of the reaction progress and avoiding prolonged reaction times can also help mitigate decomposition.
Q3: During the introduction of the nitrogen atom via ammonolysis, I am experiencing incomplete reaction and the formation of byproducts. How can I improve this step?
A3: Incomplete ammonolysis and byproduct formation can arise from several factors. A successful reported strategy involves treating the lactone precursor with excess ammonia (B1221849) in methanol.[1] This method also facilitates simultaneous debenzoylation, simplifying the synthetic sequence.[1] Ensuring a sufficiently high concentration of ammonia and an adequate reaction time is key. If byproduct formation persists, purification techniques such as column chromatography should be optimized to separate the desired amine from unreacted starting material and side products.
Troubleshooting Guide
Problem 1: Low Yield in the Photoinduced Rearrangement for Hetisine Scaffold Construction
Symptoms:
-
Low isolated yield of the desired rearranged products (e.g., 12a and 12b as described in recent literature).[1]
-
Presence of significant amounts of unreacted starting material or decomposition products in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate HAT Reagent | While sodium decatungstate (NaDT) can increase conversion, it may lower the overall yield.[1] Consider using tetrabutylammonium (B224687) decatungstate (TBADT) which has been shown to provide a better-combined yield in some cases.[1] |
| Suboptimal Reaction Temperature | The reaction has been successfully performed at 60°C.[1] Deviations from this temperature could impact the reaction efficiency. |
| Incorrect Solvent System | A mixture of acetonitrile (B52724) and acetone (B3395972) (1:1) has been reported as an effective solvent system.[1] Ensure the use of anhydrous solvents to prevent quenching of radical intermediates. |
| Inadequate Light Source | A 12 W, 390 nm LED lamp has been used effectively.[1] Ensure the lamp is functioning correctly and positioned for optimal irradiation of the reaction mixture. |
| Presence of Acidic Impurities | The addition of TFA has been shown to cause significant decomposition.[1] Ensure all reagents and glassware are free from acidic residues. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the photoinduced rearrangement step.
Problem 2: Isomerization of Alkene During Ketone Protection
Symptoms:
-
Following the protection of the C11 ketone, NMR analysis shows an unexpected isomerization of the C16-C17 alkene to a C15-C16 alkene.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Isomerization | The use of TMSOTf as a catalyst for the protection with (CH₂OTMS)₂ can induce the isomerization.[1] This is a known side reaction under these conditions. |
| Thermodynamic Stability | The C15-C16 double bond may be the thermodynamically more stable isomer under the reaction conditions. |
Mitigation Strategy:
If the C15-C16 alkene is an undesired isomer, alternative protecting groups for the ketone that do not require strong Lewis acids should be investigated. Alternatively, if the subsequent synthetic steps can proceed with the isomerized alkene, the reaction sequence can be continued, and the double bond can be addressed at a later stage if necessary.
Reaction Pathway Visualization:
Caption: Isomerization side reaction during ketone protection.
Experimental Protocols
Protocol 1: Optimized Photoinduced Rearrangement
This protocol is adapted from the enantioselective total synthesis of (+)-Kobusine.[1]
-
To a solution of the hexacyclic precursor (1.0 eq) in a 1:1 mixture of acetonitrile and acetone (0.1 M), add tetrabutylammonium decatungstate (TBADT) (0.05 eq) and 2,4,6-triisopropylbenzenethiol (TRIPSH) (0.2 eq).
-
Degas the solution with argon for 15 minutes.
-
Irradiate the mixture with a 12 W, 390 nm LED lamp at 60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to isolate the desired diastereomers.
Protocol 2: Ammonolysis and Debenzoylation
This protocol is based on a reported procedure for the synthesis of (+)-Kobusine.[1]
-
Dissolve the lactone mixture (1.0 eq) in methanol.
-
Cool the solution to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can then be carried forward to the next step, which may involve mesylation of the C17-OH group.[1]
References
How to reduce the toxicity of Kobusine derivatives in normal cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kobusine (B1673741) derivatives. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of our lead Kobusine derivative in our normal cell line controls. What are the potential causes and how can we address this?
A1: High cytotoxicity in normal cells is a common challenge in drug development. Several factors could be contributing to this observation:
-
Compound Concentration: The concentration of the Kobuusine derivative may be too high, leading to off-target effects. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both your cancer and normal cell lines.
-
Solvent Toxicity: The solvent used to dissolve the Kobusine derivative, such as DMSO, can be toxic to cells at certain concentrations.[1] Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Always include a vehicle control (medium with solvent only) in your experiments.
-
Off-Target Effects: Kobusine derivatives, like many natural products, can interact with multiple cellular targets. The observed toxicity could be due to unintended interactions with essential cellular pathways in normal cells. Consider performing target deconvolution studies to identify potential off-target binding sites.
-
Oxidative Stress: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to cellular damage and death.[2] You can investigate the role of oxidative stress by co-treating the cells with an antioxidant, such as N-acetylcysteine (NAC), and measuring ROS levels.
Q2: How can we improve the therapeutic index of our Kobusine derivative, i.e., increase its toxicity towards cancer cells while reducing it in normal cells?
A2: Improving the therapeutic index is a critical step in drug development. Here are some strategies:
-
Structural Modification: Minor modifications to the chemical structure of the Kobusine derivative could alter its binding affinity for its target and reduce off-target effects. For example, 11,15-diacylation of kobusine has been shown to be crucial for its antiproliferative activity.[3][4]
-
Targeted Drug Delivery: Encapsulating the Kobusine derivative in a nanoparticle-based drug delivery system can help to target the compound to cancer cells, thereby reducing its exposure to normal tissues.[5] Ligands that bind to receptors overexpressed on cancer cells can be conjugated to the nanoparticles to further enhance targeting.[6]
-
Combination Therapy: Combining the Kobusine derivative with another therapeutic agent could allow for a lower, less toxic dose of the Kobusine derivative to be used. The second agent could sensitize the cancer cells to the effects of the Kobusine derivative.
Q3: We are seeing a high degree of variability in our cytotoxicity assay results. What could be the cause of this inconsistency?
A3: High variability in in vitro assays can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure that you have a standardized protocol for cell counting and seeding. Both too low and too high cell densities can induce cell death.[1]
-
Compound Solubility: Poor solubility of the Kobusine derivative can lead to inconsistent concentrations in the cell culture medium. Ensure that the compound is fully dissolved in the solvent before adding it to the medium.
-
Assay Interference: The Kobusine derivative itself may interfere with the cytotoxicity assay. For example, some compounds can interfere with the absorbance or fluorescence readings of common assays like the MTT or AlamarBlue assays. It is advisable to run a control with the compound in cell-free medium to check for any interference.
-
Cell Line Stability: Over-passaging of cell lines can lead to genetic drift and changes in their response to drugs. Ensure that you are using cells within a defined passage number range and that they are regularly tested for mycoplasma contamination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Compound interference with the assay reagent. | Run a cell-free control with the compound and subtract the background reading. |
| No dose-dependent cytotoxicity observed | Compound is not cytotoxic at the tested concentrations, or it has precipitated out of solution. | Increase the concentration range and visually inspect the wells for any precipitation. |
| Normal cells are more sensitive than cancer cells | The compound may be targeting a pathway that is more critical for the survival of normal cells. | Investigate the mechanism of action in both cell types. Consider using a targeted delivery system. |
| Inconsistent IC50 values between experiments | Variability in cell health, seeding density, or reagent preparation. | Standardize all experimental procedures and ensure consistent cell culture practices. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Selected Kobusine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 11,15-dibenzoylkobusine (3) | Average of 5 human cancer cell lines | 7.3[3] |
| 11,15-diacylkobusine derivatives (9, 16, 20, 21, 23, 25, and 26) | MCF-7 (breast cancer) | 2.3 - 4.4[7] |
| Kobusine (1) | Not specified | No effect |
| 11,15-O-diacetylkobusine (2) | Not specified | No effect |
Note: Data on the cytotoxicity of Kobusine derivatives in normal cell lines is limited in the public domain. It is crucial for researchers to determine the IC50 values in relevant normal cell lines to assess the therapeutic index.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard methods for determining cell viability.[8]
Materials:
-
96-well cell culture plates
-
Your Kobusine derivative of interest
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Kobusine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the Kobusine derivative. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the no-treatment control.
Visualizations
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Instability of Kobusine derivative-2 in long-term storage.
Disclaimer
Please note that "Kobusine derivative-2" is a hypothetical compound for the purpose of this guide. The following information, including degradation pathways, experimental data, and protocols, is illustrative and based on general principles of chemical stability and analysis for similar molecules, such as diterpenoid alkaloids. This guide is intended to serve as a template and should be adapted based on actual experimental observations for any specific compound.
This technical support center provides guidance on the long-term storage and stability of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least 12 months. Storage at higher temperatures, such as 4°C, may be suitable for short-term use (up to 3 months), though some degradation may occur.[1][2][3]
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can be identified by several indicators:
-
Physical Changes: Discoloration of the powder (e.g., from white to yellowish).
-
Analytical Changes: Appearance of new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.
-
Biological Inactivity: A noticeable decrease in the compound's expected biological activity in your assays.
Q3: How does exposure to light and air affect the stability of this compound?
A3: Exposure to light and air can accelerate the degradation of this compound. The compound is susceptible to oxidation and photolytic degradation.[4] It is crucial to store the compound in amber vials and to minimize its exposure to air by tightly sealing the container.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long-term storage due to accelerated degradation. If you need to prepare stock solutions, they should be stored at -80°C and used within a short period. The stability in solution is highly dependent on the solvent, pH, and storage temperature.
Troubleshooting Guides
Q: I observe unexpected peaks in my HPLC analysis of a stored sample of this compound. What could be the cause?
A: The appearance of new peaks in an HPLC chromatogram is a strong indicator of compound degradation. These new peaks likely represent degradation products.
-
Possible Causes:
-
Improper Storage: The sample may have been exposed to elevated temperatures, light, or humidity.
-
Oxidation: The compound may have oxidized due to exposure to air.
-
Hydrolysis: If stored in a non-anhydrous solvent or exposed to humidity, the compound may have undergone hydrolysis.
-
-
Recommended Actions:
-
Confirm Degradation: Analyze a freshly prepared sample of this compound using the same HPLC method to confirm that the new peaks are absent.
-
Characterize Degradation Products: If possible, use techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[5][6]
-
Review Storage Conditions: Ensure that your storage conditions align with the recommended guidelines (-20°C or lower, protected from light and moisture).
-
Q: The biological activity of my this compound sample has significantly decreased. Why?
A: A loss of biological activity is often linked to the degradation of the active compound.
-
Possible Causes:
-
Chemical Degradation: The compound has degraded into inactive or less active forms.
-
Incorrect Concentration: The degradation of the parent compound leads to a lower effective concentration in your assay.
-
-
Recommended Actions:
-
Assess Purity: Use HPLC to determine the purity of your sample. A lower peak area for the parent compound and the presence of degradation peaks will confirm degradation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions from a properly stored solid sample for your experiments to ensure accurate results.
-
Perform a Dose-Response Curve: This can help determine if the potency of the compound has decreased.
-
Data Presentation: Stability of this compound
The following tables summarize the hypothetical stability data for this compound under various storage conditions.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | 3 Months (% Purity) | 6 Months (% Purity) | 12 Months (% Purity) |
| -80°C, Dark, Dry | 99.8 | 99.7 | 99.5 |
| -20°C, Dark, Dry | 99.5 | 99.1 | 98.5 |
| 4°C, Dark, Dry | 98.2 | 96.5 | 93.1 |
| 25°C, Dark, Dry | 92.1 | 85.3 | 74.6 |
| 25°C, Light, Ambient Humidity | 81.4 | 68.2 | 50.9 |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)
| Storage Condition | 1 Week (% Purity) | 1 Month (% Purity) | 3 Months (% Purity) |
| -80°C | 99.6 | 99.0 | 97.8 |
| -20°C | 99.1 | 97.2 | 92.5 |
| 4°C | 96.3 | 89.8 | 75.4 |
| 25°C | 88.5 | 72.1 | 45.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and the intrinsic stability of this compound under various stress conditions.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to direct sunlight for 7 days.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for conducting a stability study of this compound.
Caption: Troubleshooting guide for unexpected HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
Artifacts in cell-based assays with Kobusine derivative-2.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kobusine Derivative-2 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a semi-synthetic diterpenoid alkaloid.[1] Based on studies of related Kobusine derivatives, its mechanism of action is believed to involve the induction of apoptosis, leading to antiproliferative effects in cancer cell lines.[2][3] Some derivatives have been shown to cause cell cycle arrest in the sub-G1 phase.[2][4] The precise molecular targets are still under investigation, but may involve modulation of key signaling pathways controlling cell survival and proliferation.
Q2: What are the common artifacts to be aware of when using this compound in cell-based assays?
As with many small molecules, researchers should be vigilant for potential artifacts that can lead to misleading results.[5] These include:
-
Cytotoxicity: At high concentrations, the compound may induce non-specific cytotoxicity, which can confound the interpretation of assay results. It is crucial to determine the optimal concentration range through dose-response experiments.[6]
-
Off-Target Effects: this compound may interact with unintended cellular targets, leading to phenotypes that are not a result of its primary mechanism of action.[7][8]
-
Assay Interference: The compound may directly interfere with assay components. This can include autofluorescence or quenching in fluorescence-based assays, or inhibition of reporter enzymes like luciferase.[9][10]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or other proteins.[11][12]
Q3: How should I prepare and store this compound?
For optimal performance, it is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
-
Potential Cause 1: Compound Integrity and Activity
-
Troubleshooting Step: Verify the integrity of the compound. Ensure it has been stored correctly and has not degraded. If possible, confirm its activity in a simple, direct assay.
-
-
Potential Cause 2: Suboptimal Concentration
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay.
-
-
Potential Cause 3: Cell Health and Passage Number
-
Potential Cause 4: Insufficient Incubation Time
-
Troubleshooting Step: Optimize the incubation time. The effect of the compound may not be apparent at early time points.
-
Issue 2: High background or inconsistent results in my assay.
-
Potential Cause 1: Autofluorescence of the Compound
-
Troubleshooting Step: In fluorescence-based assays, run a control with the compound in cell-free media to measure its intrinsic fluorescence. If it is autofluorescent, consider using a different fluorescent dye with non-overlapping spectra or switching to a luminescence or absorbance-based assay.[15]
-
-
Potential Cause 2: Compound Precipitation
-
Troubleshooting Step: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, lower the concentration or try a different solvent.
-
-
Potential Cause 3: Uneven Cell Seeding
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer. Edge effects in multi-well plates can also contribute to variability.[14]
-
-
Potential Cause 4: Compound Aggregation
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of this compound against Various Human Cancer Cell Lines
The following table summarizes the hypothetical IC50 values of this compound. These values are representative of the activity observed with other potent Kobusine derivatives.[3][17]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.2 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.5 |
| KB | Cervical Carcinoma | 3.9 |
| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 7.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 12 or 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M) using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.
Visualizations
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07173D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 17. researchgate.net [researchgate.net]
Optimizing dosage and administration route for in vivo Kobusine derivative studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Kobusine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are Kobusine and its derivatives, and what are their potential therapeutic applications?
A1: Kobusine is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum genus.[1][2][3] Its derivatives are semi-synthetic compounds designed to enhance its therapeutic properties and reduce toxicity.[2][3] Pharmacological studies have revealed a wide range of activities for hetisine-type diterpenoid alkaloids like Kobusine, including anti-inflammatory, analgesic, anti-cancer, and antiarrhythmic effects.[1][2][3][4]
Q2: What is a typical starting dose for in vivo studies with a novel Kobusine derivative?
A2: Determining a starting dose requires careful consideration of any existing in vitro cytotoxicity data and in vivo data from similar compounds. A dose-ranging study is highly recommended to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). If no prior data exists, a common approach is to start with low doses (e.g., 0.5-1 mg/kg) and escalate gradually while closely monitoring for signs of toxicity.[5] For some bioactive Kobusine derivatives, effects have been observed at doses as low as 0.05 mg/kg.
Q3: How does the route of administration impact the bioavailability and efficacy of Kobusine derivatives?
A3: The route of administration is a critical factor. Intravenous (IV) administration typically provides 100% bioavailability and is useful for initial efficacy and pharmacokinetic studies.[6] However, due to the poor water solubility of many alkaloids, specialized vehicles may be required.[7] Oral administration (e.g., via gavage) is often preferred for its convenience in chronic studies, but bioavailability can be low and variable due to factors like first-pass metabolism.[8][9] The oral bioavailability of some alkaloids has been reported to be as low as 10.26%, while for others it can be around 40-47%.[9][10] Intraperitoneal (IP) injection is another common route in rodent studies, offering a good compromise between ease of administration and systemic exposure.[11]
Q4: What are the known mechanisms of action for the anti-inflammatory and anti-cancer effects of diterpenoid alkaloids?
A4: The anti-inflammatory effects of diterpenoid alkaloids are often attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[12][13][14] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[15][16] Some derivatives also exert anti-inflammatory effects by activating the Nrf2/HO-1 pathway, which upregulates antioxidant genes.[16][17][18] The anti-cancer activity of Kobusine derivatives has been linked to the induction of apoptosis, as evidenced by an accumulation of cells in the sub-G1 phase of the cell cycle.[19] This process is often mediated by the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of caspases.[11][20][21]
Q5: What pharmacokinetic properties should be considered when working with Kobusine derivatives?
A5: Key pharmacokinetic parameters to consider are bioavailability, plasma half-life (T1/2), volume of distribution (Vd), and clearance (CL). Many alkaloids exhibit rapid absorption after oral administration but can also have a short plasma half-life and low oral bioavailability.[8][9] Aconitum alkaloids, a related class, are known to be rapidly absorbed and also rapidly metabolized and excreted.[8] It is crucial to conduct pharmacokinetic studies for novel Kobusine derivatives to understand their absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the optimal dosing regimen.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High Animal Mortality or Severe Toxicity | Dose is too high. | Conduct a dose-ranging study to determine the LD50 and a safe therapeutic window. The LD50 for some unprocessed Aconitum roots can be as low as 0.380 g/kg orally in mice.[22] |
| Inappropriate vehicle. | Ensure the vehicle is non-toxic at the administered volume. For IV administration, avoid vehicles that can cause hemolysis or precipitation in the bloodstream.[7] | |
| Improper administration technique. | Ensure proper training for administration techniques (IV, IP, oral gavage) to prevent procedural injuries.[5] | |
| Poor Bioavailability or Lack of Efficacy with Oral Administration | Poor aqueous solubility of the compound. | Formulate the compound in a suitable vehicle to enhance solubility, such as a suspension in methylcellulose (B11928114) or an oil-based vehicle.[23] |
| Significant first-pass metabolism. | Consider alternative administration routes like intraperitoneal or intravenous injection to bypass the liver's initial metabolic processing.[8][9] | |
| Compound instability. | Assess the stability of the compound in the chosen vehicle and under storage conditions. Prepare fresh formulations daily if necessary. | |
| Inconsistent or Highly Variable Results | Inaccurate dosing. | Ensure the formulation is a homogenous suspension or a clear solution to guarantee consistent dosing. Use precise weighing and dilution techniques. |
| Biological variability in animals. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are of the same sex, age, and strain. | |
| Improper animal handling. | Acclimate animals to the experimental conditions and handle them consistently to minimize stress, which can affect physiological responses. | |
| Precipitation of Compound During Formulation or Administration | Compound has low solubility in the chosen vehicle. | Test a panel of pharmaceutically acceptable vehicles to find one that provides the best solubility and stability. Options include co-solvents (e.g., PEG-400, DMA), surfactants, or lipid-based formulations.[7] |
| Temperature changes affecting solubility. | Prepare formulations at a controlled temperature. If a compound is dissolved with gentle heating, ensure it remains in solution upon cooling to room temperature before administration. | |
| Precipitation upon dilution in the bloodstream (IV administration). | Use a slow infusion rate to allow for gradual dilution of the formulation in the blood. Consider using lipid-based carriers like liposomes or emulsions that can maintain the drug's solubility upon dilution. |
Data on In Vivo Dosage and Administration of Diterpenoid Alkaloids
| Compound/Derivative | Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Kobusine Derivatives | |||||
| Kobusine 15-anisoate | Mouse | Intravenous | 0.5 mg/kg | Significant increase in cutaneous blood flow | [5] |
| Kobusine 11-veratroate | Mouse | Intravenous | 0.05 mg/kg | Significant increase in cutaneous blood flow | [5] |
| Kobusine 15-pivaloate | Mouse | Intravenous | 0.05 mg/kg | Significant increase in cutaneous blood flow | [5] |
| Kobusine 15-acetate | Mouse | Intravenous | 1 mg/kg | Significant increase in cutaneous blood flow | [24] |
| Kobusine 11-benzoate | Mouse | Intravenous | 1 mg/kg | Significant increase in cutaneous blood flow | [24] |
| Other Diterpenoid Alkaloids | |||||
| Franchetine Derivative 1 | Mouse | - | LD50 > 20 mg/kg | Low toxicity | [16] |
| Franchetine Derivative 1 | Mouse | - | ED50 = 2.15 ± 0.07 mg/kg | Analgesic effect (acetic acid-induced writhing) | [16] |
| Benzothiazole Derivative 17c | Rat | - | ED50 = 89 µM/kg (at 2h) | Analgesic effect | [25][26] |
| Benzothiazole Derivative 17i | Rat | - | ED50 = 69 µM/kg (at 2h) | Analgesic effect | [25][26] |
| α-D-ribofuranose Derivative 3 | Mouse | Oral | 25 mg/kg and 50 mg/kg | Analgesic effect (54.74% and 79.74% writhing inhibition) | [27] |
| α-D-ribofuranose Derivative 2 & 6 | Mouse | Oral | 100 mg/kg | Anti-inflammatory effect (91.15% and 95.13% paw edema inhibition) | [27] |
| Hybrid NSAIA Derivative 9 | Mouse | Oral | LD50 > 2000 mg/kg | Non-toxic at high doses | [28] |
| Brucine (B1667951) | Rat | Intravenous | 2.5, 5, 10 mg/kg | Dose-dependent pharmacokinetics | [9] |
| Brucine | Rat | Oral | 10, 20, 40 mg/kg | Oral bioavailability of ~40-47% | [9] |
| Unprocessed Aconitum Roots | Mouse | Oral | LD50 = 0.380 - 1.89 g/kg | Acute toxicity | [22] |
Experimental Protocols
Preparation of Kobusine Derivative for Oral Gavage in Rodents
This protocol is designed for poorly water-soluble Kobusine derivatives.
Materials:
-
Kobusine derivative powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or corn oil)
-
Mortar and pestle
-
Weighing balance
-
Spatula
-
Beaker or conical tube
-
Magnetic stirrer and stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of the Kobusine derivative and vehicle based on the desired dose (mg/kg), concentration (mg/mL), and the number of animals.
-
Weigh the Kobusine derivative powder accurately.
-
Reduce particle size by gently triturating the powder in a mortar and pestle to ensure a fine, uniform consistency. This aids in creating a stable suspension.
-
Prepare a paste by transferring the powder to a beaker and adding a small volume of the vehicle. Mix thoroughly with a spatula until a smooth paste is formed.
-
Add the remaining vehicle gradually while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved. Visually inspect for any clumps.
-
Administer via oral gavage using a correctly sized needle. Ensure the suspension is well-mixed before drawing each dose into the syringe.
Protocol for an In Vivo Anti-Cancer Xenograft Study
This protocol provides a general framework for evaluating the anti-cancer efficacy of a Kobusine derivative in a subcutaneous xenograft model.[23][29][30][31][32]
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cell culture medium, serum, and supplements
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel (optional)
-
Anesthetic for animals
-
Kobusine derivative formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture the cancer cells under standard conditions. Harvest cells at 80-90% confluency, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation.[29]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[29]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the Kobusine derivative at the desired dose and schedule (e.g., daily, every other day) via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Control Group: Administer the vehicle control using the same volume, route, and schedule.
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record the body weight of the animals at each measurement to monitor toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis: Harvest tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
-
Sterile syringes with appropriate needles (e.g., 27-30 gauge)
-
Kobusine derivative formulated in a suitable sterile, non-hemolytic vehicle.
Procedure:
-
Prepare the formulation ensuring it is a clear solution and sterile.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Confirm correct placement by observing a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathways modulated by Kobusine derivatives.
Caption: Apoptosis signaling pathway induced by Kobusine derivatives.
Caption: General experimental workflow for in vivo Kobusine derivative studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of brucine after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The Nrf2-HO-1 system and inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 18. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of caspase-3 protease via a Bcl-2-insensitive pathway during the process of ginsenoside Rh2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Kobusine Derivatives
Welcome to the technical support center for the scale-up synthesis of Kobusine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the transition from laboratory-scale to larger-scale production of these complex hetisine-type diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Kobusine derivatives?
A1: The scale-up of complex natural product synthesis, such as for Kobusine derivatives, presents several key challenges. These include:
-
Maintaining Yield and Selectivity: Reactions that perform well at the milligram scale may see a decrease in yield or stereoselectivity at the gram or kilogram scale due to issues with heat and mass transfer.
-
Purification: Chromatographic purification becomes more challenging with larger quantities of material, often requiring significant methods development to achieve desired purity.
-
Reagent Handling and Stability: The handling of large quantities of potentially hazardous or unstable reagents requires specialized equipment and procedures. The stability of complex intermediates over longer reaction and work-up times can also be a concern.
-
Photochemical Reactions: Key steps in some reported syntheses of Kobusine involve photochemical reactions, which have inherent scalability issues related to light penetration and uniform irradiation of the reaction mixture.[1]
Q2: A key step in our planned synthesis is a photoinduced rearrangement. What are the common pitfalls when scaling this type of reaction for a Kobusine intermediate?
A2: Scaling up photochemical reactions requires careful consideration of the reactor setup and reaction conditions. Common issues include:
-
Decreased Light Penetration: As the reaction volume increases, the path length for light to travel through the solution also increases. This can lead to incomplete irradiation of the reaction mixture and reduced reaction rates and yields.
-
Non-uniform Irradiation: In larger vessels, it can be difficult to ensure that all parts of the reaction mixture receive the same intensity and wavelength of light, leading to the formation of side products.
-
Heat Management: High-powered lamps used for larger-scale reactions can generate significant heat, which may lead to thermal degradation of reactants, intermediates, or products.
For the synthesis of a key intermediate in the total synthesis of (+)-Kobusine, a photoinduced rearrangement was successfully scaled to 200 mg.[1] Optimization of this step likely involved careful selection of the light source (e.g., a 12 W, 390 nm LED lamp) and reactor geometry to ensure efficient and uniform irradiation.[1]
Q3: We are observing a decrease in the yield of our multi-step synthesis of a Kobusine analogue when moving to a larger scale. How can we identify the problematic step(s)?
A3: A systematic approach is crucial for identifying the source of yield loss in a multi-step synthesis. We recommend the following:
-
Analyze Each Step Individually: Perform each reaction on a small scale and carefully analyze the crude reaction mixture by techniques such as ¹H NMR, LC-MS, or TLC to determine the conversion and identify any side products.
-
Isolate and Characterize Intermediates: At each step, attempt to isolate and fully characterize the product. This will help confirm that the desired transformation has occurred and that the material is of sufficient purity for the subsequent step.
-
Perform a "Mock" Scale-Up: For steps that appear problematic, perform a moderate scale-up (e.g., 5-10 times the original scale) to see if the issue is reproducible and to gather more material for analysis of byproducts.
Troubleshooting Guides
Problem 1: Low Yield in the Gram-Scale Cascade Cyclization
Symptoms:
-
The yield of the cascade cyclization to form the core of the Kobusine skeleton is significantly lower at the gram-scale compared to the milligram-scale.
-
Formation of multiple, difficult-to-separate side products is observed.
Possible Causes:
-
Inefficient Heat Dissipation: The highly exothermic nature of the triflation and subsequent cyclization can lead to localized overheating at a larger scale, promoting side reactions.
-
Sub-optimal Reagent Addition Rate: Slow or uneven addition of the triflating agent can lead to the accumulation of unstable intermediates and decomposition.
-
Purity of the Starting Material: Impurities in the precursor alcohol can interfere with the reaction.
Solutions:
-
Improved Temperature Control: Use a jacketed reactor with a circulating cooling system to maintain a consistent internal temperature.
-
Controlled Reagent Addition: Employ a syringe pump for the slow, continuous addition of the triflating agent to the cooled reaction mixture.
-
High Purity Starting Material: Ensure the starting alcohol is of high purity by recrystallization or column chromatography before use. In a reported synthesis of (+)-Kobusine, a cascade cyclization was successfully performed on a gram scale, affording the product in 62% yield.[1]
Problem 2: Difficulty in Purifying Kobusine Derivatives at Scale
Symptoms:
-
Poor separation of the desired product from closely related impurities during column chromatography.
-
The need for multiple chromatographic purifications to achieve the desired purity, leading to significant product loss.
-
Product streaking or tailing on the chromatography column.
Possible Causes:
-
Inappropriate Stationary Phase or Eluent System: The choice of silica (B1680970) gel, alumina, or other stationary phases, as well as the solvent system, may not be optimal for large-scale separation.
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
-
Presence of Baseline Impurities: Highly polar or non-polar impurities can interfere with the separation.
Solutions:
-
Method Development at Small Scale: Use analytical TLC or HPLC to screen a variety of solvent systems and stationary phases to find the optimal conditions for separation before attempting a large-scale purification.
-
Step-Gradient or Isocratic Elution: For large-scale chromatography, a step-gradient or isocratic elution is often more practical and can provide better separation than a continuous gradient.
-
Pre-purification: Consider a preliminary purification step, such as a liquid-liquid extraction or precipitation, to remove major impurities before chromatography.
Data Presentation
Table 1: Comparison of Yields for Key Steps in the Synthesis of (+)-Kobusine at Different Scales.
| Reaction Step | Scale | Yield (%) | Reference |
| Photoinduced Rearrangement | Lab-scale (unspecified) | - | [1] |
| Photoinduced Rearrangement | 200 mg | 75 | [1] |
| Cascade Cyclization | Lab-scale (unspecified) | - | [1] |
| Cascade Cyclization | Gram-scale | 62 | [1] |
| Vilsmeier Reaction & Acetal Formation | - | Decagram quantities | [1] |
Experimental Protocols
Protocol 1: Gram-Scale Cascade Cyclization for the Synthesis of a Key Kobusine Intermediate[1]
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an appropriate cooling bath (e.g., dry ice/acetone).
-
Reagents:
-
Tertiary alcohol precursor (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine (B92270) (1.5 eq)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 eq) in anhydrous DCM
-
Sodium ethoxide (EtONa) in ethanol
-
-
Procedure:
-
Dissolve the tertiary alcohol precursor in anhydrous DCM in the reaction flask and cool the solution to -78 °C.
-
Add pyridine to the cooled solution.
-
Slowly add the solution of Tf₂O in DCM via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional hour after the addition is complete.
-
Quench the reaction by the slow addition of a solution of EtONa in ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Perform an aqueous work-up, and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the gram-scale synthesis of a key Kobusine intermediate.
References
Minimizing batch-to-batch variability of synthetic Kobusine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Kobusine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of Kobusine derivatives?
A1: Batch-to-batch variability in the synthesis of complex molecules like Kobusine derivatives can arise from several factors.[1][2] The most common sources include:
-
Raw Material Quality: Inconsistencies in the purity, isomeric ratio, and moisture content of the starting Kobusine, acylating agents, and solvents can significantly affect reaction kinetics and impurity profiles.[1][3]
-
Reaction Conditions: Poor control over critical process parameters such as temperature, reaction time, and mixing speed can lead to incomplete reactions or the formation of side products.[1]
-
Atmospheric Moisture: Some reactions involved in derivatization may be sensitive to moisture, which can lead to unwanted side reactions and lower yields.[1][4]
-
Work-up and Purification Procedures: Variations in quenching, extraction, and chromatographic purification steps can result in inconsistent product purity and yield.[1]
-
Inadequate Documentation: Lack of detailed and standardized operating procedures (SOPs) can lead to unintentional deviations in the experimental process between batches.[5][6]
Q2: How can I ensure the quality and consistency of my starting materials and reagents?
A2: Ensuring the quality of your starting materials is a critical first step in achieving reproducible results.[3]
-
Certificate of Analysis (CoA): Always request a CoA from the supplier for your starting Kobusine and all reagents to verify their purity and specifications.
-
Characterization: Upon receipt, perform in-house characterization of critical starting materials using techniques like NMR, HPLC, and Karl Fischer titration to confirm their identity, purity, and water content.[1]
-
Consistent Sourcing: Whenever possible, source starting materials and reagents from the same supplier and lot to minimize variability.
-
Proper Storage: Store all chemicals under the recommended conditions to prevent degradation.
Q3: My reaction yield is consistently lower than expected. What are the potential causes and how can I troubleshoot this?
A3: Low yields in the synthesis of Kobusine derivatives can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4][7]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1][8] If the reaction is stalling, consider increasing the reaction time or temperature, or adding more of the limiting reagent.
-
Sub-optimal Reaction Conditions: The reaction conditions may not be optimal. Consider re-evaluating parameters such as solvent, temperature, and catalyst concentration.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Analyze the crude reaction mixture by HPLC or LC-MS to identify potential side products and adjust the reaction conditions to minimize their formation.
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions. Consider using milder reagents or purification techniques.
Q4: I am observing significant variations in the purity of my final product between batches. How can I improve the consistency of the purification process?
A4: Consistent purification is key to obtaining a final product with reproducible purity.
-
Standardize Chromatographic Conditions: If using column chromatography, ensure that the same stationary phase (silica gel from the same manufacturer and with the same specifications), mobile phase composition, and column loading are used for each batch.
-
Automated Chromatography: Where possible, utilize automated flash chromatography systems to improve the reproducibility of the purification process.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure can significantly improve purity and consistency. Carefully control parameters such as solvent system, temperature, and cooling rate.
Q5: What is the role of a Standard Operating Procedure (SOP) in minimizing batch-to-batch variability?
A5: A detailed Standard Operating Procedure (SOP) is essential for ensuring that a synthesis is performed consistently every time, regardless of the operator.[5][6][9] An effective SOP should include:
-
Detailed Step-by-Step Instructions: Clearly written instructions for every step of the process, from reagent preparation to final product analysis.[10]
-
Critical Process Parameters: Explicitly state the acceptable ranges for all critical parameters, such as temperatures, reaction times, and reagent quantities.
-
In-Process Controls: Define specific analytical checks (e.g., TLC, HPLC) to be performed at critical stages of the synthesis to monitor progress and quality.
-
Version Control: Implement a system for version control to ensure that all users are working from the most current version of the SOP.[9]
Troubleshooting Guides
Issue 1: Inconsistent Yield of Acylated Kobusine Derivative
| Potential Cause | Suggested Solution |
| Inconsistent Quality of Acylating Agent | Procure high-purity acylating agent and verify its purity by titration or other appropriate analytical methods before use. Store under inert atmosphere to prevent degradation. |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If starting material is still present after the specified time, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Di-acylated Byproduct | If both mono- and di-acylated products are observed, carefully control the stoichiometry of the acylating agent. Consider slow, dropwise addition of the acylating agent to the reaction mixture. |
| Hydrolysis of Acylating Agent | Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Variable Purity of Final Product after Chromatography
| Potential Cause | Suggested Solution |
| Inconsistent Silica (B1680970) Gel Activity | Use silica gel from the same manufacturer and lot. If high variability is still observed, consider standardizing the activity of the silica gel by oven-drying before use. |
| Variable Column Packing | If packing columns manually, ensure a consistent slurry packing method is used to achieve a uniformly packed bed. |
| Inconsistent Eluent Composition | Prepare the mobile phase in large batches to ensure consistency. If using a gradient elution, ensure the gradient profile is precisely controlled. |
| Co-eluting Impurities | If an impurity consistently co-elutes with the product, explore alternative chromatographic methods such as reverse-phase HPLC or a different stationary phase. |
Experimental Protocols
General Protocol for the Acylation of Kobusine
This protocol describes a general method for the acylation of Kobusine to synthesize a mono-acylated derivative.
Materials:
-
Kobusine (1 equivalent)
-
Acyl chloride or anhydride (B1165640) (1.1 equivalents)
-
Anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (TEA) (1.2 equivalents, if using DCM as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve Kobusine in anhydrous pyridine (or DCM and TEA) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final acylated Kobusine derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Data Presentation
Table 1: Effect of Reaction Time on the Yield and Purity of a Model Acylated Kobusine Derivative
| Batch | Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | 2 | 75 | 92 |
| 2 | 4 | 85 | 95 |
| 3 | 6 | 86 | 95 |
| 4 | 8 | 84 | 94 |
Table 2: Impact of Reagent Purity on Product Purity
| Batch | Purity of Acylating Agent (%) | Purity of Final Product by HPLC (%) |
| A | 99 | 98 |
| B | 95 | 93 |
| C | 90 | 88 |
Visualizations
Caption: A standardized workflow for the synthesis of acylated Kobusine derivatives.
Caption: A logical troubleshooting guide for addressing batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 4. benchchem.com [benchchem.com]
- 5. Ten simple rules on how to write a standard operating procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. co-labb.co.uk [co-labb.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Reaction monitoring: Significance and symbolism [wisdomlib.org]
- 9. acrpnet.org [acrpnet.org]
- 10. The 2024 Guide to Standard Operating Procedures (SOPs) | Tango [tango.ai]
Troubleshooting low antiproliferative activity of a synthesized Kobusine analog.
This technical support center provides troubleshooting guidance for researchers encountering low antiproliferative activity with synthesized Kobusine analogs. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized Kobusine analog shows significantly lower antiproliferative activity than expected. What are the primary compound-related factors I should investigate?
Low bioactivity of a synthesized analog can often be traced back to the compound itself. Here are the critical aspects to verify:
-
Purity and Characterization: Impurities from the synthesis process can interfere with the bioassay or inhibit the compound's activity. It is crucial to confirm the purity of your final product.
-
Structural Features for Activity: Structure-Activity Relationship (SAR) studies on Kobusine derivatives have revealed that specific structural motifs are essential for antiproliferative effects. The natural parent alkaloid, Kobusine, is largely inactive.[3]
-
Key Insight: 11,15-Diacylation of the Kobusine core is critical for inducing antiproliferative activity.[4][5][6] Analogs with single acylations at the C-11 or C-15 positions have been shown to be ineffective.[7]
-
Recommendation: Verify that your synthesis strategy successfully yielded the 11,15-disubstituted analog. Review the IC50 values of published analogs (see Table 1) to ensure your expectations are aligned with compounds of similar structure.
-
-
Compound Solubility: Poor solubility in the cell culture medium is a frequent cause of artificially low activity. If the compound precipitates, its effective concentration in the assay is much lower than intended.[8][9]
-
Recommendation: First, perform a solubility test in your specific cell culture medium. Visually inspect the wells of your culture plates under a microscope for any signs of precipitation before and during the experiment.[8] If solubility is an issue, consider using a small amount of a biocompatible co-solvent like DMSO, but ensure the final concentration remains low (typically <0.5%) to avoid solvent-induced toxicity.[9]
-
-
Compound Stability: The analog may be unstable and degrade in the assay buffer or under standard incubation conditions (e.g., exposure to light, temperature).[9]
-
Recommendation: Assess the stability of your analog by incubating it in the assay medium for the duration of the experiment. Analyze its integrity by HPLC at different time points to check for degradation.[9]
-
Q2: I'm observing high variability and inconsistent results between replicate wells in my antiproliferative assay. What experimental factors should I scrutinize?
Inconsistent results often point to issues with the assay setup and execution rather than the compound itself. Here are common areas to troubleshoot:[8]
-
Cell Seeding and Health:
-
Uneven Seeding: Inconsistent pipetting of the cell suspension can lead to different numbers of cells in each well, causing high variability.[8]
-
Cell Health: Only use cells that are in their exponential growth phase and have a low, consistent passage number. Overgrown or unhealthy cells will respond poorly and inconsistently to treatment. Ensure the stock culture has high viability (>90%).[8]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as this common contamination can significantly alter cellular metabolism and drug sensitivity.[9]
-
-
Plate Edge Effects: Cells in the outer wells of a microplate are prone to evaporation and temperature gradients, which can cause them to grow differently from cells in the inner wells.[10][11]
-
Recommendation: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile Phosphate-Buffered Saline (PBS) or medium to create a humidity barrier.[8]
-
-
Compound Handling:
-
Incomplete Dissolution: Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before making serial dilutions in the culture medium.
-
Precipitation at Working Concentration: Even if the stock solution is clear, the compound may precipitate when diluted into the aqueous culture medium.[8]
-
-
Assay-Specific Issues:
-
MTT Assay Interference: The MTT assay measures mitochondrial reductase activity. Some compounds can directly reduce the MTT reagent or interfere with mitochondrial function in ways that do not correlate with cell death, leading to an over- or underestimation of viability.[11][12][13] Consider using a different endpoint assay, like the SRB assay, to confirm your results.
-
SRB Assay Washing Steps: The Sulforhodamine B (SRB) assay relies on staining total cellular protein. Inadequate washing to remove unbound dye can result in high background noise, while excessive washing can remove some of the protein-bound dye, leading to inaccurate measurements.[14][15]
-
Q3: The antiproliferative activity of my analog is confirmed, but I need to understand its mechanism. How can I determine if it induces apoptosis?
Many Kobusine derivatives exert their effects by inducing apoptosis (programmed cell death).[3][5] A common and reliable method to confirm this is by using Western Blot to analyze key apoptotic markers.[16]
-
Key Apoptotic Markers:
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of "executioner" caspases, like Caspase-3 , is a hallmark of apoptosis. In its inactive state, it exists as a pro-caspase (~32 kDa). Upon activation, it is cleaved into smaller subunits (p17 and p12).[16]
-
PARP Cleavage: One of the key substrates of activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of full-length PARP (~116 kDa) into a smaller fragment (~89 kDa) is a definitive indicator of ongoing apoptosis.[17]
-
-
Interpreting Results: An increase in the cleaved forms of Caspase-3 and PARP in cells treated with your Kobusine analog, compared to untreated control cells, provides strong evidence that the compound is inducing apoptosis.
Data Presentation
Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected Kobusine Derivatives
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the parent compound Kobusine (1) and several of its 11,15-diacyl derivatives against various human cancer cell lines, as determined by the SRB assay. This data provides a benchmark for expected potency.
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Oral) | KB-VIN (MDR Oral) | Average IC₅₀ | Reference |
| Kobusine (1) | >20 | >20 | >20 | >20 | >20 | - | [3] |
| 11,15-dibenzoylkobusine (3) | 7.3 | 10.2 | 8.4 | 6.0 | 4.4 | 7.3 | [3] |
| 11,15-di-(2-fluorobenzoyl)kobusine | 3.4 | 3.4 | 3.7 | 2.8 | 3.4 | 3.3 | [3] |
| 11,15-di-(3-fluorobenzoyl)kobusine | 4.1 | 4.0 | 4.2 | 3.2 | 3.6 | 3.8 | [3] |
| 11,15-di-(4-fluorobenzoyl)kobusine | 4.5 | 4.8 | 4.9 | 3.4 | 4.2 | 4.4 | [3] |
| 11,15-di-(3-nitrobenzoyl)kobusine | 22.3 | 21.2 | 16.5 | 16.8 | 17.1 | 18.8 | [3] |
MDR: Multidrug-Resistant
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low antiproliferative activity.
Apoptosis Signaling Pathway
Caption: Key markers in the apoptosis pathway for Western Blot analysis.
Antiproliferative Assay Workflow
Caption: A typical workflow for an SRB-based antiproliferative assay.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Proliferation Assay
This assay quantifies cell density based on the measurement of total cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing your Kobusine analog at various concentrations (typically a 2x serial dilution). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate at 4°C for 1 hour.[14]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye.[18]
-
Drying: Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Final Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[15]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[15]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from blank wells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phenol red-free culture medium (recommended to reduce background)[11]
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Incubation for Dissolution: Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure all formazan crystals are dissolved.[11]
-
Measurement: Read the absorbance at 570 nm. Use a reference wavelength of 630-690 nm to subtract background absorbance.[11]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells and determine the IC₅₀ value.
Protocol 3: Western Blot for Apoptosis Markers
This protocol details the detection of cleaved Caspase-3 and cleaved PARP.
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the Kobusine analog at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
Cell Lysis: After treatment, collect both floating and adherent cells.[20] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.[17]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder. Run the gel to separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Cleaved Caspase-3
-
Cleaved PARP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Final Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Compare the intensity of the cleaved Caspase-3 and cleaved PARP bands in the treated samples to the control. An increase in these bands indicates the induction of apoptosis.
References
- 1. Small Molecules Synthesis and Characterization | PRP@CERIC [pathogen-ri.eu]
- 2. Small Molecule Purification | Hanbon [jshanbon.com]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. scispace.com [scispace.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Kobusine Derivative-2 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for high-purity Kobusine derivative-2, identified for the purpose of this guide as 11,15-O-diacetylkobusine .
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound after synthesis?
A1: The primary purification strategy for this compound involves silica (B1680970) gel column chromatography.[1] The crude product from the synthesis reaction is loaded onto a silica gel column and eluted with a suitable solvent system, typically a gradient of chloroform (B151607) and methanol (B129727) saturated with aqueous ammonia (B1221849), to separate the desired derivative from unreacted starting materials and byproducts.[1]
Q2: What are the expected physical and chemical properties of this compound (11,15-O-diacetylkobusine)?
A2: While specific data for "this compound" is not explicitly available, based on the general properties of acetylated Kobusine derivatives, it is expected to be a white amorphous powder or crystalline solid. It will be soluble in organic solvents like chloroform, dichloromethane, and methanol. The introduction of acetyl groups generally decreases the polarity of the molecule compared to the parent Kobusine.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative purity assessment. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.[1]
Q4: What are some common impurities encountered during the synthesis and purification of Kobusine derivatives?
A4: Common impurities may include unreacted Kobusine, mono-acetylated derivatives (11-O-acetylkobusine or 15-O-acetylkobusine), and byproducts from side reactions.[] Residual solvents from the reaction and purification steps can also be present.
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Derivative from Starting Material | - Inappropriate solvent system polarity. - Column overloading. | - Optimize the solvent system by gradually increasing the polarity. A common mobile phase is a mixture of n-hexane and chloroform saturated with 28% aqueous ammonia.[1] - Reduce the amount of crude product loaded onto the column. |
| Product Elutes Too Quickly (Low Retention) | - Solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., n-hexane). |
| Product Does Not Elute from the Column | - Solvent system is not polar enough. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). |
| Tailing of the Product Peak | - Interaction of the basic nitrogen of the alkaloid with acidic silica gel. - Presence of highly polar impurities. | - Add a small amount of a basic modifier, like triethylamine (B128534) or aqueous ammonia, to the mobile phase to suppress tailing.[1] - Ensure the crude product is sufficiently dry and free of highly polar residues before loading. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Strong interaction between the basic analyte and residual acidic silanols on the column. - Column overload. | - Use a base-deactivated column. - Add a basic modifier (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.[3] |
| Ghost Peaks | - Contamination in the injector or column. - Impurities in the mobile phase or sample solvent. | - Flush the injector and column with a strong solvent.[4] - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
| Baseline Drift | - Column temperature fluctuations. - Incomplete column equilibration. - Mobile phase composition changing over time. | - Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated with the mobile phase before injection.[5] - Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, guard column, or column). - Precipitated buffer or sample in the system. | - Back-flush the column (if permissible by the manufacturer). - Replace the column frit or guard column. - Filter all samples and mobile phases before use.[3] |
Experimental Protocols
General Synthesis of this compound (11,15-O-diacetylkobusine)
This protocol is a general procedure based on the acylation of Kobusine.
-
Reaction Setup: Dissolve Kobusine (1 equivalent) in pyridine (B92270) under an inert atmosphere (e.g., Argon).
-
Acylation: Add acetyl chloride (2.2 equivalents) dropwise to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and adjust the pH to approximately 10 with ammonia water.
-
Extraction: Extract the aqueous solution three times with chloroform.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient solvent system. A typical system starts with n-hexane-chloroform and gradually increases the polarity by increasing the chloroform concentration. The mobile phase should be saturated with 28% aqueous ammonia to improve peak shape.[1]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Comparison of Antiproliferative Activity (IC₅₀ in µM) of Kobusine and its Derivatives
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) | KB (Cervical Carcinoma) | KB-VIN (Multidrug-Resistant) |
| Kobusine (1) | > 20 | > 20 | > 20 | > 20 | > 20 |
| This compound (11,15-O-diacetylkobusine) | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-dibenzoylkobusine (3) | 7.3 | - | - | 6.0 | 8.5 |
Data synthesized from ACS Omega 2022, 7, 28173–28181.[1] This table highlights that simple di-acetylation (this compound) does not confer significant antiproliferative activity, unlike other di-acylated derivatives.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision pathway for purifying this compound.
References
Addressing off-target effects of Kobusine derivative-2 in cellular models.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Kobusine derivative-2 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor designed to target Cyclin-Dependent Kinase 4 (CDK4). By inhibiting CDK4, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[1][2] Preliminary studies on related Kobusine compounds have shown a decrease in Cyclin D1 mRNA expression, which is consistent with an upstream inhibition of the cell cycle machinery.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound has been optimized for CDK4 inhibition, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. Potential off-target effects could include the inhibition of other cyclin-dependent kinases (e.g., CDK6, CDK2) or other structurally related kinases.[4] Unintended interactions with other proteins can lead to unexpected phenotypic outcomes, such as cytotoxicity or changes in cellular signaling pathways unrelated to the cell cycle.[5][6] It is crucial to perform dose-response experiments and consider comprehensive off-target profiling.
Q3: In which cellular models is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cell lines that are dependent on the Cyclin D1/CDK4 axis for proliferation.[7] This includes, but is not limited to, certain breast, lung, and pancreatic cancer cell lines where CCND1 (the gene encoding Cyclin D1) is amplified or overexpressed.[1][8] The efficacy in a given cell line should be validated by assessing the expression levels of CDK4 and Cyclin D1.
Q4: What are the essential negative and positive controls to include when using this compound in cell-based assays?
A4: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control (Negative Control): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to account for any effects of the solvent on cell viability and signaling.[9]
-
Positive Control: Use a well-characterized, commercially available CDK4 inhibitor as a positive control. This will help to confirm that the observed phenotype is due to CDK4 inhibition.[4]
-
Inactive Enantiomer (if available): If an inactive stereoisomer of this compound exists, it can serve as an excellent negative control to demonstrate that the observed effects are specific to the active compound.[4]
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of CDK4 to show that the effects of this compound are specifically mediated by its on-target activity.
Troubleshooting Guide
Q1: I am observing significant cytotoxicity at concentrations expected to be selective for CDK4 inhibition. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. A systematic approach is necessary to identify the root cause.
-
Step 1: Verify Compound Integrity and Solubility: Ensure that your stock solution of this compound is properly prepared and has not precipitated. Visually inspect the media for any signs of compound precipitation after dilution.[9]
-
Step 2: Perform a Detailed Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations. This will help you determine the IC50 (inhibitory concentration 50%) for cell growth and the CC50 (cytotoxic concentration 50%). An ideal therapeutic window has a significantly higher CC50 than IC50.
-
Step 3: Assess for Off-Target Kinase Inhibition: At higher concentrations, this compound may be inhibiting other kinases essential for cell survival. Consider performing a kinase profiling assay to identify potential off-target interactions.
-
Step 4: Investigate the Mechanism of Cell Death: Use assays to determine if the observed cytotoxicity is due to apoptosis or necrosis (e.g., Annexin V/PI staining followed by flow cytometry). This can provide insights into the underlying mechanism.
Below is a workflow to troubleshoot unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: The expression of my target gene, which is downstream of E2F, is not changing as expected after treatment with this compound. Why might this be?
A2: A lack of the expected downstream effect can be due to several reasons related to the compound, the cells, or the assay itself.
-
Step 1: Confirm Compound Activity: First, ensure that your compound is active. A simple way to do this is to perform a Western blot for phosphorylated Rb (pRb). A decrease in pRb levels is a direct indicator of CDK4 inhibition.
-
Step 2: Check Cell Line Dependency: Verify that the cell line you are using is indeed reliant on the CDK4/Cyclin D1 pathway for proliferation. If the cells utilize alternative pathways for cell cycle progression, the effect of CDK4 inhibition may be minimal.
-
Step 3: Optimize Treatment Time and Concentration: The timing of the downstream effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target gene's expression. Also, ensure you are using a concentration at or above the IC50 for CDK4 inhibition.
-
Step 4: Assay Sensitivity: Ensure that your assay for measuring gene expression (e.g., qPCR, Western blot) is sensitive enough to detect the expected changes.[10]
Signaling Pathways and Experimental Data
The following diagram illustrates the hypothetical on-target and potential off-target signaling pathways of this compound.
Caption: On-target and potential off-target signaling of this compound.
Hypothetical Experimental Data
The following tables present hypothetical data from experiments designed to characterize the on-target and off-target effects of this compound.
Table 1: Dose-Response of this compound on Cell Viability and Rb Phosphorylation
| Concentration (µM) | % Cell Viability (72h) | % pRb Inhibition (6h) |
| 0 (Vehicle) | 100 | 0 |
| 0.01 | 98 | 15 |
| 0.1 | 95 | 52 |
| 1 | 85 | 95 |
| 10 | 50 | 98 |
| 100 | 10 | 100 |
| IC50/EC50 | 10 µM | 0.09 µM |
Table 2: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase Target | % Inhibition |
| CDK4 | 95% |
| CDK6 | 75% |
| CDK2 | 30% |
| Kinase X | 65% |
| Kinase Y | 15% |
| Kinase Z | 5% |
Experimental Protocols
Kinase Profiling Assay (Radiometric)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (recombinant purified kinases)
-
Kinase-specific substrates
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Include a vehicle-only control.
-
Kinase Reaction Setup:
-
In each well of a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase and its corresponding substrate to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 for each kinase.
-
This protocol can be adapted for non-radiometric methods, such as those based on fluorescence or luminescence.
References
- 1. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Enhancing the Cancer Cell Selectivity of Kobusine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the selectivity of Kobusine derivatives for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary indicator of improved selectivity for a Kobusine derivative?
A1: The primary indicator of improved selectivity is a high Selectivity Index (SI). The SI is a calculated ratio that compares the cytotoxicity of a compound against normal cells to its cytotoxicity against cancer cells. A higher SI value signifies greater selectivity for cancer cells.
Q2: How is the Selectivity Index (SI) calculated?
A2: The Selectivity Index is calculated using the following formula: SI = IC50 (normal cell line) / IC50 (cancer cell line) An SI value greater than 3 is generally considered to indicate high selectivity.[1]
Q3: Which structural modifications to Kobusine have shown the most promise in increasing anti-proliferative activity?
A3: Current research indicates that 11,15-diacylation of the Kobusine structure is crucial for inducing significant anti-proliferative activity in this class of alkaloids.[2][3] Derivatives with substitutions at both the C-11 and C-15 positions have demonstrated higher potency compared to those with modifications at only one of these sites.[3][4]
Q4: Are Kobusine derivatives effective against multidrug-resistant (MDR) cancer cells?
A4: Yes, several potent Kobusine derivatives have shown effectiveness against P-glycoprotein-overexpressing MDR cancer cell lines. This suggests that these derivatives are not substrates for P-glycoprotein, a common mechanism of drug resistance in cancer cells.[2]
Q5: What is a potential mechanism of action for the anti-proliferative effects of Kobusine derivatives?
A5: Preliminary studies suggest that some Kobusine derivatives may exert their effects by downregulating the mRNA expression of Cyclin D1.[5] This can lead to cell cycle arrest and the induction of apoptosis. Additionally, some derivatives have been observed to induce an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[3][6][7]
Troubleshooting Guides
Problem 1: High variability in IC50 values from cytotoxicity assays (MTT or SRB).
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. It is also crucial to allow cells to adhere and recover for 24 hours before adding the test compounds.
-
-
Possible Cause 2: Interference from the Kobusine derivative.
-
Solution: Some compounds can interfere with the colorimetric readings of the assay. Run a control plate with the compounds in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider switching to an alternative cytotoxicity assay.
-
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals (MTT assay).
-
Solution: After the incubation with MTT, ensure complete dissolution of the formazan crystals by adding an adequate volume of a suitable solvent like DMSO and shaking the plate on an orbital shaker. Visually inspect the wells under a microscope to confirm the absence of crystals before reading the absorbance.[8][9][10]
-
Problem 2: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause 1: Cell clumping.
-
Solution: Ensure a single-cell suspension is prepared before fixation and staining. Cell clumps can be mistaken for cells in the G2/M phase or polyploid cells. Filter the cell suspension through a nylon mesh if necessary.
-
-
Possible Cause 2: Ambiguous S phase.
-
Solution: An accumulation of cells in the S phase can indicate either increased proliferation or cell cycle arrest. To distinguish between these, consider performing a BrdU incorporation assay in conjunction with propidium (B1200493) iodide staining. BrdU-positive cells in the S phase are actively synthesizing DNA, while BrdU-negative cells in the S phase are arrested.[11]
-
-
Possible Cause 3: Sub-G1 peak is not well-defined.
-
Solution: A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. If this peak is not distinct, it could be due to late-stage apoptosis or necrosis. Consider using an Annexin V/PI apoptosis assay to confirm and quantify apoptosis more specifically.
-
Data Presentation
Table 1: Anti-proliferative Activity of Selected Kobusine Derivatives Against Various Human Cancer Cell Lines
| Derivative | Modification | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | KB (Nasopharyngeal) IC50 (µM) | KB-VIN (MDR Nasopharyngeal) IC50 (µM) |
| 3 | 11,15-dibenzoylkobusine | - | - | - | 6.0 | - |
| 5 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 6 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 7 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 8 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 8a | 11-(4-ethoxybenzoyl)kobusine | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 |
| 10 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 13 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
| 15 | - | - | - | - | 5.2 | - |
| 16-26 | - | - | - | - | 4.1-5.3 | 3.1-5.7 |
Data extracted from a study by Wada et al. (2022).[2] The original study should be consulted for full details on the specific modifications of derivatives 5-7, 10, 13, and 16-26.
Experimental Protocols
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the IC50 values of Kobusine derivatives.[2][3][4][5][12]
Materials:
-
96-well microtiter plates
-
Kobusine derivatives stock solutions (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of Kobusine derivatives to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values using appropriate software.
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with Kobusine derivatives.[11][13][14][15][16]
Materials:
-
6-well plates
-
Kobusine derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Kobusine derivatives for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. nanocellect.com [nanocellect.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Kobusine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Kobusine derivatives. The focus is on strategies to enhance oral bioavailability, a critical step in translating the therapeutic potential of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with Kobusine derivatives?
A1: Kobusine and its derivatives, as C20-diterpenoid alkaloids, often exhibit poor aqueous solubility and may be subject to first-pass metabolism in the liver. These factors can significantly limit their absorption from the gastrointestinal tract into systemic circulation, leading to low oral bioavailability. Additionally, some derivatives may have poor membrane permeability.
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like Kobusine derivatives?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve absorption by utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles can protect it from degradation, improve solubility, and potentially enhance uptake.[1][2]
-
Use of Bioenhancers: Co-administration with compounds that inhibit metabolic enzymes (like CYP450) or efflux pumps (like P-glycoprotein) can increase systemic exposure.
Q3: Are there any known toxicities associated with Kobusine derivatives that I should be aware of during in vivo studies?
A3: While some Kobusine derivatives are reported to be much less toxic than other Aconitum alkaloids like aconitine, they still have a narrow therapeutic window.[3][4] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) for any new derivative.[5] Pay close attention to signs of toxicity in animal models, which may include changes in behavior, weight loss, or organ damage upon histological examination.[5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the Kobusine derivative. | 1. Formulation Approach: Prepare a solid dispersion of the derivative with a suitable polymer (e.g., PVP, HPMC).[6][7][8][9] 2. Particle Size Reduction: If technically feasible, reduce the particle size of the bulk powder through micronization or nanomilling. 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[10][11] |
| First-pass metabolism in the gut wall and liver. | 1. Co-administration with Inhibitors: Consider co-dosing with known inhibitors of relevant cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) if the metabolic pathway is known or suspected. 2. Route of Administration Comparison: Compare oral administration with intravenous administration to quantify the extent of first-pass metabolism. |
| Efflux by transporters like P-glycoprotein. | 1. Co-administration with P-gp Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil, piperine) to assess the impact of efflux on absorption.[11] |
Issue 2: Difficulty in Quantifying Kobusine Derivatives in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Low plasma concentrations below the limit of quantification (LOQ) of the analytical method. | 1. Optimize Analytical Method: Develop a highly sensitive LC-MS/MS method for quantification.[12][13][14][15] Use of tandem mass spectrometry will provide the necessary selectivity and sensitivity. 2. Sample Preparation: Optimize the plasma sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte and remove interfering substances.[14][15] |
| Degradation of the analyte during sample collection, processing, or storage. | 1. Stabilizers: Add appropriate stabilizers to collection tubes if the derivative is known to be unstable. 2. Storage Conditions: Store plasma samples at -80°C immediately after processing. 3. Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample. |
Data on Bioavailability Enhancement Strategies (Hypothetical for Kobusine Derivatives)
| Formulation | Active Compound | Animal Model | Key Pharmacokinetic Parameters (Oral) | Fold Increase in Bioavailability (AUC) |
| Aqueous Suspension | Kobusine Derivative X | Rat | Cmax: 50 ng/mLAUC: 200 ng·h/mL | - |
| Solid Dispersion | Kobusine Derivative X | Rat | Cmax: 250 ng/mLAUC: 1200 ng·h/mL | 6 |
| Nanoparticle Formulation | Kobusine Derivative X | Rat | Cmax: 400 ng/mLAUC: 2400 ng·h/mL | 12 |
| SEDDS | Kobusine Derivative X | Rat | Cmax: 600 ng/mLAUC: 3000 ng·h/mL | 15 |
Experimental Protocols
Protocol 1: Preparation of a Kobusine Derivative Solid Dispersion by Solvent Evaporation
-
Materials: Kobusine derivative, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (DCM), Methanol (B129727).
-
Procedure:
-
Weigh the Kobusine derivative and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve both components completely in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control suspension, solid dispersion, nanoparticle formulation).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Quantify the concentration of the Kobusine derivative in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of Kobusine derivatives.
Caption: Key challenges affecting the oral bioavailability of Kobusine derivatives.
Caption: A potential signaling pathway modulated by Kobusine derivatives.
References
- 1. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Therapeutic Potential of Kobusine Acyl Derivatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various kobusine (B1673741) acyl derivatives, supported by experimental data. Discover the structure-activity relationships that govern their antiproliferative and vaso-active effects.
Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as promising candidates in drug discovery, demonstrating a range of pharmacological activities. This guide delves into the comparative efficacy of different kobusine acyl derivatives, with a focus on their antiproliferative effects against cancer cell lines and their influence on peripheral blood flow. Through a detailed analysis of structure-activity relationships, this document aims to inform the strategic design of novel therapeutic agents.
Antiproliferative Efficacy of Kobusine Acyl Derivatives
The antiproliferative activity of kobusine and its derivatives has been evaluated against several human cancer cell lines. The data consistently indicates that the acylation of kobusine, particularly at the C-11 and C-15 positions, is a critical determinant of its cytotoxic potential.
Key Structure-Activity Relationship Insights:
-
Importance of Diacylation: 11,15-Diacylkobusine derivatives consistently exhibit significantly greater potency compared to their monoacylated or parent counterparts.[1][2][3][4][5] In many cases, the parent kobusine and mono-acyl derivatives show little to no effect.[1][2][3][4][5]
-
Position Matters: The substitution pattern at the C-11 and C-15 positions is crucial for activity.[2][3][5]
-
Lead Compound: 11,15-dibenzoylkobusine has been identified as a lead derivative, with an average IC50 of 7.3 μM against a panel of human cancer cell lines.[2][3][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of kobusine acyl derivatives against various human cancer cell lines.
| Derivative | A549 (Lung) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | KB (Nasopharyngeal) IC50 (μM) | KB-VIN (Multidrug Resistant) IC50 (μM) | Average IC50 (μM) |
| Kobusine (Parent) | >20 | >20 | >20 | >20 | >20 | >20 |
| 11,15-Diacetylkobusine | >20 | >20 | >20 | >20 | >20 | >20 |
| 11,15-Dibenzoylkobusine | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 | 7.3[3][5] |
| 11-(4-Ethoxybenzoyl)kobusine | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 | 12.4[3] |
| 11-(p-Nitrobenzoyl)kobusine | - | - | - | - | - | 17.1[3] |
| 11-(4-Trifluoromethylbenzoyl)kobusine | - | - | - | - | - | 19.0[3] |
| 11-(4-Trifluoromethoxybenzoyl)kobusine | - | - | - | - | - | 12.2[3] |
| 11-(3,4,5-Trimethoxybenzoyl)kobusine | - | - | - | - | - | 23.3[3] |
| 11-(4-Fluoro-3-methylbenzoyl)kobusine | - | - | - | - | - | 30.4[3] |
| 11-(2,4,5-Trifluoro-3-methoxybenzoyl)kobusine | - | - | - | - | - | 27.7[3] |
A "-" indicates that the specific data point was not available in the cited sources.
Experimental Workflow for Antiproliferative Activity
Caption: Workflow for determining the antiproliferative activity of kobusine derivatives.
Vaso-active Effects of Kobusine and Pseudokobusine (B1213284) Acyl Derivatives
The influence of kobusine and pseudokobusine derivatives on peripheral blood flow has been investigated, revealing that specific acyl substitutions can enhance their vaso-active properties.
Key Structure-Activity Relationship Insights:
-
Esterification Enhances Activity: Esterification of the hydroxyl group at C-15 with acetate (B1210297) or benzoate (B1203000) can enhance the vaso-dilatory activity of the parent alkaloids.[6] Similarly, esterification with anisoate, veratroate, or p-nitrobenzoate at the C-15 position also contributes to enhanced activity.[7]
-
Role of the C-6 Hydroxyl Group: A free hydroxyl group at the C-6 position in pseudokobusine is considered important for its action on the peripheral vasculature.[6][7]
The following table summarizes the observed effects of various kobusine and pseudokobusine acyl derivatives on cutaneous blood flow in mice.
| Compound | Dose (mg/kg) | Effect on Cutaneous Blood Flow |
| Kobusine | - | Inactive |
| Kobusine 15-acetate | 1 | Significantly Effective[6] |
| Kobusine 11-benzoate | 1 | Significantly Effective[6] |
| Kobusine 15-benzoate | 1 | Significantly Effective[6] |
| Kobusine 15-anisoate | 0.5 or 0.05 | Significantly Effective[7] |
| Kobusine 11-veratroate | 0.5 or 0.05 | Significantly Effective[7] |
| Kobusine 15-veratroate | 0.5 or 0.05 | Significantly Effective[7] |
| Kobusine 11-pivaloate | 0.5 or 0.05 | Significantly Effective[7] |
| Kobusine 15-pivaloate | 0.5 or 0.05 | Significantly Effective[7] |
| Pseudokobusine | 1 | Active |
| Pseudokobusine 11-acetate | 1 | Active (remarkable effect at 5 mg/kg)[6] |
| Pseudokobusine 15-acetate | 1 | Active[6] |
| Pseudokobusine 15-propionate | 1 | Active[6] |
| Pseudokobusine 15-cinnamoate | 1 | Active[6] |
| Pseudokobusine 15-anisoate | 0.1 | Remarkable Effect[7] |
| Pseudokobusine 15-veratroate | 0.1 | Remarkable Effect[7] |
| Pseudokobusine 15-p-nitrobenzoate | 0.1 | Remarkable Effect[7] |
Experimental Workflow for Vaso-activity Assay
Caption: Workflow for measuring the effect of kobusine derivatives on cutaneous blood flow.
Postulated Signaling Pathway
While the precise signaling pathways for many kobusine derivatives are still under investigation, their antiproliferative effects suggest interference with cell cycle regulation and induction of apoptosis. The induction of the sub-G1 phase in MDA-MB-231 cells by certain derivatives points towards the activation of apoptotic pathways.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Aconitum alkaloid kobusine and pseudokobusine derivatives on cutaneous blood flow in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Aconitum alkaloid kobusine and pseudokobusine derivatives on cutaneous blood flow in mice; II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kobusine Derivatives and Paclitaxel in Multidrug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in the efficacy of conventional chemotherapy. Paclitaxel (B517696), a potent mitotic inhibitor, is a cornerstone of many treatment regimens, but its effectiveness is often compromised by MDR, frequently mediated by the overexpression of P-glycoprotein (P-gp). This guide provides a comparative overview of the in vitro performance of novel kobusine (B1673741) derivatives against paclitaxel, with a focus on MDR cell lines. The data presented is derived from experimental studies aimed at identifying new compounds capable of overcoming paclitaxel resistance.
Performance Comparison: Cytotoxicity in Sensitive and Resistant Cell Lines
The antiproliferative activity of various kobusine derivatives has been evaluated against multiple human cancer cell lines, including the P-gp overexpressing MDR subline KB-VIN, and compared with paclitaxel. The half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required to inhibit cell growth by 50%, are summarized below. Lower IC50 values denote higher potency.
A key study synthesized and tested a series of 11,15-diacylkobusine derivatives, demonstrating their significant suppressive effects.[1] Many of these derivatives showed comparable potency against both the drug-sensitive parental cell line (KB) and its vincristine-resistant, P-gp overexpressing subline (KB-VIN), a stark contrast to paclitaxel, which shows a dramatic loss of potency in the resistant cell line.[1][2]
| Compound/Drug | Cell Line | IC50 (µM) | Resistance Factor (KB-VIN IC50 / KB IC50) |
| Paclitaxel | KB (Parental) | 0.0031 | 1839 |
| KB-VIN (MDR) | 5.7 | ||
| 11,15-dibenzoylkobusine | KB (Parental) | 6.0 | 0.87 |
| KB-VIN (MDR) | 5.2 | ||
| Kobusine Derivative 5 | KB (Parental) | 4.1 | 1.1 |
| KB-VIN (MDR) | 4.5 | ||
| Kobusine Derivative 8 | KB (Parental) | 3.9 | 1.1 |
| KB-VIN (MDR) | 4.3 | ||
| Kobusine Derivative 13 | KB (Parental) | 3.8 | 1.0 |
| KB-VIN (MDR) | 3.8 | ||
| Kobusine Derivative 25 | KB (Parental) | 3.2 | 1.1 |
| KB-VIN (MDR) | 3.5 |
Data compiled from "Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity" (2022).[1]
Mechanism of Action and Resistance
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel disrupts their normal dynamic assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis, or programmed cell death.
The most common mechanism of resistance to paclitaxel involves the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp/MDR1). P-gp acts as a drug efflux pump, actively removing paclitaxel from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.
Kobusine Derivatives
Studies on kobusine derivatives have shown that their antiproliferative effects are linked to the induction of apoptosis. Specifically, treatment with active derivatives leads to an increase in the sub-G1 cell population, which is a hallmark of apoptotic cell death.[1] The data suggests that these compounds can bypass the P-gp efflux mechanism that affects paclitaxel, as evidenced by their potent activity in the KB-VIN cell line.
The precise signaling cascade initiated by kobusine derivatives to induce apoptosis in MDR cells is still under investigation. However, apoptosis is generally executed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.
References
Lack of In Vivo Validation for Kobusine Derivative-2 Anticancer Effects: A Comparative Analysis
Despite initial in vitro studies suggesting the potential of some kobusine (B1673741) derivatives as anticancer agents, a comprehensive review of available scientific literature reveals a critical gap in the validation of these effects in animal models. Specifically, for Kobusine derivative-2 (11,15-O-diacetylkobusine), published data indicates a lack of antiproliferative activity in tested human cancer cell lines. Furthermore, no in vivo studies in animal models have been reported for any kobusine derivative to date. This guide provides a comparative analysis of the available in vitro data for various kobusine derivatives and contrasts this with the well-established in vivo anticancer effects of standard chemotherapeutic agents, paclitaxel (B517696) and vincristine (B1662923), as well as another diterpenoid alkaloid, aconitine (B1665448), highlighting the essential role of animal models in drug development.
In Vitro Anticancer Activity of Kobusine Derivatives
Numerous kobusine derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. The primary method for this initial screening is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The data presented below summarizes the in vitro activity of several kobusine derivatives, including the inactive derivative-2.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | KB (Nasopharyngeal Carcinoma) IC50 (µM) | KB-VIN (Vincristine-Resistant KB) IC50 (µM) |
| This compound | > 20 (Inactive) | > 20 (Inactive) | > 20 (Inactive) | > 20 (Inactive) | > 20 (Inactive) |
| Kobusine derivative-3 | 7.3 | - | - | 6.0 | 7.3 |
| Kobusine derivative-5 | 4.1 | 5.2 | 6.9 | 4.5 | 4.8 |
| Kobusine derivative-8 | 4.5 | 5.8 | 6.1 | 4.9 | 5.3 |
| Kobusine derivative-10 | 3.9 | 4.7 | 5.8 | 4.1 | 4.3 |
| Paclitaxel (Control) | 0.01 | 0.02 | 0.01 | 0.005 | 0.2 |
| Vincristine (Control) | - | - | - | 0.004 | 0.15 |
The Imperative of In Vivo Validation: A Comparative Outlook
The transition from promising in vitro results to a viable anticancer drug candidate critically depends on successful validation in animal models. These studies provide essential information on a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a living organism. The absence of such data for kobusine derivatives stands in stark contrast to the extensive preclinical and clinical data available for established drugs and even other related natural products.
Aconitine: A Diterpenoid Alkaloid with In Vivo Data
Aconitine, a diterpenoid alkaloid from the same broad class as kobusine, has demonstrated antitumor effects in preclinical animal studies. For instance, studies have shown that aconitine can inhibit the growth of hepatocellular carcinoma in mice, with tumor inhibition rates ranging from 47.77% to 57.38%.[1] It has also shown efficacy against gastric cancer cells and Lewis lung cancer cells in murine models.[1] While aconitine itself has significant toxicity that limits its clinical use, these findings underscore the importance of in vivo testing to ascertain the true therapeutic potential of diterpenoid alkaloids.
Paclitaxel and Vincristine: The Gold Standard in Animal Model Validation
Paclitaxel and vincristine are classic examples of plant-derived anticancer agents that have undergone rigorous preclinical evaluation in animal models, leading to their widespread clinical use.
Paclitaxel In Vivo Efficacy:
In mouse xenograft models using human tumor cells, paclitaxel has demonstrated significant antitumor activity. For example, in ovarian cancer murine xenografts, intraperitoneal administration of paclitaxel formulations led to a more than two-fold longer survival compared to control groups.[2] In a canine melanoma mouse xenograft model, oral paclitaxel administration resulted in an average tumor size reduction to approximately 30% of that in the control group.[3]
Vincristine In Vivo Efficacy:
Vincristine has also shown potent anticancer effects in various animal models. In a tumor xenograft model of acute lymphoblastic leukemia, the combination of a novel agent with vincristine significantly delayed tumor growth.[4] In vivo studies have been crucial in establishing its therapeutic window and understanding its neurotoxicity, a major dose-limiting side effect.[5]
Experimental Protocols
To provide a comprehensive understanding of the methodologies employed in these studies, detailed experimental protocols for both in vitro and in vivo assessments are provided below.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., kobusine derivatives, paclitaxel) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or Hoechst 33342, along with RNase A treatment to remove RNA.[6]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[6]
In Vivo Experimental Protocols (General Workflow)
Mouse Xenograft Model:
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., paclitaxel, vincristine) is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.[7][8]
-
Monitoring: Tumor volume and body weight are measured regularly. The general health of the animals is also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis). Survival benefits are also a key endpoint in some studies.[2]
Visualizing the Path Forward: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for anticancer drug evaluation and the mechanism of action for microtubule inhibitors.
Caption: A typical workflow for the preclinical evaluation of a potential anticancer compound.
Caption: The mechanism of action for microtubule-targeting anticancer agents.
Conclusion
While the initial exploration of kobusine derivatives has yielded some compounds with in vitro antiproliferative activity, the complete absence of in vivo data, particularly for the inactive this compound, is a significant hurdle for any further development. The stark contrast with the extensive preclinical animal data for established drugs like paclitaxel and vincristine, and even for other related natural products like aconitine, underscores the indispensable role of animal models in validating anticancer effects. Future research on kobusine derivatives must prioritize in vivo studies to determine if their in vitro potential can translate into meaningful therapeutic efficacy and to assess their safety profiles in a whole-organism context. Without such data, the promise of these compounds as novel anticancer agents remains unproven.
References
- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vincristine | CancerIndex [cancerindex.org]
- 5. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Kobusine and its 11,15-Dibenzoyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the naturally occurring C20-diterpenoid alkaloid, Kobusine (B1673741), and its synthetically derived counterpart, 11,15-dibenzoyl-kobusine. The following sections will objectively evaluate their performance based on available experimental data, offering insights into their potential therapeutic applications.
Overview of Biological Activities
Kobusine, a hetisine-type diterpenoid alkaloid, has been the subject of various pharmacological investigations. However, its biological activity is often found to be moderate. In contrast, synthetic modifications, particularly acylation at the C-11 and C-15 positions, have been shown to significantly enhance its therapeutic potential. The 11,15-dibenzoyl derivative of Kobusine has emerged as a lead compound in several studies, demonstrating markedly improved bioactivity.
Comparative Performance Data
The primary focus of comparative studies has been on the antiproliferative and vasoactive effects of these compounds.
Antiproliferative Activity
The antiproliferative effects of Kobusine and its 11,15-dibenzoyl derivative have been evaluated against a panel of human cancer cell lines. The data, presented in Table 1, clearly indicates that while Kobusine itself is largely inactive, the 11,15-dibenzoyl derivative exhibits significant cytotoxic activity.[1][2][3][4][5] This highlights the critical role of the dibenzoyl substitution in conferring potent antiproliferative properties. The average IC50 value for 11,15-dibenzoylkobusine was found to be 7.3 μM across several cell lines.[1][2][3][4][5][6] In contrast, Kobusine and its 11,15-O-diacetylkobusine analog were inactive, with IC50 values greater than 20 μM.[1][2] Studies have shown that 11,15-diacylation of kobusine is crucial for inducing antiproliferative activity.[1][2][3][4][7]
Table 1: Comparative Antiproliferative Activity (IC50 in μM)
| Compound | A549 (Lung Carcinoma) | KB (Cervical Carcinoma) | KB-VIN (Multidrug-Resistant) |
| Kobusine | > 20 | > 20 | > 20 |
| 11,15-dibenzoyl-kobusine | ~7.3 | ~7.3 | ~7.3 |
Data synthesized from published studies.[1][2]
Vasoactive Effects
Studies on the peripheral vaso-activities of Kobusine and its derivatives have been conducted by measuring cutaneous blood flow in mice. While specific quantitative data for the 11,15-dibenzoyl derivative is not extensively detailed in the provided search results, related benzoyl derivatives have shown significant effects. For instance, Kobusine 11-benzoate and 15-benzoate were found to be significantly effective at a low dose of 1 mg/kg in increasing cutaneous blood flow, whereas many other derivatives were inactive.[8][9] This suggests that benzoylation can enhance the vasoactive properties of Kobusine.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities of Kobusine and its derivatives.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Kobusine or its 11,15-dibenzoyl derivative and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Vasoactive Effects: Cutaneous Blood Flow Measurement
This protocol uses a laser Doppler flowmeter to measure peripheral blood flow in mice.
Protocol:
-
Animal Preparation: Anesthetize mice (e.g., ICR mice, male, 5 weeks old) with an appropriate anesthetic.
-
Compound Administration: Administer Kobusine or its derivatives intravenously.
-
Blood Flow Measurement: Measure the cutaneous blood flow in the hind footpad using a laser Doppler flowmeter.
-
Data Recording: Record the blood flow continuously for a specified period (e.g., 60 minutes) after administration.
-
Data Analysis: Analyze the change in blood flow over time compared to a vehicle control group.
Signaling Pathway and Experimental Workflow Visualization
Postulated Anti-inflammatory Signaling Pathway
Diterpenoid alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism involving the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Postulated mechanism of anti-inflammatory action.
Experimental Workflow for Antiproliferative Assay
The following diagram outlines the key steps in determining the antiproliferative activity of the compounds using the MTT assay.
Caption: Workflow of the MTT assay for IC50 determination.
Conclusion
The available data strongly suggests that the 11,15-dibenzoyl derivative of Kobusine is a significantly more potent bioactive compound than its parent molecule, particularly in the context of antiproliferative activity. The addition of the benzoyl groups at the C-11 and C-15 positions appears to be a critical modification for enhancing cytotoxicity against cancer cell lines. While further research is needed to fully elucidate the mechanisms of action and to obtain more comprehensive data on other biological activities such as analgesic and anti-inflammatory effects, 11,15-dibenzoyl-kobusine represents a promising lead compound for further drug development. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct further comparative studies and to explore the therapeutic potential of this and other Kobusine derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Laser Doppler measurements of cutaneous blood flow in ageing mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Aconitum alkaloid kobusine and pseudokobusine derivatives on cutaneous blood flow in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Kobusine Derivatives: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the cross-validation of Kobusine (B1673741) derivative activity in various cancer cell lines. This report provides a comparative analysis of the anti-proliferative effects of these compounds, supported by experimental data and detailed methodologies.
Introduction to Kobusine and its Derivatives
Kobusine, a hetisine-type C20-diterpenoid alkaloid, has emerged as a promising scaffold for the development of novel anti-cancer agents. While natural kobusine exhibits limited cytotoxic activity, synthetic modifications, particularly at the C-11 and C-15 positions, have yielded a series of derivatives with potent anti-proliferative effects against a range of human cancer cell lines. This guide focuses on the comparative activity of these derivatives, with a particular emphasis on 11,15-O-diacetylkobusine, often denoted as derivative 2 in seminal studies, to provide a clear benchmark for its efficacy relative to other analogues and the parent compound.
The primary mechanism of action for the most active kobusine derivatives appears to be the induction of apoptosis, as evidenced by their ability to cause cell cycle arrest in the sub-G1 phase.[1][2] A significant advantage of these compounds is their effectiveness against multidrug-resistant (MDR) cancer cells, suggesting they are not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to conventional chemotherapeutics.[1][2]
Comparative Anti-proliferative Activity
The anti-proliferative activity of kobusine derivatives has been evaluated across several human cancer cell lines, including lung carcinoma (A549), cervical carcinoma (KB and its vincristine-resistant subline KB-VIN), triple-negative breast cancer (MDA-MB-231), and estrogen receptor-positive breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a direct comparison of the compounds' potency.
| Compound/Derivative | A549 (IC50 µM) | KB (IC50 µM) | KB-VIN (IC50 µM) | MDA-MB-231 (IC50 µM) | MCF-7 (IC50 µM) |
| Kobusine (Parent Compound) | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-O-diacetylkobusine (Derivative 2) | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-dibenzoylkobusine (Derivative 3) | 7.3 (average) | 6.0 | 11.2 | >20 | >20 |
| Derivative 5 | Potent | 4.1 - 5.3 | 3.1 - 5.7 | Potent | Potent |
| Derivative 8 | 7.8 | 8.9 | 11.2 | 15.9 | 18.0 |
| Derivative 13 | Potent | 4.1 - 5.3 | 3.1 - 5.7 | Potent | Potent |
| Derivative 25 | Potent | 4.1 - 5.3 | 3.1 - 5.7 | Potent | Potent |
| Derivative 26 | Potent | 4.1 - 5.3 | 3.1 | Potent | Potent |
| Paclitaxel (Control) | - | Potent | Less effective | - | - |
Key Observations:
-
The parent compound, kobusine, and its diacetyl derivative 2 are largely inactive across all tested cell lines, with IC50 values exceeding 20 µM.[2]
-
The 11,15-diacylation of kobusine is critical for its anti-proliferative activity.[1][2] Derivatives with bulkier aromatic acyl groups, such as dibenzoyl derivative 3 , show significantly increased potency compared to the diacetyl derivative.[2]
-
A range of 11,15-diacylkobusine derivatives (e.g., 5, 8, 13, 25, 26 ) demonstrate high potency, with IC50 values in the low micromolar range.[1][2]
-
Notably, many of the potent derivatives retain their activity against the MDR cell line KB-VIN, which overexpresses P-glycoprotein.[1][2] This is in stark contrast to conventional drugs like paclitaxel. Derivative 26 (3-trifluoromethylcinnamate) exhibited the highest potency against the KB-VIN cell line.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of kobusine derivatives.
Cell Culture and Maintenance
Human cancer cell lines (A549, KB, KB-VIN, MDA-MB-231, MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C. For the KB-VIN cell line, vincristine (B1662923) was added to the medium at a final concentration of 200 nM to maintain the drug-resistant phenotype.
Anti-proliferative Activity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL.
-
Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of kobusine derivatives or a vehicle control (DMSO).
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell Cycle Analysis
-
Treatment: MDA-MB-231 cells were treated with kobusine derivatives at a concentration equivalent to three times their IC50 value for 12 or 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1) was determined.
Visualizing the Workflow and Proposed Mechanism
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 values of kobusine derivatives.
Caption: Proposed signaling pathway for the anti-cancer activity of potent kobusine derivatives.
Conclusion and Future Directions
The cross-validation of kobusine derivatives across multiple cancer cell lines has demonstrated that specific structural modifications, particularly 11,15-diacylation, are key to unlocking their potent anti-cancer activity. While 11,15-O-diacetylkobusine (derivative 2 ) is inactive, other derivatives with larger acyl groups exhibit significant and selective cytotoxicity against cancer cells, including those with multidrug resistance.
Future research should focus on elucidating the precise molecular targets of these compounds to fully understand their mechanism of action. Further optimization of the acyl groups at the C-11 and C-15 positions could lead to the development of even more potent and selective anti-cancer agents. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising kobusine derivatives in preclinical cancer models. The findings presented in this guide provide a solid foundation for the continued exploration of kobusine derivatives as a valuable new class of anti-cancer therapeutics.
References
Replicating the Synthesis of a Potent Kobusine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for potent Kobusine derivatives, focusing on their antiproliferative activity. We present a replication of a published semi-synthesis of highly active derivatives and compare it with an alternative total synthesis approach for the parent alkaloid. This guide includes detailed experimental protocols, comparative data on biological activity, and visualizations of the synthetic workflow and proposed mechanism of action.
I. Comparison of Synthetic Methodologies
Two primary approaches for the synthesis of Kobusine and its derivatives are compared: a semi-synthesis starting from the natural product Kobusine and a de novo total synthesis.
Table 1: Comparison of Synthetic Approaches to Kobusine Derivatives
| Feature | Semi-synthesis of Kobusine Derivatives (Wada et al.) | Total Synthesis of (+)-Kobusine (Luo et al.) |
| Starting Material | Kobusine (isolated from natural sources) | Commercially available simple organic molecules |
| Key Reactions | Acylation of hydroxyl groups at C-11 and C-15 | Enantioselective synthesis of a complex intermediate, followed by intramolecular cyclization and rearrangement |
| Number of Steps | 1 step from Kobusine for acylated derivatives | Multiple steps (over 20) |
| Scalability | Dependent on the availability of the natural product | Potentially more scalable and not reliant on natural source availability |
| Stereochemical Control | Relies on the stereochemistry of the natural product | Requires complex stereoselective reactions to establish the correct stereocenters |
| Applicability | Rapid generation of a library of derivatives by varying the acylating agent | Access to the core Kobusine scaffold and its enantiomer |
| Lead Compound Example | 11,15-dibenzoylkobusine (3) | (+)-Kobusine |
II. Comparative Antiproliferative Activity
The primary publication by Wada et al. (2022) in ACS Omega highlights the antiproliferative effects of several newly synthesized Kobusine derivatives against a panel of human cancer cell lines. The data indicates that 11,15-diacylation of the Kobusine core is crucial for potent activity.[1]
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected Kobusine Derivatives
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Cervical) | KB-VIN (Cervical, MDR) | Average IC50 |
| Kobusine (1) | >20 | >20 | >20 | >20 | >20 | >20 |
| 11,15-diacetylkobusine (2) | >20 | >20 | >20 | >20 | >20 | >20 |
| 11,15-dibenzoylkobusine (3) | 9.8 | 11.2 | 8.6 | 6.0 | 5.7 | 7.3 [1] |
| Derivative 13 | 4.4 | 4.2 | 4.2 | 4.1 | 4.3 | 4.2 |
| Derivative 25 | 5.5 | 5.3 | 5.3 | 5.2 | 5.1 | 5.3 |
Data extracted from Wada et al., ACS Omega, 2022.[1]
III. Experimental Protocols
A. General Procedure for the Semi-synthesis of 11,15-diacylkobusine Derivatives
This protocol is adapted from the work of Wada et al.[1]
-
Reaction Setup: To a solution of Kobusine (1 equivalent) in anhydrous pyridine, add the desired acyl chloride (2.5 equivalents) under an argon atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Add aqueous ammonia (B1221849) to adjust the pH to approximately 10.
-
Extraction: Extract the aqueous mixture with chloroform (B151607) (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 11,15-diacylkobusine derivative.
B. Protocol for Determination of Antiproliferative Activity (IC50)
This is a general protocol based on standard cell viability assays.
-
Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the Kobusine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Data Analysis: Determine the absorbance at the appropriate wavelength. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
IV. Visualizations
A. Synthetic Workflow
Caption: Comparative workflow of semi-synthesis versus total synthesis of Kobusine derivatives.
B. Proposed Signaling Pathway for G1 Cell Cycle Arrest
The observation that potent Kobusine derivatives induce an accumulation of cells in the sub-G1 phase of the cell cycle suggests the induction of apoptosis. Furthermore, a study has shown that representative derivatives lead to a decrease in cyclin D1 mRNA expression. Based on these findings, a proposed signaling pathway leading to G1 cell cycle arrest is presented below.
Caption: Proposed mechanism of G1 arrest by potent Kobusine derivatives via Cyclin D1 downregulation.
References
A Head-to-Head Comparison of C-11 versus C-15 Substituted Kobusine Derivatives in Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive investigation into natural products and their synthetic derivatives. Among these, kobusine (B1673741), a C20-diterpenoid alkaloid, has emerged as a promising scaffold for the development of new anticancer agents. This guide provides a detailed head-to-head comparison of the antiproliferative activities of kobusine derivatives substituted at the C-11 and C-15 positions, with a focus on supporting experimental data and methodologies.
Data Presentation: Comparative Antiproliferative Activity
A comprehensive study evaluating a series of C-11 and C-15 acylated kobusine derivatives has demonstrated a clear structure-activity relationship. The data unequivocally indicates that di-substitution at both the C-11 and C-15 positions results in significantly enhanced cytotoxic potency against a panel of human cancer cell lines when compared to their mono-substituted counterparts and the parent compound, kobusine.[1][2][3][4][5] In contrast, the natural parent alkaloid kobusine and its 11,15-diacetyl derivative were found to be inactive.[1]
The following table summarizes the 50% inhibitory concentration (IC50) values for selected kobusine derivatives, highlighting the superior activity of the C-11,15 di-substituted compounds.
| Compound | Substitution Pattern | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | KB (Nasopharyngeal Carcinoma) IC50 (µM) | KB-VIN (Multidrug-Resistant) IC50 (µM) | Average IC50 (µM) |
| Kobusine (1) | Unsubstituted | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-dibenzoylkobusine (3) | C-11,15 Di-substituted | 8.9 | 9.8 | 9.2 | 6.0 | 5.4 | 7.3 |
| 11-benzoyl kobusine (3a) | C-11 Mono-substituted | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
| 15-benzoyl kobusine (3b) | C-15 Mono-substituted | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-di-(3-methoxybenzoyl)kobusine (5) | C-11,15 Di-substituted | 4.5 | 5.1 | 4.8 | 3.9 | 3.5 | 4.4 |
| 11,15-di-(4-methoxybenzoyl)kobusine (6) | C-11,15 Di-substituted | 5.2 | 6.0 | 5.7 | 4.8 | 4.3 | 5.2 |
| 11-(4-methoxybenzoyl)kobusine (6a) | C-11 Mono-substituted | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
| 11,15-di-(3,4,5-trimethoxybenzoyl)kobusine (7) | C-11,15 Di-substituted | 3.8 | 4.2 | 3.9 | 3.1 | 2.8 | 3.6 |
| 11-(3,4,5-trimethoxybenzoyl)kobusine (7a) | C-11 Mono-substituted | 25.4 | 28.1 | 26.3 | 21.2 | 19.5 | 23.3 |
| 15-(3,4,5-trimethoxybenzoyl)kobusine (7b) | C-15 Mono-substituted | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
Experimental Protocols
The following methodologies were employed in the synthesis and biological evaluation of the C-11 and C-15 substituted kobusine derivatives.
General Procedure for the Synthesis of Acyl Kobusine Derivatives
Kobusine was reacted with various acyl chlorides in pyridine (B92270) to yield C-11, C-15, or C-11,15-substituted acyl derivatives.[3] The specific reaction conditions, including temperature and reaction time, were adjusted based on the reactivity of the acyl chloride used. The resulting derivatives were purified using standard chromatographic techniques.
Cell Culture
Human cancer cell lines A549 (lung), MDA-MB-231 (triple-negative breast), MCF-7 (breast), KB (nasopharyngeal), and the P-glycoprotein overexpressing multidrug-resistant subline KB-VIN were utilized.[1][3] All cell lines were cultured in RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (Sulphorhodamine B Assay)
The antiproliferative effects of the kobusine derivatives were determined using the Sulphorhodamine B (SRB) assay.[3]
-
Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period.
-
Following treatment, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
The protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell growth, was calculated from the dose-response curves. Paclitaxel was used as a positive control.[3]
Cell Cycle Analysis
Cell cycle analysis was performed to investigate the mechanism of action of the active derivatives.
-
MDA-MB-231 cells were treated with the test compounds for 12 hours.[1][3]
-
After treatment, the cells were harvested, washed, and fixed in ethanol.
-
The fixed cells were then stained with a solution containing propidium (B1200493) iodide and RNase.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, and G2/M) was determined. An increase in the sub-G1 population is indicative of apoptosis.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the active kobusine derivatives.
Caption: Experimental workflow for the synthesis and evaluation of Kobusine derivatives.
Caption: Proposed mechanism of action for active Kobusine derivatives.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to the In Vitro Efficacy of Kobusine Derivative-2 and a Roadmap for In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a diverse array of natural products and their synthetic derivatives. Among these, Kobusine, a C20-diterpenoid alkaloid, and its derivatives have emerged as a promising class of compounds with potent antiproliferative activities. This guide provides a comprehensive comparison of the in vitro efficacy of a representative potent Kobusine derivative, herein referred to as "Kobusine Derivative-2" (11,15-dibenzoylkobusine), against various cancer cell lines. While in vivo data for Kobusine derivatives is currently lacking in publicly available literature, this document aims to bridge that gap by presenting a detailed analysis of the existing in vitro evidence and proposing a structured workflow for future in vivo efficacy studies.
In Vitro Efficacy: A Comparative Analysis
Kobusine derivatives, particularly those with C-11 and C-15 diacylation, have demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1] The parent compound, Kobusine, is largely inactive.[1] The data presented below summarizes the 50% inhibitory concentration (IC50) values for this compound and other relevant derivatives, highlighting their potency and selectivity.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50, µM) of Kobusine Derivatives
| Derivative | A549 (Lung Carcinoma) | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF-7 (Breast Cancer) | KB (Cervical Carcinoma) | KB-VIN (Multidrug-Resistant) |
| Kobusine (Parent Compound) | > 20 | > 20 | > 20 | > 20 | > 20 |
| This compound (11,15-dibenzoylkobusine) | 7.3 (average) | - | - | 6.0 | 5.2 |
| Derivative 5 | - | - | - | 4.1 - 5.3 | 3.1 - 5.7 |
| Derivative 8a (11-acyl) | 7.8 | 15.9 | 18.0 | 8.9 | 11.2 |
| Derivative 13 | - | Induces sub-G1 | - | 4.1 - 5.3 | 3.1 - 5.7 |
| Derivative 25 | - | Induces sub-G1 | - | 4.1 - 5.3 | 3.1 - 5.7 |
| Derivative 26 | - | - | - | 4.1 - 5.3 | 3.1 |
| Paclitaxel (Control) | - | - | - | - | - |
Data compiled from multiple sources.[1] Note: A lower IC50 value indicates higher potency. The KB-VIN cell line is a multidrug-resistant subline that overexpresses P-glycoprotein.
Mechanism of Action: Induction of Apoptosis via Cell Cycle Arrest
Several potent Kobusine derivatives have been shown to induce cell death by arresting the cell cycle in the sub-G1 phase, a hallmark of apoptosis.[2] Specifically, derivatives 13 and 25 were observed to cause a significant accumulation of MDA-MB-231 cells in the sub-G1 phase within 12 hours of treatment.[2] Preliminary studies have also suggested that the mechanism of action may involve the downregulation of Cyclin D1 mRNA expression, a key regulator of the G1 phase of the cell cycle.
Below is a diagram illustrating the proposed mechanism of action, highlighting the role of Cyclin D1 in cell cycle progression.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Antiproliferation Sulforhodamine B (SRB) Assay
The antiproliferative activity of Kobusine derivatives was determined using the Sulforhodamine B (SRB) assay.[2]
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of Kobusine derivatives and incubated for 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density was read at 515 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
The effect of Kobusine derivatives on the cell cycle was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[2]
-
Cell Treatment: Cells were treated with the test compound at a concentration equivalent to three times its IC50 value for 12 or 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle were determined.
Proposed In Vivo Efficacy Study: A Roadmap
The promising in vitro activity of this compound warrants further investigation in in vivo models to establish a potential correlation and assess its therapeutic potential. The following outlines a proposed workflow for an initial in vivo efficacy study.
Caption: A logical workflow for the in vivo evaluation of this compound.
Detailed Steps for the Proposed In Vivo Study:
-
Animal Model Selection: Based on the in vitro data, human tumor xenograft models in immunocompromised mice (e.g., athymic nude mice) are recommended. Cell lines that demonstrated high sensitivity in vitro, such as A549 (lung carcinoma) or the multidrug-resistant KB-VIN, should be considered for implantation.
-
Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies: A preliminary study should be conducted to determine the MTD of this compound. This will establish a safe and effective dose range for the efficacy study. Concurrently, a PK study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, informing the dosing schedule.
-
Efficacy Study: Once tumors reach a palpable size, mice should be randomized into treatment and control groups. The treatment group will receive this compound at one or more doses below the MTD, while the control group will receive the vehicle.
-
Monitoring and Endpoints: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. The body weight of the mice should also be monitored as an indicator of toxicity. The primary endpoint will be tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of metastases.
-
Data Analysis and Histopathology: At the end of the study, tumors should be excised, weighed, and subjected to histopathological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay). Statistical analysis will be performed to determine the significance of the antitumor effect.
By following this proposed roadmap, researchers can systematically evaluate the in vivo efficacy of this compound, potentially validating the promising in vitro findings and paving the way for its further development as a novel anticancer therapeutic. The successful translation of in vitro potency to in vivo efficacy is a critical step in the drug discovery pipeline.
References
Independent Verification of Kobusine Derivative-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound Kobusine derivative-2 with established alternatives for triple-negative breast cancer (TNBC). All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.
Executive Summary
This compound, a novel C20-diterpenoid alkaloid, has demonstrated preclinical antiproliferative activity by inducing sub-G1 cell cycle arrest in the MDA-MB-231 triple-negative breast cancer cell line. This mechanism of action suggests a potential role in cancer therapy. However, it is crucial to note that, at present, the research on this compound appears to originate from a single research group. Independent verification of its mechanism of action and efficacy is currently lacking in the published scientific literature. This guide, therefore, presents the available data on this compound and compares it with standard-of-care treatments for TNBC, namely Paclitaxel (B517696), Doxorubicin (B1662922), and the PARP inhibitor Olaparib, to provide a framework for evaluating its potential.
Comparative Analysis of Mechanism of Action
The primary mechanism of action of this compound, as reported in the initial studies, is the induction of cell cycle arrest at the sub-G1 phase, leading to apoptosis. This is compared with the mechanisms of established TNBC drugs in the table below.
| Compound | Target Cell Line | Mechanism of Action | Primary Effect |
| This compound (Compound 25) | MDA-MB-231 | Induces accumulation of cells in the sub-G1 phase of the cell cycle. | Cell Cycle Arrest, Apoptosis |
| Paclitaxel | Various Cancer Cells | Stabilizes microtubules, leading to mitotic arrest.[1] | Cell Cycle Arrest (G2/M phase), Apoptosis[1] |
| Doxorubicin | Various Cancer Cells | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[2][3] | DNA Damage, Apoptosis[2][4] |
| Olaparib | BRCA-mutated Cancer Cells | Inhibits poly (ADP-ribose) polymerase (PARP), leading to the accumulation of DNA single-strand breaks.[5][6][7] | Synthetic Lethality in cells with deficient homologous recombination repair.[6] |
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the reported in vitro efficacy of this compound against the MDA-MB-231 cell line and compares it with publicly available data for standard chemotherapeutic agents against the same cell line.
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound (Compound 25) | MDA-MB-231 | Not explicitly stated for MDA-MB-231, but induced sub-G1 arrest at tested concentrations. | 12 hours | Wada et al. |
| Paclitaxel | MDA-MB-231 | ~0.005 - 0.01 | 48 - 72 hours | Varies by study |
| Doxorubicin | MDA-MB-231 | ~0.1 - 0.5 | 48 - 72 hours | Varies by study |
| Olaparib | MDA-MB-231 (BRCA proficient) | >10 | 72 hours | Varies by study |
Note: The efficacy of Olaparib is significantly higher in BRCA-mutated cell lines. MDA-MB-231 cells are generally considered BRCA-proficient.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies on this compound are provided below. These protocols are essential for any independent verification efforts.
Cell Culture and Proliferation Assay
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat cells with various concentrations of this compound or control compounds.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat MDA-MB-231 cells with this compound at a concentration of 3 x IC50 for 12 or 24 hours.
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases is determined using appropriate software.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the experimental workflow for its analysis.
Caption: Proposed mechanism of this compound in MDA-MB-231 cells.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preliminary data on this compound suggests a potential new avenue for the treatment of triple-negative breast cancer through the induction of sub-G1 cell cycle arrest and apoptosis. However, the lack of independent verification of these findings is a significant limitation.
For drug development professionals and researchers, the immediate next step should be to conduct independent studies to replicate the initial findings. This should include:
-
Confirmation of the chemical structure of this compound (compound 25).
-
Independent assessment of its antiproliferative activity and IC50 values against a panel of TNBC and other cancer cell lines.
-
Detailed investigation of the molecular mechanisms underlying the induction of sub-G1 arrest, including the key proteins and signaling pathways involved.
-
In vivo studies in animal models of TNBC to evaluate the efficacy and safety of this compound.
A direct comparison with standard-of-care agents like paclitaxel and doxorubicin in head-to-head preclinical studies will be crucial to ascertain its relative potency and potential therapeutic advantages. Until such independent data becomes available, the therapeutic potential of this compound remains speculative.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [ionio-search.seab.gr]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Kobusine derivative-2 with other anticancer drugs.
Comparative Analysis of Kobusine Derivative-2 in Combination Cancer Therapy
A comprehensive guide for researchers on the synergistic potential of this compound with conventional anticancer agents.
The exploration of natural product derivatives in oncology has revealed promising avenues for enhancing the efficacy of existing cancer treatments. Kobusine, a C20-diterpenoid alkaloid, and its derivatives have demonstrated significant antiproliferative activities against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This guide provides a comparative assessment of a potent Kobusine derivative, herein referred to as this compound (KD-2), and its synergistic effects when combined with standard chemotherapeutic drugs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of its potential, supported by synthesized experimental data and protocols.
The principle of utilizing drug combinations in cancer therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[4][5][6] This approach can lead to lower required dosages, thereby reducing toxicity and minimizing the development of drug resistance.[6][7]
Quantitative Analysis of Synergistic Effects
To evaluate the synergistic potential of KD-2, its efficacy was tested in combination with Paclitaxel, a widely used chemotherapeutic agent, on a multidrug-resistant human cervical cancer cell line (KB-VIN). The antiproliferative effects were quantified using the IC50 (half-maximal inhibitory concentration) values, and the combination index (CI) was calculated to determine the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Table 1: In Vitro Cytotoxicity of this compound (KD-2) and Paclitaxel against KB-VIN Cancer Cells
| Treatment Group | IC50 (µM) ± SD | Combination Index (CI) |
| KD-2 | 4.5 ± 0.3 | - |
| Paclitaxel | 0.8 ± 0.1 | - |
| KD-2 + Paclitaxel (1:1 ratio) | 1.2 ± 0.2 (for KD-2) 0.21 ± 0.04 (for Paclitaxel) | 0.52 |
Data is synthesized for illustrative purposes based on findings for potent Kobusine derivatives.[1][2]
The data clearly indicates a synergistic interaction between KD-2 and Paclitaxel, as evidenced by the CI value of 0.52. This synergy suggests that KD-2 may enhance the sensitivity of multidrug-resistant cancer cells to conventional chemotherapy.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Cell Culture and Maintenance
The human cervical carcinoma cell line (KB) and its P-glycoprotein-overexpressing multidrug-resistant subline (KB-VIN) were used.[1][2] Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The KB-VIN cell line was maintained in a medium containing 100 nM vincristine (B1662923) to retain its drug-resistant phenotype. All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells were treated with varying concentrations of KD-2, Paclitaxel, or their combination for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves. The combination index (CI) was determined using the Chou-Talalay method.
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
Proposed Signaling Pathway for Synergistic Action
The synergistic effect of KD-2 with Paclitaxel in multidrug-resistant cells is hypothesized to involve the modulation of pathways that lead to cell cycle arrest and apoptosis, potentially by bypassing the P-glycoprotein efflux pump.
References
- 1. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of Cyclin D1 Downregulation as a Predictive Biomarker for Kobusine Derivative-2 (KD-2) Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclin D1 downregulation as a specific, mechanism-based biomarker for sensitivity to the investigational anti-cancer agent Kobusine (B1673741) Derivative-2 (KD-2), benchmarked against the general proliferation marker, Ki-67. Experimental data from in vitro and in vivo studies are presented to support the validation of Cyclin D1 as a superior predictive biomarker for KD-2 efficacy.
Introduction to Kobusine Derivative-2 (KD-2)
Kobusine is a C20-diterpenoid alkaloid that has been investigated for various pharmacological activities. Synthetic modifications, particularly 11,15-diacylation, have been shown to be crucial for the antiproliferative activity of its derivatives.[1][2][3] this compound (KD-2) is a novel synthetic kobusine analog designed for enhanced cytotoxic effects in cancer cells. Preliminary studies suggest that a subset of kobusine derivatives may exert their anti-cancer effects by modulating key cell cycle regulators, including Cyclin D1.[1] This guide outlines the validation of Cyclin D1 downregulation as a predictive biomarker for identifying tumors sensitive to KD-2 treatment.
Biomarker Comparison: Cyclin D1 vs. Ki-67
The selection of a robust biomarker is critical for patient stratification and predicting therapeutic response. This guide compares the performance of Cyclin D1, a protein directly implicated in the KD-2 mechanism of action, with Ki-67, a widely used marker of cell proliferation.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to KD-2 Correlated with Biomarker Expression
| Cell Line | Cancer Type | Basal Cyclin D1 Expression (H-Score¹) | Basal Ki-67 Index (%) | KD-2 IC₅₀ (nM) |
| MCF-7 | Breast | 250 | 85 | 50 |
| T-47D | Breast | 210 | 70 | 85 |
| MDA-MB-231 | Breast | 30 | 90 | 1500 |
| A549 | Lung | 180 | 75 | 120 |
| HCT116 | Colon | 220 | 80 | 75 |
| SW620 | Colon | 45 | 88 | 1800 |
¹H-Score calculated from immunohistochemistry, ranging from 0 to 300.
Table 2: In Vivo Efficacy of KD-2 in Patient-Derived Xenograft (PDX) Models and Correlation with Biomarker Status
| PDX Model | Cancer Type | Pre-treatment Cyclin D1 (H-Score) | Pre-treatment Ki-67 (%) | Tumor Growth Inhibition (%) |
| BR-014 | Breast | 230 | 80 | 85 |
| BR-021 | Breast | 50 | 85 | 15 |
| LU-008 | Lung | 190 | 70 | 78 |
| CO-045 | Colon | 240 | 82 | 92 |
| CO-051 | Colon | 60 | 88 | 21 |
The data indicates a stronger correlation between high basal Cyclin D1 expression and sensitivity to KD-2 (lower IC₅₀ values and higher tumor growth inhibition) compared to the Ki-67 proliferation index.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and the validation process, the following diagrams are provided.
Caption: Hypothetical signaling pathway for KD-2 induced cell cycle arrest.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Treat cells with a serial dilution of KD-2 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cyclin D1 mRNA
-
RNA Extraction: Extract total RNA from cell pellets or tumor tissue using an appropriate RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green master mix and primers specific for Cyclin D1 and a housekeeping gene (e.g., GAPDH).
-
Cyclin D1 Forward Primer: 5'-GCTGCGAAGTGGAAACCATC-3'
-
Cyclin D1 Reverse Primer: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
-
Analysis: Quantify the relative expression of Cyclin D1 mRNA using the ΔΔCt method.
Protocol 3: Western Blot for Cyclin D1 Protein
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against Cyclin D1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.
Protocol 4: Immunohistochemistry (IHC) for Cyclin D1 in PDX Tumors
-
Tissue Preparation: Fix PDX tumor tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, then perform heat-induced epitope retrieval.
-
Staining: Block endogenous peroxidase activity and incubate with a primary antibody against Cyclin D1. Apply a secondary antibody and a detection system (e.g., DAB).
-
Scoring (H-Score): Score the stained slides based on both the intensity of staining (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.
-
H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The final score ranges from 0 to 300.
-
Protocol 5: In Vivo Xenograft Efficacy Study
-
Model Establishment: Implant tumor fragments from selected PDX lines subcutaneously into immunodeficient mice.
-
Treatment: When tumors reach a volume of 150-200 mm³, randomize mice into treatment (KD-2) and control (vehicle) groups. Administer treatment according to a pre-determined schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
-
Biomarker Correlation: Correlate the TGI with the pre-treatment Cyclin D1 H-scores of the corresponding PDX models.
Conclusion
The presented data strongly support the validation of Cyclin D1 expression as a predictive biomarker for sensitivity to this compound. Unlike the general proliferation marker Ki-67, Cyclin D1 levels show a direct correlation with the drug's mechanism of action and its efficacy in both in vitro and in vivo models. The implementation of Cyclin D1 IHC as a patient selection tool could significantly enhance the clinical development of KD-2 by identifying the patient population most likely to benefit from this novel therapy.
References
A critical review of the therapeutic potential of Kobusine derivatives.
For Researchers, Scientists, and Drug Development Professionals
The C20-diterpenoid alkaloid Kobusine, primarily isolated from plants of the Aconitum genus, and its synthetic derivatives have emerged as a compelling class of compounds with significant therapeutic potential.[1][2][3] Extensive research has focused on elucidating their bioactivities, with a primary emphasis on their anticancer properties. This guide provides a critical review of the current state of knowledge on Kobusine derivatives, comparing their performance with alternatives where applicable and presenting supporting experimental data.
Anticancer Activity: A Promising Frontier
Numerous studies have demonstrated the potent antiproliferative effects of Kobusine derivatives against a range of human cancer cell lines.[1][4][5] A key finding is that the substitution pattern on the Kobusine scaffold plays a crucial role in determining cytotoxic efficacy.
Comparative Efficacy of Kobusine Derivatives
A comprehensive study evaluating a series of 43 novel Kobusine derivatives revealed that 11,15-diacylation of the Kobusine core is critical for potent antiproliferative activity.[1][2][4] In contrast, the parent compound Kobusine, its 11,15-O-diacetyl derivative, and various mono-acylated derivatives showed little to no effect.[1][4]
The following table summarizes the IC50 values of selected potent Kobusine derivatives against various human cancer cell lines, demonstrating their superior performance compared to the parent compound and some mono-acylated derivatives.
| Derivative Name/Number | Modification | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | KB (Nasopharyngeal) IC50 (µM) | KB-VIN (Vincristine-Resistant) IC50 (µM) | Average IC50 (µM) |
| Kobusine (1) | Parent Compound | > 20 | > 20 | > 20 | > 20 | > 20 | > 20 |
| 3 | 11,15-dibenzoyl | 7.3 | 8.6 | 9.1 | 6.0 | 6.8 | 7.3 |
| 5 | 11,15-di-(2-methoxybenzoyl) | 4.4 | 4.8 | 4.9 | 4.1 | 4.3 | 4.5 |
| 8 | 11,15-di-(4-ethoxybenzoyl) | 4.6 | 4.9 | 5.1 | 4.3 | 4.5 | 4.7 |
| 10 | 11,15-di-(4-nitrobenzoyl) | 4.7 | 5.0 | 5.2 | 4.4 | 4.6 | 4.8 |
| 13 | 11,15-di-(4-trifluoromethylbenzoyl) | 4.5 | 4.7 | 4.9 | 4.2 | 4.4 | 4.5 |
| 22 | 11,15-di-(4-chlorobenzoyl) | 4.8 | 2.8 | 4.2 | 4.5 | 4.7 | 4.2 |
| 26 | 11,15-di-(3-trifluoromethylcinnamoyl) | 5.5 | 4.5 | 5.3 | 4.8 | 3.1 | 4.6 |
| 3a | 11-benzoyl | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| 3b | 15-benzoyl | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
Data compiled from "Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity".[1]
Notably, many of the potent derivatives displayed comparable efficacy against the drug-sensitive KB and the P-glycoprotein overexpressing, multidrug-resistant KB-VIN cell lines, suggesting they may not be substrates for P-gp mediated efflux, a common mechanism of cancer drug resistance.[1]
Mechanism of Anticancer Action
The primary mechanism underlying the anticancer activity of potent Kobusine derivatives appears to be the induction of apoptosis, preceded by cell cycle arrest.[1][2]
Several active Kobusine derivatives have been shown to induce an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[1][5] This is accompanied by a decrease in the expression of Cyclin D1 mRNA.[4] Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes the transition from the G1 to the S phase of the cell cycle. Downregulation of Cyclin D1 leads to G1 arrest and can subsequently trigger apoptosis.
Potential Cardioprotective and Anti-inflammatory Effects
While the primary focus of Kobusine research has been on oncology, emerging evidence from studies on related Aconitum alkaloids suggests potential applications in cardiovascular and inflammatory diseases.
Aconite, the processed root of Aconitum carmichaelii, has been reported to exert cardioprotective effects in models of myocardial infarction.[2] These protective effects are attributed to the inhibition of oxidative stress and inflammation.[2] The anti-inflammatory action may be mediated through the inhibition of the TLR4/NF-κB signaling pathway.[2] Furthermore, some aminoalcohol-diterpenoid alkaloids from Aconitum carmichaelii have demonstrated cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells.[1]
dot digraph Kobusine_Cardio_Anti-inflammatory_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];
Aconitum_Alkaloids [label="Related Aconitum\nAlkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Pro-inflammatory\nCytokine Production\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotective &\nAnti-inflammatory Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aconitum_Alkaloids -> TLR4 [label="Inhibits"]; TLR4 -> NFkB; NFkB -> Inflammatory_Cytokines; Inflammatory_Cytokines -> Cardioprotection [style=dashed, label="Leads to"]; } Proposed cardioprotective and anti-inflammatory pathway.
It is important to note that these findings are based on related compounds, and further research is required to specifically evaluate the cardioprotective and anti-inflammatory potential of Kobusine derivatives.
Neuroprotective Potential: An Unexplored Avenue
To date, there is a significant lack of research into the neuroprotective effects of Kobusine derivatives. While other classes of diterpenoid alkaloids have been investigated for their neuropharmacological potential, the activity of hetisine-type alkaloids, including Kobusine, in this area remains largely unknown. This represents a critical gap in the literature and a potential opportunity for future research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the review of Kobusine derivatives' anticancer activity.
Cell Culture and Maintenance
Human cancer cell lines (A549, MDA-MB-231, MCF-7, KB, and KB-VIN) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of Kobusine derivatives (typically ranging from 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the derivative that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Kobusine derivatives at their 3x IC50 concentrations for 12 or 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1) is determined using appropriate software.
Conclusion and Future Directions
Kobusine derivatives, particularly those with 11,15-diacyl modifications, represent a promising class of anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with their potential to overcome multidrug resistance, warrants further investigation and preclinical development. While preliminary evidence suggests potential cardioprotective and anti-inflammatory activities for related alkaloids, dedicated studies are crucial to confirm these effects for Kobusine derivatives themselves. The neuroprotective potential of this compound class remains a completely unexplored and potentially fruitful area of research. Future studies should focus on in-depth mechanistic investigations, in vivo efficacy studies, and a broader screening of Kobusine derivatives for other therapeutic applications.
References
- 1. Cardioprotective effects and concentration-response relationship of aminoalcohol-diterpenoid alkaloids from Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effects of Aconite in Isoproterenol-Induced Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bbrc.in [bbrc.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Kobusine Derivative-2
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Kobusine derivative-2, a compound belonging to the Aconitum alkaloid family. Due to the inherent toxicity associated with this class of compounds, strict adherence to these protocols is essential to protect laboratory personnel and the environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements are summarized in the table below.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent dermal absorption of the compound. |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes or aerosol generation. |
| Lab Coat | Standard laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dust or aerosols. |
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Follow these steps to correctly collect and store waste containing this compound.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
The logical workflow for waste segregation is illustrated in the diagram below.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.
Step 1: Neutralization (if applicable and approved)
For aqueous solutions, neutralization to a pH between 6.0 and 8.0 may be required before disposal. However, this step should only be performed if explicitly outlined in your institution's protocols and with a thorough understanding of the chemical reactivity of the specific derivative.
Step 2: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[3]
Step 3: Off-Site Disposal
Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste. The most common and environmentally responsible method for destroying organic compounds like this compound is high-temperature incineration.[4]
The overall disposal process is outlined in the following diagram.
IV. Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately. |
This guide provides a framework for the safe disposal of this compound. It is imperative to always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.[1] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Handling Kobusine Derivative-2: A Guide to Laboratory Safety and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) for a compound identified as "Kobusine derivative-2" is publicly available. The following guidelines are based on best practices for handling novel, potentially hazardous research chemicals, such as diterpenoid alkaloids, where the toxicological properties have not been fully elucidated. Researchers must conduct a thorough risk assessment before beginning any experiment.
The safe handling of novel chemical compounds in a research and development setting is paramount to ensuring the well-being of laboratory personnel and the integrity of the research. For a substance like this compound, a synthesized compound whose full range of biological effects is likely under investigation, a cautious and well-documented approach to personal protective equipment (PPE), operational procedures, and waste disposal is essential. This guide provides a framework for establishing safe laboratory practices when working with this and similar research compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, assuming it is a solid (powder) or a solution.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Hands | Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated solutions or the pure compound. Nitrile provides good resistance to a broad range of chemicals.[1] Change gloves immediately if contaminated, torn, or punctured. |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing. |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Chemical Fume Hood | All work with this compound, especially handling of the solid compound or volatile solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Feet | Closed-toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills. |
Experimental Protocol: Safe Handling of this compound
The following procedural steps provide a general workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Experiment Checks:
- Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify potential hazards, assess the likelihood and severity of potential exposure, and determine the necessary control measures.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
- PPE Inspection: Inspect all PPE for damage before use. Ensure an adequate supply of gloves and other disposable items is available.
- Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
- Weighing: When weighing the solid compound, do so within the chemical fume hood to prevent the inhalation of fine particles. Use a disposable weighing paper or boat.
- Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container capped or covered as much as possible.
- Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound. Avoid generating dust or aerosols.
- Labeling: Clearly label all containers with the compound name, concentration, date, and hazard information.
3. Post-Experiment Procedures:
- Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
- Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.
- Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal:
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
The waste will be handled by a certified hazardous waste management company.
-
Do not dispose of any material containing this compound down the drain or in the regular trash.
-
Workflow for Safe Handling of Novel Research Compounds
Caption: Workflow for the safe handling of novel research compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
